Cyproterone acetate-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29ClO4 |
|---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1/i2D3 |
InChI Key |
UWFYSQMTEOIJJG-JQTROKFWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)C(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cyproterone Acetate-d3 for Researchers and Drug Development Professionals
Core Compound Overview
Cyproterone acetate-d3 is the deuterium-labeled analogue of cyproterone acetate. It serves as a high-purity internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of quantification by mass spectrometry and liquid chromatography.[1] The stable isotope label allows for its differentiation from the unlabeled parent compound, cyproterone acetate, in biological matrices.
Cyproterone acetate itself is a synthetic steroidal antiandrogen and progestin.[2] It is utilized in the treatment of a variety of androgen-dependent conditions, including prostate cancer, acne, and hirsutism.[2][3] Its therapeutic effects are mediated through its interaction with androgen and progesterone receptors.
This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its use as an analytical standard.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C24H26D3ClO4 |
| Molecular Weight | 419.96 g/mol |
| CAS Number | 2376035-90-2 (d3 labeled) |
| Synonyms | (1β,2β)-17-(Acetyloxy)-6-chloro-1,2-dihydro-3'H-cyclopropa[4][5]pregna-1,4,6-triene-3,20-dione-d3; 1,2α-Methylene-6-chloro-pregna-4,6-diene-3,20-dione 17α-Acetate-d3 |
| Appearance | Neat |
| Storage Conditions | Please refer to the Certificate of Analysis for specific storage recommendations. |
Mechanism of Action of Cyproterone Acetate
The biological effects of cyproterone acetate are primarily attributed to its potent antiandrogenic and progestogenic activities. As this compound is chemically identical to the parent compound, its biological activity is presumed to be the same, though it is not intended for therapeutic use.
Antiandrogenic Activity
Cyproterone acetate competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[3][6] This antagonism prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes. This mechanism is central to its efficacy in treating androgen-dependent conditions.
Progestogenic and Antigonadotropic Effects
Cyproterone acetate also acts as a progesterone receptor (PR) agonist.[6] Activation of the PR in the pituitary gland leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis. This results in reduced secretion of luteinizing hormone (LH), which in turn decreases the production of testosterone in the testes.
The following diagram illustrates the signaling pathways through which cyproterone acetate exerts its antiandrogenic and progestogenic effects.
Experimental Protocols: Use as an Internal Standard
The primary application of this compound is as an internal standard for the quantitative analysis of cyproterone acetate in biological samples by LC-MS/MS. The following provides a general experimental protocol. Researchers should optimize these parameters for their specific instrumentation and experimental conditions.
Sample Preparation (Human Plasma)
-
Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution (e.g., in methanol) to each plasma sample. The final concentration should be within the linear range of the assay.
-
Protein Precipitation: Add 600 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
The following table provides example LC-MS/MS parameters for the analysis of cyproterone acetate and its deuterated internal standard.
| Parameter | Example Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Cyproterone acetate) | Q1: 417.2 -> Q3: 357.2 |
| MRM Transition (this compound) | Q1: 420.2 -> Q3: 360.2 |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both cyproterone acetate and this compound.
-
Ratio Calculation: Calculate the peak area ratio of the analyte (cyproterone acetate) to the internal standard (this compound) for each sample and calibration standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Quantification: Determine the concentration of cyproterone acetate in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the general workflow for a typical quantitative analysis using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of cyproterone acetate. Its use as an internal standard significantly improves the accuracy and reliability of analytical methods. A thorough understanding of the parent compound's mechanism of action provides a crucial context for its application in pharmacokinetic and metabolic studies. The experimental protocols and workflows detailed in this guide offer a solid foundation for the implementation of robust and reproducible analytical methodologies.
References
Cyproterone acetate-d3 chemical properties
An In-depth Technical Guide to the Chemical Properties of Cyproterone Acetate-d3
For researchers, scientists, and professionals in drug development, a precise understanding of isotopically labeled compounds is paramount for robust analytical and metabolic studies. This guide provides a comprehensive overview of the chemical properties of this compound, a deuterated analog of the potent antiandrogen and progestin, Cyproterone acetate. This document details its chemical and physical characteristics, its primary application as an internal standard, the metabolic pathways of its parent compound, and a generalized experimental workflow for its use.
Core Chemical Properties
This compound is a synthetic steroid and a deuterated form of Cyproterone acetate.[1][2] The incorporation of deuterium atoms provides a stable isotopic label, making it an invaluable tool in quantitative analyses where it serves as an internal standard to enhance the accuracy of mass spectrometry and liquid chromatography methods.[1][3]
Table 1: Chemical Properties of this compound and its Parent Compound
| Property | This compound | Cyproterone Acetate (Unlabeled) |
| Molecular Formula | C₂₄H₂₆D₃ClO₄[4][5] | C₂₄H₂₉ClO₄[6][7][8] |
| Molecular Weight | 419.96 g/mol [4][5][9][10] | 416.9 g/mol [6] |
| CAS Number | 427-51-0 (Unlabeled)[5][9] | 427-51-0[8][11] |
| Synonyms | CPA-d3, Androcur-d3[10] | CPA, Androcur, Cyprostat[6][12] |
| Primary Application | Internal standard for analytical and pharmacokinetic research.[1] | Antiandrogen and progestin medication.[12][13] |
Physical and Experimental Properties of Cyproterone Acetate
The physical properties of the deuterated form are not extensively documented, as it is primarily used in analytical applications rather than for its direct physiological effects. However, the properties of the unlabeled Cyproterone acetate provide a crucial reference.
Table 2: Physical and Experimental Properties of Cyproterone Acetate
| Property | Value |
| Form | Crystals from diisopropyl ether.[6] |
| Melting Point | 200-201 °C[6] |
| Solubility | Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol.[6] |
| Bioavailability | Almost complete (88% of dose) following oral administration.[6] |
| Protein Binding | Almost exclusively bound to plasma albumin (about 93%).[6][13] |
| Metabolism | Primarily hepatic, metabolized by the CYP3A4 enzyme.[12][13] |
| Elimination Half-Life | 1.6–4.3 days (Oral)[13] |
| Excretion | Approximately 60% in bile and 33% through the kidneys.[6] |
Mechanism of Action and Metabolic Pathways
Cyproterone acetate exerts its effects through a dual mechanism.[14] Firstly, it acts as a competitive antagonist at the androgen receptor (AR), blocking the binding of androgens like testosterone and dihydrotestosterone.[12][15] Secondly, its progestogenic activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, inhibiting the release of luteinizing hormone (LH) and subsequently reducing testicular testosterone production.[6][12][14]
The primary metabolite of Cyproterone acetate is 15β-hydroxycyproterone acetate, formed via the action of the cytochrome P450 enzyme CYP3A4.[12] This metabolite retains antiandrogenic activity.[12]
Caption: Mechanism of action of Cyproterone acetate.
Experimental Protocols: Use as an Internal Standard
This compound is predominantly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Cyproterone acetate in biological matrices.[1]
Detailed Methodology for Quantification of Cyproterone Acetate using this compound:
-
Sample Preparation:
-
A known concentration of this compound is spiked into the biological sample (e.g., plasma, serum, tissue homogenate) and the calibration standards.
-
Proteins are precipitated from the sample, typically using a solvent like acetonitrile or methanol.
-
The sample is centrifuged, and the supernatant is collected.
-
A liquid-liquid extraction or solid-phase extraction (SPE) may be performed to further purify the sample and concentrate the analyte.
-
-
Chromatographic Separation (LC):
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A suitable column (e.g., C18) is used to separate Cyproterone acetate and this compound from other matrix components.
-
A mobile phase gradient (e.g., a mixture of water with a modifier like formic acid and an organic solvent like acetonitrile) is employed to elute the compounds.
-
-
Mass Spectrometric Detection (MS):
-
The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole (QqQ) instrument.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both Cyproterone acetate and this compound. The difference in mass due to the deuterium labeling allows for their distinct detection.
-
-
Data Analysis:
-
The peak areas for both the analyte (Cyproterone acetate) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentration of Cyproterone acetate in the unknown samples is then calculated from this calibration curve. The use of the internal standard corrects for variations in sample preparation, injection volume, and instrument response.
-
Caption: Workflow for using this compound as an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound (Major) | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Cyproterone acetate | 427-51-0 | FC20764 | Biosynth [biosynth.com]
- 9. Cyproterone Acetate-13C2D3 - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. This compound (Major) | CymitQuimica [cymitquimica.com]
- 11. Cyproterone Acetate-13C2,d3 (Major) | CymitQuimica [cymitquimica.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 15. selleckchem.com [selleckchem.com]
In-Depth Technical Guide to Cyproterone Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyproterone acetate-d3, a deuterated analog of the synthetic steroidal antiandrogen and progestin, Cyproterone acetate. This document details its chemical properties, synthesis, mechanism of action, and applications in research, with a focus on its use as an internal standard in analytical and pharmacokinetic studies.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of Cyproterone acetate, designed for use in quantitative analysis where it serves as an internal standard to improve the accuracy of mass spectrometry and liquid chromatography methods.[1][2] The CAS number for this compound is 2376035-90-2 .[3][4][5] The unlabeled form, Cyproterone acetate, has the CAS number 427-51-0 .[6][7][8][9]
Below is a summary of the key chemical and physical properties:
| Property | This compound | Cyproterone acetate |
| CAS Number | 2376035-90-2[3][4][5] | 427-51-0[6][7][9] |
| Molecular Formula | C₂₄H₂₆D₃ClO₄[4] | C₂₄H₂₉ClO₄ |
| Molecular Weight | 419.96 g/mol [4][6] | 416.9 g/mol |
| Synonyms | (1β,2β)-17-(Acetyloxy)-6-chloro-1,2-dihydro-3′H-cyclopropa[10][11]pregna-1,4,6-triene-3,20-dione-d3[6] | Androcur, Cyprostat |
| Appearance | White to off-white solid | Crystals |
| Solubility | Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol. | Practically insoluble in water, very soluble in methylene chloride, freely soluble in acetone, soluble in methanol, sparingly soluble in anhydrous ethanol.[12] |
Synthesis
The synthesis of Cyproterone acetate involves a multi-step chemical process starting from 17α-hydroxyprogesterone acetate.[9] A chemo-biocatalytic continuous-flow asymmetric synthesis has also been reported, offering an efficient and environmentally compatible method.[13][14] This process involves key steps such as Δ1-dehydrogenation, Mukaiyama hydration, and Corey-Chaykovsky cyclopropanation to construct the core steroidal structure.[13][14]
The synthesis of this compound is not explicitly detailed in publicly available literature. However, it is reasonably inferred that the deuterated form is prepared by using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, in the final acetylation step of the Cyproterone synthesis.
Mechanism of Action
Cyproterone acetate exerts its biological effects through multiple mechanisms, primarily as a potent antiandrogen and a progestin.[9]
-
Antiandrogenic Activity : It acts as a competitive antagonist of the androgen receptor (AR), with an IC50 of 7.1 nM, thereby blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[15] This prevents the activation of androgen-responsive genes.
-
Progestogenic and Antigonadotropic Activity : By activating the progesterone receptor, it exerts a negative feedback effect on the hypothalamus and pituitary gland, leading to reduced secretion of luteinizing hormone (LH).[16] This, in turn, suppresses the production of testicular testosterone.
-
Glucocorticoid Receptor Binding : Cyproterone acetate can also bind to the glucocorticoid receptor (GR), acting as a competitive antagonist.[17]
Pro-apoptotic Signaling Pathway in Prostate Cancer
In androgen-independent prostate cancer cells, Cyproterone acetate has been shown to enhance TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.[10][11] This effect is mediated through the upregulation of Death Receptor 5 (DR5). The proposed signaling pathway is as follows:
This pathway highlights a novel, androgen receptor-independent mechanism of action for Cyproterone acetate, suggesting its potential therapeutic application in castration-resistant prostate cancer.[11]
Quantitative Data
The following tables summarize key quantitative data for Cyproterone acetate.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Parameter | Value | Species |
| Androgen Receptor (AR) | Cyproterone acetate | IC₅₀ | 7.1 nM[15] | - |
| Androgen Receptor (AR) | Dihydrotestosterone | IC₅₀ | 3 nM[18] | Rat |
| Androgen Receptor (AR) | Cyproterone acetate | IC₅₀ | 24 nM[18] | Rat |
| Progesterone Receptor (PgR) | ³H-Cyproterone acetate | K_d | 5.2 x 10⁻⁹ M[1] | Human |
| Progesterone Receptor (PgR) | ³H-Progesterone | K_d | 6.0 x 10⁻⁹ M[1] | Human |
| Glucocorticoid Receptor (GR) | Cyproterone acetate | K_d | 15-70 nM[17] | - |
| Glucocorticoid Receptor (GR) | Cyproterone acetate | K_i | 10-30 nM[17] | Rat |
Table 2: Pharmacokinetic Parameters (Oral Administration)
| Parameter | Value | Species |
| Bioavailability | ~88%[19] | Human |
| Elimination Half-life | 1.6 - 4.3 days[9][18] | Human |
| Time to Maximum Plasma Concentration (T_max) | ~4 hours[20] | Human |
| Protein Binding (to albumin) | ~93%[9][18] | Human |
| Total Clearance | 3.5 ± 1.5 mL/min/kg[19] | Human |
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Cyproterone acetate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][21]
General Workflow for Quantification of Cyproterone Acetate in Human Plasma using LC-MS/MS
The following diagram outlines a typical workflow for a bioanalytical method using this compound.
Key Methodological Considerations
-
Internal Standard: this compound is added to plasma samples and calibration standards at a known concentration. Its chemically similar nature to the analyte ensures that it behaves similarly during sample preparation and analysis, thus compensating for variations in extraction recovery and matrix effects.
-
Extraction: Liquid-liquid extraction or solid-phase extraction is commonly employed to isolate the analyte and internal standard from the plasma matrix.
-
Chromatography: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate Cyproterone acetate and its deuterated internal standard from other plasma components.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for detection and quantification. Atmospheric pressure photoionization (APPI) is a suitable ionization technique.[22] The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of Cyproterone acetate in the unknown samples is then determined from this curve. Linearity is typically achieved in the ng/mL range.[22]
This technical guide provides a foundational understanding of this compound for research and drug development professionals. Its well-characterized properties and mechanism of action, coupled with its utility as an internal standard, make it an invaluable tool in the analytical and pharmacological investigation of Cyproterone acetate.
References
- 1. 3H-cyproterone acetate: binding characteristics to human uterine progestagen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | 2376035-90-2 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. clearsynth.com [clearsynth.com]
- 8. scbt.com [scbt.com]
- 9. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyproterone acetate enhances TRAIL-induced androgen-independent prostate cancer cell apoptosis via up-regulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clearsynth.com [clearsynth.com]
- 13. Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 17. Glucocorticoid receptor antagonism by cyproterone acetate and RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 19. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Bioavailability and pharmacokinetics of cyproterone acetate after oral administration of 2.0 mg cyproterone acetate in combination with 50 micrograms ethinyloestradiol to 6 young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Weight of Cyproterone Acetate-d3
This technical guide provides a comprehensive overview of the molecular weight of Cyproterone acetate-d3, its determination, and its application in scientific research. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction to Cyproterone Acetate and its Deuterated Analog
Cyproterone acetate is a synthetic steroidal antiandrogen and progestin. It acts as a competitive antagonist at the androgen receptor (AR), inhibiting the effects of androgens like testosterone.[1][2] This mechanism of action makes it useful in the treatment of androgen-dependent conditions.
For advanced analytical and pharmacokinetic studies, a stable isotope-labeled version, this compound, is employed.[3] Deuterium (D), an isotope of hydrogen, is incorporated into the molecule. This labeling results in a compound that is chemically identical to the parent drug in its biological activity but has a higher mass. This mass difference is the key to its utility in quantitative analysis.
Molecular Weight and Chemical Formula
The incorporation of three deuterium atoms into the Cyproterone acetate structure results in a predictable increase in its molecular weight. The fundamental properties of both the unlabeled and deuterated compounds are summarized below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Cyproterone Acetate | C₂₄H₂₉ClO₄[4][5][6] | 416.94[1][2][5][6] |
| This compound | C₂₄H₂₆D₃ClO₄[3][7][8] | 419.96[3][7][8][9] |
Experimental Determination of Molecular Weight
The molecular weight of this compound and its parent compound is most accurately determined using mass spectrometry (MS). This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination.
Experimental Protocol: Mass Spectrometry Analysis
A typical experimental protocol for determining the molecular weight of this compound involves the following steps:
-
Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system for separation from any impurities.
-
Ionization: The molecules are ionized. Electrospray ionization (ESI) is a common technique for molecules of this type. In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed. The peak corresponding to the molecular ion (e.g., [M+H]⁺) is identified to confirm the molecular weight. For this compound, this would be expected at approximately m/z 420.97.
Experimental Workflow Diagram
Caption: Workflow for molecular weight determination via mass spectrometry.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This method, known as isotope dilution mass spectrometry, is the gold standard for accurate quantification of drugs in complex biological matrices like plasma or urine.
Methodology:
-
A known amount of the deuterated internal standard (this compound) is added to the biological sample containing an unknown amount of the parent drug (Cyproterone acetate).
-
The sample is processed (e.g., protein precipitation, liquid-liquid extraction) to remove interferences. During this process, any loss of analyte will be mirrored by a proportional loss of the internal standard.
-
The extract is analyzed by LC-MS. The parent drug and the deuterated standard co-elute from the LC column but are distinguished by the mass spectrometer due to their mass difference.
-
The ratio of the MS signal response of the parent drug to the internal standard is calculated. This ratio is then used to determine the concentration of the parent drug in the original sample by comparing it to a calibration curve.
Caption: Logical workflow for quantitative analysis using a deuterated internal standard.
Mechanism of Action: Androgen Receptor Signaling
Cyproterone acetate exerts its biological effects by interacting with the androgen receptor (AR) signaling pathway. In normal physiology, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event causes a conformational change, dissociation of heat shock proteins (HSPs), dimerization, and translocation of the AR complex into the nucleus. Inside the nucleus, the complex binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes.
Cyproterone acetate acts as a competitive antagonist. It binds to the same site on the AR as endogenous androgens.[1] However, this binding does not induce the correct conformational change required for full receptor activation. It prevents the translocation of the receptor to the nucleus and its binding to DNA, thereby blocking the transcription of androgen-dependent genes.
Caption: Signaling pathway showing competitive antagonism of the Androgen Receptor by Cyproterone Acetate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cyproterone acetate | Androgen Receptor | TargetMol [targetmol.com]
- 3. veeprho.com [veeprho.com]
- 4. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cyproterone acetate [drugcentral.org]
- 6. Cyproterone acetate | 427-51-0 [chemicalbook.com]
- 7. Cyproterone Acetate-13C2D3 - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. This compound (Major) | LGC Standards [lgcstandards.com]
- 9. Cyproterone Acetate D3 | CAS No: NA [aquigenbio.com]
An In-depth Technical Guide to the Purity and Characterization of Cyproterone Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity, identity, and stability of Cyproterone acetate-d3. This deuterated analog of Cyproterone acetate serves as a critical internal standard in pharmacokinetic and metabolic studies, necessitating a thorough understanding of its chemical characteristics. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to support researchers in the accurate quantification and analysis of this compound.
Physicochemical Properties and Specifications
This compound is a synthetic steroid and a deuterated form of Cyproterone acetate, an anti-androgen and progestogen. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent drug in biological matrices.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | [(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate |
| Molecular Formula | C₂₄H₂₆D₃ClO₄ |
| Molecular Weight | 419.96 g/mol |
| CAS Number | 2376035-90-2 |
| Appearance | White to light yellow solid[1] |
| Solubility | Slightly soluble in Chloroform and Methanol[1] |
Table 2: Typical Quality Specifications for this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC/UPLC |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Residual Solvents | To be determined based on synthesis | GC-HS |
Experimental Protocols for Characterization and Purity Assessment
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for determining the chemical purity of this compound and for separating it from any potential impurities or degradation products. The following method is adapted from established protocols for the non-deuterated Cyproterone acetate.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of this compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water in a ratio of 80:20 (v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 281 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 10-50 µg/mL).
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the molecular weight and structure of this compound, as well as for determining its isotopic enrichment.
Experimental Workflow for Mass Spectrometry Analysis
References
In-Depth Technical Guide to Cyproterone Acetate-d3
For researchers, scientists, and professionals in drug development, this guide provides comprehensive technical information on Cyproterone acetate-d3, a deuterated analog of Cyproterone acetate. This document details supplier information, physicochemical properties, and insights into its synthesis and quality control. Furthermore, it elucidates the mechanism of action of the parent compound, Cyproterone acetate, a potent anti-androgen and progestogen.
Supplier and Product Information
This compound is available from several specialized chemical suppliers. The following table summarizes key information from various sources to aid in procurement and research planning.
| Supplier/Manufacturer | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Daicel Pharma Standards | Cyproterone Acetate-13C2D3 | DCTI-A-177 | C24H26D3ClO4 | 419.96 | 427-51-0 (Unlabelled) | Leading pharmaceutical impurities manufacturer. |
| Veeprho Life Sciences | This compound | DVE00445 | C24H26D3ClO4 | 419.96 | N/A | Used as an internal standard in analytical and pharmacokinetic research. |
| MedchemExpress | This compound | HY-13633S | C24H26D3ClO4 | 419.96 | 2376035-90-2 | Deuterium labeled Cyproterone acetate. |
| Clearsynth | Cyproterone Acetate - 13C2 D3 | CS-T-63099 | C2213C2H26D3ClO4 | 421.94 | 427-51-0(Unlabelled) | Accompanied by a Certificate of Analysis. |
| Aquigen Bio Sciences | Cyproterone Acetate D3 | AQ-C0036D1 | C24H26D3ClO4 | 419.96 | NA | High-quality reference standard. |
| Clinivex | Cyproterone Acetate-13C2,d3 | N/A | N/A | N/A | N/A | For research and development purposes only. |
Physicochemical Properties
The deuterated form of Cyproterone acetate shares a similar chemical structure with the parent compound, with the key difference being the substitution of three hydrogen atoms with deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays.
| Property | Value |
| Molecular Formula | C24H26D3ClO4 |
| Molecular Weight | 419.96 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol, Chloroform |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
Representative Synthesis of Cyproterone Acetate
The key stages of the synthesis are:
-
Enzymatic Dehydrogenation: An engineered 3-ketosteroid-Δ1-dehydrogenase is used to introduce a C1-C2 double bond in the A ring of the steroid scaffold.[1][2]
-
Stereoselective Hydration: A cobalt-catalyzed Mukaiyama hydration establishes the critical C17α-hydroxyl group with high stereoselectivity.[1][2]
-
Cyclopropanation: A rapid, flow-based Corey-Chaykovsky reaction builds the cyclopropyl ring fused to the A ring.[1][2]
Quality Control Methodology
The quality and purity of this compound are critical for its application as an internal standard. A typical quality control workflow involves a combination of chromatographic and mass spectrometric techniques to confirm its identity and quantify its purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for the analysis of Cyproterone acetate and its deuterated analog.
-
Sample Preparation: Plasma samples containing Cyproterone acetate are subjected to protein precipitation followed by liquid-liquid extraction to isolate the analyte.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column, to separate Cyproterone acetate from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both Cyproterone acetate and its deuterated internal standard.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and accurately quantify the concentration of Cyproterone acetate in the sample.
Mechanism of Action: Androgen Receptor Antagonism
Cyproterone acetate exerts its primary pharmacological effects as a potent competitive antagonist of the androgen receptor (AR).[3][4][5][6] Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the development and maintenance of male characteristics and can also promote the growth of androgen-sensitive tissues, including the prostate gland.
The mechanism of action involves several key steps:
-
Androgen Receptor Binding: In the absence of an antagonist, androgens bind to the AR in the cytoplasm of target cells.
-
Conformational Change and Nuclear Translocation: Upon androgen binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes that regulate cell growth, proliferation, and differentiation.
-
Inhibition by Cyproterone Acetate: Cyproterone acetate competes with androgens for binding to the AR.[3][4][5][6] By occupying the ligand-binding domain of the AR, it prevents the binding of androgens and the subsequent cascade of events, thereby inhibiting androgen-mediated gene transcription.
Additionally, Cyproterone acetate exhibits progestogenic activity, which leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis. This results in reduced secretion of luteinizing hormone (LH) and subsequently, decreased testicular production of testosterone.[4][5][6]
References
- 1. Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 5. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Safety Data Sheet: Cyproterone Acetate-d3 - A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Cyproterone acetate-d3. Given that this compound is an isotopically labeled variant of Cyproterone acetate, its chemical and toxicological properties are considered to be nearly identical. The data presented herein is primarily based on the safety data sheets (SDS) of the non-deuterated Cyproterone acetate, a well-documented compound. This guide is intended to provide essential safety information for handling this compound in a laboratory or research setting.
Section 1: Chemical and Physical Properties
This compound is a synthetic steroidal antiandrogen and progestin.[1][2] The deuterated form is commonly used as an internal standard in analytical and pharmacokinetic research.[3]
| Property | Value | Source |
| Chemical Name | (2aR,3aS,3bS,3cS,5aS,6R,8aS,8bR)-6-Acetyl-10-chloro-3b,5a- dimethyl-2-oxo-2,2a,3,3a,3b,3c,4,5,5a,6,7,8,8a,8b- tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-6-yl acetate-d3 | [4] |
| Molecular Formula | C24H26D3ClO4 | [4][5][6] |
| Molecular Weight | 419.96 g/mol | [1][6][7] |
| CAS Number (Unlabeled) | 427-51-0 | [7][8] |
| Appearance | White crystalline powder | [9] |
| Solubility | Soluble in Acetonitrile. Does not mix with water. | [7][9] |
| Storage | Store at 2-8°C. Keep in a dark, dry, and well-ventilated place. | [7][9][10] |
Section 2: Hazard Identification and Toxicological Data
Cyproterone acetate is classified as a hazardous substance.[9] It is suspected of causing cancer and may damage fertility or the unborn child.[11][12] It may also cause harm to breast-fed children and may cause damage to organs through prolonged or repeated exposure.[11][13]
Acute Toxicity Data (for Cyproterone Acetate)
| Route of Administration | Species | Dose (LD50) | Source |
| Oral | Rat | >5000 mg/kg | [9] |
| Oral | Mouse | >5000 mg/kg | [9] |
| Intraperitoneal | Rat | 565 mg/kg | [9] |
| Subcutaneous | Rat | >5000 mg/kg | [9] |
| Subcutaneous | Mouse | >5000 mg/kg | [9] |
Health Hazards:
-
Carcinogenicity: Suspected of causing cancer (Category 2).[11][12][14]
-
Reproductive Toxicity: May damage fertility or the unborn child (Category 1A/1B).[11][12][14] May cause harm to breast-fed children.[11][13]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure (Category 2).[11][14]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[11][15]
Environmental Hazards:
Section 3: Experimental Protocols and Handling
While specific experimental protocols are not detailed in safety data sheets, the toxicological data is derived from standardized tests. For instance, acute toxicity is typically determined using methods like the OECD Guidelines for the Testing of Chemicals.
Safe Handling Workflow
The following diagram outlines the recommended workflow for safely handling this compound in a laboratory setting.
Caption: Recommended workflow for the safe handling of this compound.
Section 4: Personal Protective Equipment (PPE) and Emergency Procedures
The potential health hazards associated with this compound necessitate the use of appropriate personal protective equipment and awareness of emergency procedures.
Hazard-PPE Relationship
The following diagram illustrates the relationship between the identified hazards and the recommended personal protective equipment.
Caption: Relationship between hazards and recommended personal protective equipment.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water.[4]
-
Skin Contact: Wash off with soap and plenty of water.[4]
-
Ingestion: If swallowed, seek medical assistance.[4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4]
Section 5: Biological Signaling and Mechanism of Action
Cyproterone acetate acts as an anti-androgen by blocking androgen receptors.[1][16] It also possesses progestational properties.[16] Its mechanism of action involves competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone to their receptors, thereby preventing their biological effects.
Simplified Signaling Pathway Inhibition
The diagram below provides a simplified representation of how Cyproterone acetate interferes with androgen signaling.
Caption: Inhibition of androgen receptor signaling by Cyproterone acetate.
Section 6: Storage and Disposal
Storage: Store in a tightly closed container in a dry and well-ventilated place.[10] Keep refrigerated. Observe manufacturer's recommendations for storing and handling.[9][10]
Disposal: Dispose of this material and its container in accordance with all applicable federal, state, and local regulations.[10]
Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the original SDS for the most accurate and up-to-date information before handling this chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. kmpharma.in [kmpharma.in]
- 5. This compound (Major) | LGC Standards [lgcstandards.com]
- 6. This compound (Major) | LGC Standards [lgcstandards.com]
- 7. Cyproterone Acetate-13C2D3 - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. clearsynth.com [clearsynth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 14. pharmacopoeia.com [pharmacopoeia.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Deuterium-Labeled Cyproterone Acetate: A Technical Guide for Researchers
Introduction
Deuterium-labeled cyproterone acetate is a critical tool for researchers in pharmacology, drug metabolism, and endocrinology. As a stable isotope-labeled analog of cyproterone acetate (CPA), it serves as an invaluable internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies. The substitution of hydrogen with deuterium atoms can also subtly modify the pharmacokinetic profile of the parent drug, a phenomenon known as the "deuterium effect," which can lead to a longer half-life and altered metabolic pathways. This technical guide provides an in-depth overview of deuterium-labeled cyproterone acetate for research professionals, covering its synthesis, mechanism of action, and detailed experimental protocols for its use in vitro and in vivo.
Physicochemical and Pharmacokinetic Properties
Table 1: Physicochemical and Pharmacokinetic Properties of Cyproterone Acetate
| Property | Value |
| Molecular Formula | C₂₄H₂₉ClO₄ |
| Molar Mass | 416.9 g/mol |
| Mechanism of Action | Androgen receptor antagonist, progestin |
| Bioavailability (oral) | Nearly 100% |
| Protein Binding | ~93% to albumin |
| Metabolism | Hepatic, primarily via CYP3A4 |
| Major Metabolite | 15β-hydroxycyproterone acetate |
| Elimination Half-Life | 1.6 - 4.3 days[1] |
| Excretion | Primarily feces |
Synthesis of Deuterium-Labeled Cyproterone Acetate
A specific, detailed protocol for the synthesis of deuterium-labeled cyproterone acetate is not publicly available. However, a plausible synthetic route can be devised based on established methods for the deuteration of steroidal ketones and the known synthesis of cyproterone acetate. The following is a proposed multi-step synthesis.
2.1. Proposed Synthetic Protocol
This protocol adapts known methods for the deuteration of α,β-unsaturated ketones and the synthesis of cyproterone acetate.
Step 1: Deuteration of a Steroidal Precursor
A suitable steroidal precursor containing a ketone, such as a derivative of 17α-hydroxyprogesterone acetate, can be subjected to deuterium exchange at the α-positions to the carbonyl group.
-
Materials: Steroidal precursor, deuterium oxide (D₂O), a base catalyst (e.g., sodium deuteroxide in D₂O), and an appropriate solvent (e.g., deuterated methanol).
-
Procedure:
-
Dissolve the steroidal precursor in the deuterated solvent.
-
Add the base catalyst and D₂O.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient period to allow for H-D exchange. The reaction progress can be monitored by ¹H NMR or mass spectrometry.
-
Upon completion, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).
-
Extract the deuterated product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the deuterated intermediate.
-
Step 2: Conversion to Deuterated Cyproterone Acetate
The deuterated intermediate would then be carried through the remaining steps of the cyproterone acetate synthesis, which typically involves the introduction of the 6-chloro and 1α,2α-methylene groups. These steps are outlined in various patents and publications on the synthesis of cyproterone acetate. Care must be taken in subsequent steps to avoid any back-exchange of the deuterium atoms.
2.2. Determination of Isotopic Enrichment
The isotopic enrichment of the final product is a critical parameter and can be determined using the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium provides a direct measure of the extent of deuteration.
-
²H NMR: The presence of signals in the deuterium NMR spectrum confirms the incorporation of deuterium and can be used for quantification.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the mass of the deuterated molecule, and the isotopic distribution will show a shift corresponding to the number of incorporated deuterium atoms.
Mechanism of Action and Signaling Pathway
Cyproterone acetate exerts its primary effects as a competitive antagonist of the androgen receptor (AR). It also possesses progestogenic activity, which contributes to its overall pharmacological profile by suppressing gonadotropin release from the pituitary gland, thereby reducing the production of androgens.
Androgen Receptor Signaling Pathway and Inhibition by Cyproterone Acetate
Caption: Androgen receptor signaling pathway and its inhibition by cyproterone acetate.
Experimental Protocols
4.1. In Vitro Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of deuterium-labeled cyproterone acetate to the androgen receptor.
-
Materials:
-
Rat ventral prostate cytosol (source of androgen receptor)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Deuterium-labeled cyproterone acetate
-
Non-labeled cyproterone acetate (for comparison)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of deuterium-labeled CPA and non-labeled CPA.
-
In a 96-well plate, add a fixed concentration of [³H]-R1881 to each well.
-
Add the serially diluted test compounds (deuterated and non-deuterated CPA) to the wells. Include wells for total binding (only [³H]-R1881 and cytosol) and non-specific binding (with a high concentration of non-labeled R1881).
-
Add the rat prostate cytosol preparation to each well.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Add cold HAP slurry to each well to bind the receptor-ligand complexes.
-
Wash the HAP pellets multiple times with assay buffer to remove unbound radioligand.
-
After the final wash, add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compounds and determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding of [³H]-R1881).
-
Experimental Workflow: Androgen Receptor Binding Assay
Caption: Workflow for an in vitro androgen receptor competitive binding assay.
4.2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of deuterium-labeled CPA on cancer cell lines.
-
Materials:
-
Androgen-sensitive cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
Deuterium-labeled cyproterone acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of deuterium-labeled CPA in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
-
4.3. In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a typical pharmacokinetic study in rodents.
-
Materials:
-
Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Deuterium-labeled cyproterone acetate
-
Vehicle for administration (e.g., corn oil)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Acclimate the animals to the housing conditions.
-
Administer a single dose of deuterium-labeled CPA to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.
-
Analyze the concentration of deuterium-labeled CPA in the plasma samples using a validated LC-MS/MS method, with a non-labeled CPA as an internal standard or vice-versa.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study in an animal model.
Data Presentation
Quantitative data from the described experiments should be presented in a clear and structured format to allow for easy comparison.
Table 2: Example Data from an In Vitro Androgen Receptor Binding Assay
| Compound | IC₅₀ (nM) |
| Non-labeled Cyproterone Acetate | 7.1 |
| Deuterium-labeled Cyproterone Acetate | To be determined experimentally |
Table 3: Example Comparative Pharmacokinetic Parameters
| Parameter | Non-labeled Cyproterone Acetate | Deuterium-labeled Cyproterone Acetate |
| Cmax (ng/mL) | Value | To be determined experimentally |
| Tmax (h) | Value | To be determined experimentally |
| AUC (ng·h/mL) | Value | To be determined experimentally |
| Half-life (t₁/₂) (h) | Value | To be determined experimentally |
| Clearance (CL/F) (L/h/kg) | Value | To be determined experimentally |
Conclusion
Deuterium-labeled cyproterone acetate is a powerful and versatile tool for researchers. Its use as an internal standard ensures accurate quantification in complex biological matrices, while its application in metabolic and pharmacokinetic studies can provide crucial insights into the disposition of the drug. The potential for altered pharmacokinetic properties due to the deuterium isotope effect also opens up avenues for the development of next-generation therapeutics with improved profiles. The protocols and information provided in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals working with this important research compound.
References
Applications of Cyproterone Acetate-d3 in Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate-d3 is the deuterium-labeled analogue of cyproterone acetate, a potent anti-androgen and progestin.[1] In the field of pharmacology, particularly in drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled compounds as internal standards is a gold-standard practice for quantitative bioanalysis. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of cyproterone acetate in biological matrices.
Cyproterone acetate exerts its pharmacological effects primarily by blocking androgen receptors, thereby inhibiting the actions of androgens like testosterone. This mechanism makes it a therapeutic agent for androgen-dependent conditions.[2] To ensure accurate monitoring of its concentration in patients for therapeutic drug monitoring and pharmacokinetic studies, a reliable analytical method is crucial. This compound serves as an ideal internal standard for this purpose, as its physicochemical properties are nearly identical to the unlabeled drug, but it is distinguishable by its mass.[1]
Core Application: Internal Standard in LC-MS/MS Bioanalysis
The primary application of this compound is as an internal standard in LC-MS/MS assays designed to quantify cyproterone acetate in biological samples such as plasma and serum. The use of a stable isotope-labeled internal standard is critical for correcting for variability during the analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3][4]
The rationale for using a deuterated internal standard lies in its ability to mimic the behavior of the analyte of interest throughout the entire analytical workflow. Since this compound and cyproterone acetate have virtually identical chemical and physical properties, they will have the same extraction recovery, chromatographic retention time, and ionization efficiency.[5][6] This co-elution and co-behavior allow for the accurate normalization of the analyte's signal to the internal standard's signal, thus minimizing the impact of matrix effects and other sources of error.[5]
Advantages of Using this compound as an Internal Standard
| Feature | Advantage |
| Identical Chemical Properties | Co-elutes with the analyte, ensuring that both are subjected to the same matrix effects. |
| Mass Difference | Easily distinguished from the unlabeled analyte by the mass spectrometer. |
| High Purity | Commercially available in high isotopic purity, minimizing the risk of cross-interference. |
| Improved Accuracy and Precision | Corrects for sample loss during preparation and variations in instrument response.[3] |
| Regulatory Acceptance | The use of stable isotope-labeled internal standards is recommended by regulatory agencies for bioanalytical method validation.[5] |
Experimental Protocol: Quantification of Cyproterone Acetate in Human Plasma using LC-MS/MS with this compound Internal Standard
The following is a representative experimental protocol for the quantification of cyproterone acetate in human plasma. This protocol is based on established methods for the analysis of cyproterone acetate, incorporating the use of this compound as the internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table below |
Quantitative Data and Mass Spectrometric Parameters
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of cyproterone acetate using this compound as an internal standard.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| Cyproterone Acetate | 417.2 | 357.2 | 200 |
| This compound | 420.2 | 357.2 | 200 |
Note: The specific MRM transition for this compound is based on available data and may require optimization.
Visualizations
Signaling Pathway of Cyproterone Acetate
Cyproterone acetate's primary mechanism of action is the competitive antagonism of the androgen receptor (AR). In the absence of an antagonist, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation of the AR into the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and proliferation. Cyproterone acetate blocks this pathway by binding to the AR and preventing its activation by androgens.
Caption: Inhibition of Androgen Receptor Signaling by Cyproterone Acetate.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of cyproterone acetate in a biological sample using this compound as an internal standard.
Caption: A typical bioanalytical workflow for drug quantification.
Logical Relationship: Advantage of Deuterated Internal Standard
This diagram illustrates the logical advantage of using a deuterated internal standard like this compound compared to a non-isotopically labeled structural analog internal standard.
Caption: Comparison of deuterated vs. analog internal standards.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with cyproterone acetate. Its primary application as an internal standard in LC-MS/MS bioanalysis ensures the generation of accurate and precise pharmacokinetic and therapeutic drug monitoring data. The use of a stable isotope-labeled internal standard like this compound is a hallmark of a robust and reliable bioanalytical method, contributing to the overall quality and integrity of non-clinical and clinical studies. This technical guide has provided a comprehensive overview of its applications, a detailed experimental protocol, and visualizations to aid in the understanding of its use and the underlying pharmacological principles.
References
- 1. veeprho.com [veeprho.com]
- 2. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. scispace.com [scispace.com]
The Gold Standard in Bioanalysis: A Technical Guide to Cyproterone Acetate-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Cyproterone Acetate-d3 (CPA-d3) in advancing the accuracy and reliability of pharmacokinetic (PK) studies of Cyproterone Acetate (CPA), a synthetic steroidal antiandrogen and progestin. While the primary application of CPA-d3 is as a stable isotope-labeled internal standard in bioanalytical methods, this function is critical for obtaining high-quality data essential for drug development and clinical research. This guide will delve into the rationale behind using deuterated standards, provide a detailed experimental protocol for a typical pharmacokinetic study involving CPA, and present key pharmacokinetic parameters of CPA from published literature.
The Rationale for Using this compound as an Internal Standard
In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for the variability inherent in sample preparation and analysis. A stable isotope-labeled internal standard, such as CPA-d3, is considered the "gold standard" for several reasons:
-
Similar Physicochemical Properties: CPA-d3 has nearly identical chemical and physical properties to the unlabeled analyte (CPA). This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively tracking and compensating for any analyte loss or variability at each step.
-
Co-elution with the Analyte: Due to its similar properties, CPA-d3 co-elutes with CPA during liquid chromatography. This is advantageous as it ensures that both the analyte and the internal standard experience the same matrix effects, which can suppress or enhance the ionization process in the mass spectrometer.
-
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the deuterium labeling gives CPA-d3 a different mass than CPA. This allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification of the analyte based on the ratio of their respective signals.
-
Minimizing Imprecision: The use of a deuterated internal standard significantly minimizes imprecision in measurements that could arise from variations in sample extraction efficiency, injection volume, and instrument response.[1] Regulatory agencies recommend the use of stable isotope-labeled internal standards for reliable determination of drugs in biological matrices.[2]
Pharmacokinetic Profile of Cyproterone Acetate
Understanding the pharmacokinetic profile of CPA is essential for designing and interpreting studies that utilize CPA-d3 for its quantification.
Table 1: Summary of Pharmacokinetic Parameters of Cyproterone Acetate (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | 68–100% | [3][4] |
| Time to Maximum Concentration (Tmax) | 1–4 hours | [5] |
| Protein Binding (primarily to albumin) | 93% | [3][4] |
| Elimination Half-life (t1/2) | 1.6–4.3 days | [3][4] |
| Metabolism | Primarily hepatic via CYP3A4 | [2][3][4] |
| Major Metabolite | 15β-hydroxycyproterone acetate (15β-OH-CPA) | [3][4] |
| Excretion | ~70% in feces, ~30% in urine | [3][4] |
Experimental Protocol: Quantification of Cyproterone Acetate in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a typical experimental protocol for a pharmacokinetic study of CPA, employing CPA-d3 as the internal standard.
Study Design and Sample Collection
A typical clinical pharmacokinetic study would involve the administration of a single oral dose of CPA to healthy volunteers.[4] Blood samples are collected at predetermined time points to characterize the drug's absorption, distribution, metabolism, and excretion.
-
Blood Sampling Schedule: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose (0 h) and at multiple time points post-dose, such as 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Thaw frozen plasma samples at room temperature. Aliquot a specific volume (e.g., 200 µL) of each plasma sample, calibration standard, and quality control sample into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add a small volume (e.g., 20 µL) of a working solution of this compound (in a solvent like methanol) to each tube. The concentration of the IS should be consistent across all samples.
-
Extraction: Add an appropriate organic extraction solvent (e.g., 1 mL of a mixture of methyl tert-butyl ether and hexane). Vortex the tubes vigorously for a set time (e.g., 5 minutes) to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the tubes (e.g., at 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the organic supernatant to a new set of tubes and evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. Vortex briefly to ensure complete dissolution.
-
Transfer: Transfer the reconstituted samples to autosampler vials for injection into the LC-MS/MS system.
Caption: Workflow for Plasma Sample Preparation.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of CPA and its internal standard.
-
Column: A reversed-phase C18 column is typically employed.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Flow Rate: A suitable flow rate is maintained (e.g., 0.5 mL/min).
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5 µL) is injected.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is often used for CPA.[6]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both CPA and CPA-d3. This provides high selectivity and sensitivity.
-
CPA Transition: For example, m/z 417.2 -> 357.2
-
CPA-d3 Transition: For example, m/z 420.2 -> 360.2
-
-
Data Analysis and Pharmacokinetic Parameter Calculation
-
Quantification: The concentration of CPA in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t1/2 (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
Metabolism of Cyproterone Acetate
CPA is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[2][3] The major metabolic pathway is hydroxylation, leading to the formation of 15β-hydroxycyproterone acetate (15β-OH-CPA), which is also pharmacologically active.[3]
Caption: Metabolic Pathway of Cyproterone Acetate.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Cyproterone Acetate in biological matrices for pharmacokinetic studies. Its properties ensure the reliability of the bioanalytical data, which is fundamental for understanding the ADME profile of the drug, establishing bioequivalence, and supporting clinical decision-making. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and scientists involved in the development and analysis of Cyproterone Acetate.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cyproterone Acetate-d3 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Cyproterone acetate-d3 in metabolic research. While primarily utilized as a stable isotope-labeled internal standard, its role is critical for the accurate quantification of Cyproterone acetate (CPA), a compound with significant metabolic implications. This guide will delve into the metabolic effects of CPA, detailed experimental protocols for its quantification using its deuterated analog, and the signaling pathways it influences.
Introduction to Cyproterone Acetate and its Deuterated Analog
Cyproterone acetate (CPA) is a synthetic steroidal anti-androgen and progestin used in the treatment of various androgen-dependent conditions.[1][2] Its mechanism of action involves blocking androgen receptors and suppressing gonadotropin release, leading to reduced testosterone levels.[1] Understanding the pharmacokinetics and metabolic effects of CPA is crucial for optimizing its therapeutic use and mitigating potential side effects.
This compound is a deuterated form of CPA, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS).[3][4] In metabolic research, precise quantification of CPA in biological matrices is essential for pharmacokinetic studies, which in turn inform our understanding of its metabolic fate and impact.
Metabolic Effects of Cyproterone Acetate
Research has demonstrated that Cyproterone acetate can significantly influence both carbohydrate and lipid metabolism. These effects are a key area of investigation in metabolic research, often requiring the accurate measurement of CPA concentrations, facilitated by the use of this compound.
Carbohydrate Metabolism
Studies have shown that the combination of CPA and ethinyl oestradiol can lead to insulin resistance.[5] This is characterized by a deterioration in glucose tolerance and increased plasma insulin concentrations.[5] The proposed mechanism involves a CPA-induced elevation of fasting plasma insulin, which may lead to the downregulation of hepatic insulin receptors and impaired hepatic insulin uptake.[5] However, some studies on a combination with a lower dose of ethinyl estradiol did not find significant changes in glucose tolerance or insulinemia over a one-year period.[6]
Lipid Metabolism
The effects of CPA on lipid metabolism are complex. When administered alone, CPA has been shown to reduce total cholesterol, HDL2 cholesterol, and LDL cholesterol.[7] In combination with ethinyl oestradiol, an increase in triglycerides and total and HDL cholesterol levels has been observed.[6][8] Notably, the LDL + VLDL/HDL ratio and the A1/B apoprotein ratios did not change significantly in one study, suggesting a predominantly estrogenic effect on lipid parameters in that formulation.[6] Another study highlighted a reduction in skin surface lipids in patients treated with a CPA-containing oral contraceptive.[9]
Table 1: Summary of Quantitative Metabolic Effects of Cyproterone Acetate
| Parameter | Change Observed | Reference(s) |
| Carbohydrate Metabolism | ||
| Fasting Plasma Glucose | Reduced (in combination with ethinyl oestradiol) | [5] |
| Fasting Plasma Insulin | Raised (in combination with ethinyl oestradiol) | [5] |
| Glucose Tolerance | Deterioration (in combination with ethinyl oestradiol) | [5] |
| Insulin Resistance | Increased (in combination with ethinyl oestradiol) | [5] |
| Lipid Metabolism | ||
| Total Cholesterol | Reduced (CPA alone); Increased (in combination with ethinyl oestradiol) | [6][7] |
| HDL Cholesterol | Increased (in combination with ethinyl oestradiol) | [6][8] |
| HDL2 Cholesterol | Reduced (CPA alone) | [7] |
| LDL Cholesterol | Reduced (CPA alone); Reduced (in combination with ethinyl oestradiol) | [7][8] |
| Triglycerides | Increased (in combination with ethinyl oestradiol) | [6][7][8] |
| Skin Surface Lipids | Significant reduction (in combination with ethinyl oestradiol) | [9] |
Experimental Protocols: Quantification of Cyproterone Acetate using this compound
The primary application of this compound in metabolic research is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of CPA.[10] Below are detailed methodologies for such experiments.
Sample Preparation (Human Plasma)
-
Aliquoting : Transfer a precise volume (e.g., 30 µL to 200 µL) of human plasma into a clean microcentrifuge tube.[11]
-
Internal Standard Spiking : Add a known concentration of this compound solution to each plasma sample. This is a critical step for accurate quantification.
-
Protein Precipitation/Liquid-Liquid Extraction :
-
Add a protein precipitating agent (e.g., acetonitrile or a mixture of zinc sulfate and organic solvents) to the plasma sample to remove proteins.[4]
-
Alternatively, perform a liquid-liquid extraction using a suitable organic solvent (e.g., petrol ether) to isolate the analyte and internal standard.[9]
-
-
Vortexing and Centrifugation : Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins or separate the aqueous and organic layers.
-
Supernatant Transfer : Carefully transfer the supernatant (or organic layer) containing CPA and this compound to a new tube or an HPLC vial for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation :
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3][12]
-
Column : A reverse-phase column (e.g., C18 or phenyl) is typically used for separation.[11]
-
Mobile Phase : A gradient of aqueous and organic solvents (e.g., water with formic acid and methanol or acetonitrile) is employed to separate CPA from other plasma components.[11]
-
-
Mass Spectrometric Detection :
-
Mass Spectrometer : A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity.[3]
-
Ionization Source : Atmospheric pressure photoionization (APPI) or electrospray ionization (ESI) can be used.[11][12]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor and product ions of both CPA and this compound.
-
CPA Transition : e.g., m/z 417.4 -> 357.4[11]
-
This compound Transition : The precursor ion will be shifted by +3 Da (or more depending on the specific labeling) compared to CPA.
-
-
Data Analysis and Quantification
-
Calibration Curve : A calibration curve is generated by analyzing a series of standards with known concentrations of CPA and a fixed concentration of this compound.
-
Ratio Calculation : The peak area ratio of the analyte (CPA) to the internal standard (this compound) is calculated for each standard and unknown sample.
-
Concentration Determination : The concentration of CPA in the unknown samples is determined by interpolating their peak area ratios from the calibration curve. The use of the deuterated internal standard corrects for variations in sample preparation and instrument response.[4]
Signaling Pathways and Experimental Workflows
The metabolic effects of Cyproterone acetate are rooted in its interaction with key cellular signaling pathways. Understanding these pathways is essential for interpreting data from studies where CPA levels are quantified using this compound.
Androgen Receptor Signaling Pathway
CPA's primary mechanism is the competitive inhibition of the androgen receptor (AR). This action underpins its use in androgen-dependent conditions and also influences metabolic processes.
Caption: Androgen receptor signaling and CPA inhibition.
Insulin Signaling Pathway
Given the observed effects of CPA on glucose metabolism and insulin resistance, its potential interaction with the insulin signaling pathway is of significant interest. While direct interactions are not fully elucidated, the downstream metabolic changes suggest an influence on this pathway.
Caption: Postulated indirect effect of CPA on insulin signaling.
Experimental Workflow for Pharmacokinetic/Metabolic Studies
The use of this compound is integral to the workflow of studies investigating the pharmacokinetics and metabolism of CPA.
Caption: Workflow for CPA quantification using its deuterated analog.
Conclusion
This compound is an indispensable tool in metabolic research, enabling the precise and accurate quantification of Cyproterone acetate. This capability is fundamental for elucidating the pharmacokinetic profile and metabolic consequences of CPA administration. The insights gained from such studies, particularly regarding carbohydrate and lipid metabolism, are vital for both clinical practice and the ongoing development of safer and more effective therapeutic strategies. The methodologies and pathways described in this guide provide a framework for researchers and drug development professionals working with this important compound.
References
- 1. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 2. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. texilajournal.com [texilajournal.com]
- 5. The effects of cyproterone acetate and ethinyl oestradiol on carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic effect at six and twelve months of cyproterone acetate (2 mg) combined with ethinyl estradiol (35 micrograms) in 31 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paradoxical effects of the anti-androgen cyproterone acetate on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of long-term administration of an oral contraceptive containing ethinylestradiol and cyproterone acetate on lipid metabolism in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cyproterone acetate on skin surface lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cyproterone Acetate-d3 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Cyproterone acetate-d3 as an internal standard in the quantitative bioanalysis of cyproterone acetate. Utilizing a stable isotope-labeled internal standard is a critical component of robust and reliable analytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document outlines the core principles, experimental considerations, and expected performance characteristics when employing this compound to ensure accurate and precise quantification in complex biological matrices.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to calibration standards, quality control samples, and study samples. The primary role of an IS is to correct for the variability inherent in the analytical process, including sample preparation, extraction, chromatographic separation, and mass spectrometric detection.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to effectively compensate for variations.[3]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis.[4][5] By incorporating stable isotopes like deuterium (²H or D), the mass of the molecule is increased without significantly altering its chemical properties.[1] This ensures that the SIL internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby providing the most accurate normalization.[1][5]
Advantages of Using this compound
The use of this compound as an internal standard for the quantification of cyproterone acetate offers several key advantages:
-
Mitigation of Matrix Effects: Biological matrices are complex and can contain endogenous components that co-elute with the analyte and interfere with its ionization, leading to ion suppression or enhancement. Since this compound has nearly identical physicochemical properties to cyproterone acetate, it is affected by the matrix in the same way, allowing for accurate correction.[4][5]
-
Correction for Extraction Variability: Losses can occur during sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A SIL internal standard, added at the beginning of the process, will experience similar losses as the analyte, ensuring that the analyte/IS ratio remains constant.
-
Improved Accuracy and Precision: By compensating for various sources of error, the use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method.[4]
-
Reduced Method Development Time: The reliability of SIL internal standards can streamline the method development process, as they are less likely to be affected by changes in analytical conditions compared to structural analogue internal standards.[5]
Quantitative Data and Method Performance
While a specific public-domain study detailing the use of this compound was not identified, the following tables summarize the expected quantitative performance parameters for a validated LC-MS/MS method for cyproterone acetate, based on published methods using other internal standards and the established principles of using SIL internal standards. These tables provide a benchmark for researchers developing and validating such assays.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50.0 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | < 15% | < 15% | ± 15% |
| Low QC | 0.3 | < 15% | < 15% | ± 15% |
| Mid QC | 20.0 | < 15% | < 15% | ± 15% |
| High QC | 40.0 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Low QC | Mid QC | High QC |
| Extraction Recovery (%) | |||
| Cyproterone Acetate | > 85% | > 85% | > 85% |
| This compound | > 85% | > 85% | > 85% |
| Matrix Effect (%) | |||
| Cyproterone Acetate | 85% - 115% | 85% - 115% | 85% - 115% |
| This compound | 85% - 115% | 85% - 115% | 85% - 115% |
Experimental Protocols
The following section details a generalized experimental protocol for the quantification of cyproterone acetate in human plasma using this compound as an internal standard. This protocol is based on common practices for bioanalytical method development and validation.
Materials and Reagents
-
Cyproterone acetate reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
Sample Preparation
-
Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., at 100 ng/mL) to each sample, except for blank matrix samples.
-
Vortexing: Vortex the samples for 10 seconds.
-
Protein Precipitation (if applicable): Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
Extraction (LLE or SPE):
-
LLE: Add an appropriate organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge. Evaporate the organic layer and reconstitute the residue.
-
SPE: Condition the SPE cartridge, load the sample, wash with an appropriate solvent, and elute the analyte and internal standard. Evaporate the eluate and reconstitute.
-
-
Transfer: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Cyproterone acetate: Precursor ion > Product ion (to be determined during method development)
-
This compound: Precursor ion > Product ion (to be determined during method development)
-
Visualizations
Bioanalytical Workflow
The following diagram illustrates the general workflow for a bioanalytical method using a deuterated internal standard.
Caption: A generalized workflow for a bioanalytical method using a deuterated internal standard.
Androgen Receptor Signaling Pathway
Cyproterone acetate is an antagonist of the androgen receptor. The following diagram illustrates the androgen receptor signaling pathway, which is the pharmacological target of cyproterone acetate.
References
Methodological & Application
Application Note: High-Throughput Analysis of Cyproterone Acetate in Human Plasma using LC-MS/MS with Cyproterone Acetate-d3 as Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of cyproterone acetate in human plasma. The use of a stable isotope-labeled internal standard, cyproterone acetate-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable analysis.
Introduction
Cyproterone acetate is a synthetic steroidal antiandrogen with progestational properties, widely used in the treatment of various androgen-dependent conditions. Accurate and reliable quantification of cyproterone acetate in biological matrices is crucial for understanding its pharmacokinetics and for clinical monitoring. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and throughput. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.[1] This application note provides a comprehensive protocol for the analysis of cyproterone acetate in human plasma using LC-MS/MS with this compound.
Experimental
Materials and Reagents
-
Cyproterone Acetate (Reference Standard)
-
This compound (Internal Standard)[1]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (sourced ethically)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of cyproterone acetate and this compound from human plasma.
Protocol:
-
Allow all reagents and plasma samples to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column to achieve good peak shape and resolution for cyproterone acetate and its deuterated internal standard.
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the quantification of cyproterone acetate and this compound.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
For robust and reliable quantification, it is recommended to monitor at least two MRM transitions for both the analyte and the internal standard (a quantifier and a qualifier). The primary transitions are listed below. Additional transitions should be optimized during method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cyproterone Acetate | 417.4 | 357.4 | 100 | 15 |
| 417.4 | Qualifier Ion | 100 | Optimized | |
| This compound | 420.4 | 357.4 | 100 | 15 |
| 420.4 | Qualifier Ion | 100 | Optimized |
Note: The qualifier ion and its optimized collision energy should be determined empirically during method development to ensure the highest selectivity and confidence in results.
Results and Discussion
Linearity, Accuracy, and Precision
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). A typical calibration curve for cyproterone acetate in human plasma is expected to be linear over the range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) of >0.99. The accuracy and precision of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 1: Representative Quantitative Data for Cyproterone Acetate Analysis
| Parameter | Specification/Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2][3] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Data presented are typical and may vary depending on the specific instrumentation and laboratory conditions.
Visualizations
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of cyproterone acetate is depicted in the following diagram.
Caption: LC-MS/MS workflow for cyproterone acetate analysis.
Analyte and Internal Standard Relationship
The use of a deuterated internal standard is fundamental to the accuracy of the method. The following diagram illustrates the logical relationship between cyproterone acetate and this compound in the analytical process.
References
- 1. veeprho.com [veeprho.com]
- 2. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Cyproterone Acetate Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions, such as prostate cancer, hirsutism, and acne.[1] Accurate quantification of CPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Cyproterone acetate-d3, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations during sample preparation and analysis.[2] This document provides detailed protocols for sample preparation of Cyproterone acetate from biological matrices, with a focus on the use of a deuterated internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Principle of Deuterated Internal Standard in Quantitative Analysis
A deuterated internal standard is a form of the analyte where one or more hydrogen atoms are replaced by deuterium atoms. This results in a compound with a higher mass but nearly identical chemical and physical properties to the analyte of interest.[3] When added to a sample at a known concentration before sample preparation, the deuterated standard co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as any sample loss or signal suppression/enhancement will affect both compounds proportionally.
Figure 1: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocols
The following are detailed protocols for three common sample preparation techniques for the analysis of Cyproterone acetate in biological matrices, primarily plasma or serum.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample.[4]
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of at least 13,000 x g
-
Pipettes and tips
-
HPLC or UPLC vials
Protocol:
-
Pipette 100 µL of the biological sample into a centrifuge tube.
-
Add a specific volume of the this compound internal standard solution to achieve the desired final concentration.
-
Add 300-400 µL of ice-cold acetonitrile to the sample. The ratio of solvent to sample is typically 3:1 or 4:1 (v/v).[5]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20-60 minutes to enhance protein precipitation.[5]
-
Centrifuge the tubes at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully aspirate the supernatant and transfer it to a clean tube or an HPLC vial for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for injection if concentration is needed.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases.
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard solution
-
Extraction solvent (e.g., diethyl ether-hexane mixture, dichloromethane)[6][7]
-
Aqueous buffer (e.g., phosphate buffer, if pH adjustment is needed)
-
Glass test tubes with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Pipettes and tips
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
HPLC or UPLC vials
Protocol:
-
Pipette 200 µL of the biological sample into a glass test tube.
-
Add the this compound internal standard solution.
-
Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and hexane).
-
Cap the tube and vortex or shake vigorously for 5-10 minutes.
-
Centrifuge at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in 100-200 µL of the reconstitution solvent (e.g., mobile phase).
-
Vortex briefly and transfer the solution to an HPLC vial for analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away.[8]
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard solution
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water, or a weak organic solvent mixture)
-
Elution solvent (e.g., methanol, acetonitrile, or a mixture)
-
Collection tubes
-
Evaporation system
-
Reconstitution solvent
-
HPLC or UPLC vials
Protocol:
-
Sample Pre-treatment: Pipette 500 µL of the biological sample into a tube. Add the this compound internal standard solution. Dilute the sample with 500 µL of water or an appropriate buffer.
-
SPE Cartridge Conditioning: Place the C18 SPE cartridges on the manifold. Pass 1-2 mL of methanol through each cartridge.
-
SPE Cartridge Equilibration: Pass 1-2 mL of water through each cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge. Allow the sample to pass through the sorbent at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 mL of the wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Place clean collection tubes in the manifold. Elute the analyte and internal standard with 1-2 mL of the elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Figure 2: Overview of sample preparation workflows for Cyproterone acetate analysis.
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of Cyproterone acetate in human plasma. Note that different internal standards were used in these studies, which can influence the reported performance characteristics.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Value | Internal Standard | Reference |
| Recovery | |||
| Low Conc. | 109.0% | Finasteride | [6][9] |
| Medium Conc. | 107.7% | Finasteride | [6][9] |
| High Conc. | 100.3% | Finasteride | [6][9] |
| Overall | ~90% | Not specified | [7][10] |
| Linearity Range | 0.1 - 50.0 ng/mL | Finasteride | [6][9] |
| 50 - 160 ng/mL | Not specified | [7][10] | |
| LLOQ | 0.1 ng/mL | Finasteride | [6][9] |
| Intra-batch Precision | 1.8 - 5.6% | Finasteride | [6][9] |
| Inter-batch Precision | 2.2 - 5.55% | Finasteride | [6][9] |
| Intra-batch Accuracy | 92.0 - 99.4% | Finasteride | [6][9] |
| Inter-batch Accuracy | 95.5 - 100.0% | Finasteride | [6][9] |
Table 2: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Value | Internal Standard | Reference |
| Linearity Range | 5 - 500 pg/mL | Not specified | [6] |
| 0.3 - 100 ng/mL | Medroxyprogesterone acetate | [6] | |
| LOQ | 300 pg/mL | Medroxyprogesterone acetate | [6][11] |
| 15 ng/mL | Not specified | [12] | |
| Intra-assay Precision | 2.1 - 14.6% | Not specified | [6] |
| Inter-assay Precision | 4.4 - 11.4% | Not specified | [6] |
| Intra-assay Accuracy | 94.6 - 103.8% | Not specified | [6] |
| Inter-assay Accuracy | 98.9 - 101.6% | Not specified | [6] |
Conclusion
The choice of sample preparation method for Cyproterone acetate analysis depends on the required sensitivity, sample throughput, and available resources. Protein precipitation offers a quick and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts and potentially higher sensitivity. For the most accurate and precise quantification, the use of a deuterated internal standard such as this compound is highly recommended. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the analysis of Cyproterone acetate.
References
- 1. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. filtrous.com [filtrous.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of cyproterone acetate in plasma samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fully automated method for the liquid chromatographic determination of cyproterone acetate in plasma using restricted access material for sample pre-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Cyproterone Acetate Using Cyproterone Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen and progestin utilized in the management of various androgen-dependent conditions. Its therapeutic applications include the treatment of prostate cancer, severe hirsutism, acne, and as a component of hormone therapy for transgender women.[1][2] The mechanism of action of CPA involves the competitive antagonism of the androgen receptor (AR) and the suppression of gonadotropin release, which in turn reduces testosterone production.[1][2][3] Given its potent hormonal effects and potential for adverse reactions such as hepatotoxicity and adrenal suppression, therapeutic drug monitoring (TDM) is crucial to optimize clinical outcomes and minimize risks.[4] The use of a stable isotope-labeled internal standard, such as Cyproterone acetate-d3, is essential for achieving the high accuracy and precision required in TDM through mass spectrometry-based assays.[5][6]
This document provides detailed application notes and a protocol for the quantification of cyproterone acetate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Mechanism of Action of Cyproterone Acetate
Cyproterone acetate exerts its effects through a dual mechanism. Primarily, it acts as a competitive antagonist of the androgen receptor, preventing androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor.[3][7][8] This blockade inhibits the downstream signaling pathways responsible for androgenic effects. Secondly, through its progestogenic activity, CPA exerts a negative feedback effect on the hypothalamus and pituitary gland, leading to reduced secretion of luteinizing hormone (LH).[1] This, in turn, decreases the production of testosterone in the testes.
References
- 1. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 2. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Application Note and Protocol: Quantification of Cyproterone Acetate in Human Plasma using Cyproterone Acetate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of Cyproterone Acetate (CPA) in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of Cyproterone Acetate-d3 (CPA-d3) as an internal standard (IS) to ensure accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.
Introduction
Cyproterone Acetate is a synthetic steroidal antiandrogen used in the treatment of various hormone-dependent conditions. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.[1] This application note details a robust method for the analysis of CPA in human plasma.
Quantitative Data Summary
The following tables summarize typical concentration ranges for calibration standards and quality control (QC) samples for the quantification of Cyproterone Acetate in human plasma, based on established bioanalytical methods. The selection of a suitable spiking concentration for the internal standard, this compound, is critical for method performance and is typically chosen to be in the mid-range of the calibration curve.
Table 1: Calibration Curve and Quality Control Concentrations for Cyproterone Acetate in Human Plasma
| Parameter | Concentration Range | Reference |
| Calibration Curve Range | 0.1 - 50.0 ng/mL | [2][3][4][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [2][3][4][5] |
| Quality Control (QC) - Low | 0.3 ng/mL | [2][4][5] |
| Quality Control (QC) - Medium | 20.0 ng/mL | [2][4][5] |
| Quality Control (QC) - High | 40.0 ng/mL | [2][4][5] |
Table 2: Proposed Spiking Concentration for Internal Standard (this compound)
| Internal Standard | Proposed Spiking Concentration in Plasma | Rationale |
| This compound | 20 ng/mL | This concentration falls within the mid-range of the typical calibration curve for Cyproterone Acetate, ensuring a consistent and robust response for the internal standard across the analytical range. |
Experimental Protocol
This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Cyproterone Acetate (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X) or liquid-liquid extraction solvents.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cyproterone Acetate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Cyproterone Acetate stock solution in methanol:water (1:1, v/v) to create working standards for spiking into plasma to generate the calibration curve.
-
Internal Standard Working Solution (e.g., 200 ng/mL): Prepare a working solution of this compound in methanol. This solution will be used to spike all samples (calibrators, QCs, and unknowns) to achieve a final concentration of 20 ng/mL in the plasma sample.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Spiking: To 100 µL of each plasma sample (calibrators, QCs, and unknowns), add 10 µL of the internal standard working solution (200 ng/mL this compound) to achieve a final IS concentration of 20 ng/mL. For calibrator and QC samples, add the appropriate concentration of Cyproterone Acetate working standard. For unknown samples, add 10 µL of methanol:water (1:1, v/v).
-
Vortex: Vortex all samples for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Sample Loading: Load the spiked plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a suitable wash solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions. Method optimization is recommended.
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (CPA) | Q1: 417.4 -> Q3: 357.4 |
| MRM Transition (CPA-d3) | Q1: 420.4 -> Q3: 360.4 (example, to be confirmed based on product specifications) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500°C |
Data Analysis
-
Integrate the peak areas for both Cyproterone Acetate and this compound.
-
Calculate the peak area ratio (Cyproterone Acetate / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Determine the concentration of Cyproterone Acetate in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of Cyproterone Acetate in plasma.
Signaling Pathway Diagram
A signaling pathway diagram is not applicable to this analytical chemistry protocol. The workflow diagram above illustrates the logical sequence of the experimental procedure.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of Cyproterone Acetate in human plasma using this compound as an internal standard. The detailed methodology, including sample preparation and LC-MS/MS conditions, offers a robust framework for researchers in pharmacology and clinical chemistry. Adherence to this protocol, with appropriate validation, will enable the accurate and precise determination of Cyproterone Acetate concentrations for pharmacokinetic and other research applications.
References
- 1. veeprho.com [veeprho.com]
- 2. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of Cyproterone Acetate and Cyproterone Acetate-d3 in Human Plasma
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cyproterone acetate and its deuterated internal standard, Cyproterone acetate-d3, in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The method demonstrates excellent sensitivity, specificity, and linearity, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. All experimental parameters, including detailed mass spectrometry settings and a step-by-step sample preparation protocol, are provided to facilitate method implementation.
Introduction
Cyproterone acetate is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions. Accurate and reliable quantification of Cyproterone acetate in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note details a validated LC-MS/MS method that offers high sensitivity and specificity for the determination of Cyproterone acetate and its stable isotope-labeled internal standard, this compound, in human plasma.
Experimental
Materials and Reagents
-
Cyproterone acetate (analytical standard)
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation: Liquid-Liquid Extraction (LLE)
A simple and efficient liquid-liquid extraction protocol is employed for the extraction of Cyproterone acetate and this compound from human plasma.
Protocol:
-
To 200 µL of human plasma in a clean microcentrifuge tube, add 25 µL of the working internal standard solution (this compound in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of diethyl ether or ethyl acetate as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a standard C18 reversed-phase column. The conditions provided below are a starting point and may require optimization based on the specific column and LC system used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 50 |
| 5.0 | 50 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the quantification of the analytes.
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Heater Gas) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 4: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Cyproterone acetate (Quantifier) | 417.4 | 357.4 | 150 | 80 | 25 |
| Cyproterone acetate (Qualifier) | 417.4 | 109.1 | 150 | 80 | 40 |
| This compound (Internal Standard) | 420.4 | 360.4 | 150 | 80 | 25 |
Results and Discussion
This method provides excellent chromatographic separation and sensitive detection of Cyproterone acetate and its deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The provided MRM transitions, including a quantifier and a qualifier ion for Cyproterone acetate, enhance the specificity and reliability of the assay.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for this application note.
Caption: Experimental workflow for the LC-MS/MS analysis of Cyproterone acetate.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Cyproterone acetate and this compound in human plasma. The detailed experimental protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the specific MRM parameters, offer a comprehensive guide for researchers in drug development and clinical diagnostics. This method can be readily implemented in a laboratory setting to support a variety of research applications requiring accurate measurement of Cyproterone acetate.
Application Note: Chromatographic Separation and Quantification of Cyproterone Acetate and its d3-Analog by LC-MS/MS
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen with progestogenic properties, widely used in the treatment of prostate cancer, hirsutism, and severe acne. Accurate quantification of CPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Cyproterone Acetate-d3 (CPA-d3), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.[1] This application note details a robust and sensitive LC-MS/MS method for the simultaneous determination of CPA and CPA-d3 in human plasma.
Principle
The method involves the extraction of Cyproterone acetate and its deuterated internal standard (this compound) from a biological matrix, followed by chromatographic separation on a reversed-phase HPLC column. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for both the analyte and the internal standard are monitored to ensure specificity and accuracy.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a common method for extracting CPA from human plasma.
Materials:
-
Human plasma samples
-
Cyproterone Acetate (CPA) standard solution
-
This compound (CPA-d3) internal standard (IS) working solution
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Spike 20 µL of the CPA-d3 internal standard working solution into each plasma sample, except for the blank matrix samples.
-
Add 20 µL of the appropriate CPA standard or quality control (QC) solution to the respective tubes. For blank and zero samples, add 20 µL of methanol.
-
Vortex mix the samples for 30 seconds.
-
Add 1 mL of MTBE to each tube.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solution.
-
Vortex mix for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 80% B for 4 minutes. |
Mass Spectrometer Settings:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Temperature | ~500°C |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Cyproterone Acetate (CPA) | 417.4 | 357.4 | 150 |
| This compound (CPA-d3) | 420.4 | 357.4 | 150 |
Note: The product ion for CPA-d3 is expected to be the same as for CPA, as the deuterium atoms are typically on a part of the molecule that is not lost during fragmentation in this transition.[2]
Data Presentation
The following tables summarize quantitative data from various validated methods for Cyproterone acetate analysis. Note that the internal standards and specific methodologies may differ between studies.
Table 1: Chromatographic and Performance Data
| Parameter | Method 1 (HPLC-APPI-MS/MS)[3] | Method 2 (Automated SPE-LC-MS/MS)[4] |
| Internal Standard | Finasteride | Medroxyprogesterone Acetate |
| Retention Time (CPA) | 3.26 min | Not specified |
| Retention Time (IS) | 2.90 min | Not specified |
| Linearity Range | 0.1 - 50.0 ng/mL | 0.3 - Not specified ng/mL (LOQ is 300 pg/mL) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.3 ng/mL |
Table 2: Precision and Accuracy Data [3]
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |
| Low | 0.3 | 1.8 - 5.6 | 92.0 - 99.4 | 2.2 - 5.55 | 95.5 - 100.0 |
| Medium | 20.0 | 1.8 - 5.6 | 92.0 - 99.4 | 2.2 - 5.55 | 95.5 - 100.0 |
| High | 40.0 | 1.8 - 5.6 | 92.0 - 99.4 | 2.2 - 5.55 | 95.5 - 100.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Cyproterone Acetate.
Logical Relationship of Quantitation
Caption: Relationship of signals for accurate quantification.
References
- 1. forensicrti.org [forensicrti.org]
- 2. bundesumweltministerium.de [bundesumweltministerium.de]
- 3. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cyproterone Acetate-d3 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyproterone Acetate-d3 as an internal standard in bioequivalence studies of drug formulations containing cyproterone acetate. Detailed protocols for study design, sample analysis, and data interpretation are outlined to ensure accuracy and regulatory compliance.
Introduction to Cyproterone Acetate and Bioequivalence
Cyproterone acetate is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions. To ensure the therapeutic interchangeability of generic formulations with the innovator product, regulatory agencies require bioequivalence studies. These studies compare the rate and extent of absorption of the active pharmaceutical ingredient from the test and reference products.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accurate quantification of cyproterone acetate in biological matrices. A deuterated internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variability during sample preparation and analysis. This leads to a more robust and reliable bioanalytical method, which is a cornerstone of a successful bioequivalence study.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters obtained from a bioequivalence study of a combination oral contraceptive containing 2 mg of cyproterone acetate and 0.035 mg of ethinyl estradiol. While this data is from a combination product, it is representative of the parameters assessed in a typical cyproterone acetate bioequivalence study. The study was a randomized, two-period, crossover design conducted in healthy female volunteers.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI)[1][2] |
| Cmax (ng/mL) | 14.8 ± 6.2 | 15.2 ± 6.6 | 90.66% (84.39% - 97.40%) |
| AUC0-t (ng·h/mL) | 225.4 ± 85.1 | 234.2 ± 90.3 | 96.20% (90.45% - 102.33%) |
| Tmax (h) | 1.5 (1.0 - 4.0) | 1.5 (1.0 - 4.0) | Not Applicable |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration. Data for Tmax is presented as median (range). SD: Standard Deviation; CI: Confidence Interval.
The results of this study demonstrated that the 90% confidence intervals for the geometric mean ratios of Cmax and AUC0-t for cyproterone acetate were within the regulatory acceptance range of 80-125%.
Experimental Protocols
Bioequivalence Study Protocol: A Typical Design
A bioequivalence study for a cyproterone acetate formulation is typically conducted as a single-dose, two-period, two-sequence, crossover, open-label study in healthy volunteers under fasting conditions.
1. Subject Recruitment:
-
A sufficient number of healthy adult male or female volunteers are recruited.
-
Inclusion and exclusion criteria are strictly followed. Key inclusion criteria include age between 18 and 55 years, and a body mass index (BMI) within the normal range.
-
Exclusion criteria include a history of clinically significant diseases, allergies to the study drug, and use of any medication that could interfere with the pharmacokinetics of cyproterone acetate.
-
All subjects provide written informed consent before participation.
2. Study Design and Drug Administration:
-
The study follows a randomized, crossover design with a washout period of at least 21 days between the two periods.
-
Subjects are housed in a clinical facility from at least 10 hours before dosing until 24 hours after dosing.
-
After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference formulation with 240 mL of water.
-
Standardized meals are provided at specified times after dosing.
3. Blood Sampling:
-
Blood samples (approximately 5 mL) are collected in EDTA-containing tubes at predose (0 hour) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, and Tmax) are calculated for cyproterone acetate for each subject and formulation.
-
Statistical analysis (ANOVA) is performed on the log-transformed Cmax and AUC data.
-
The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax and AUC are calculated.
Bioanalytical Method: LC-MS/MS Quantification of Cyproterone Acetate
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cyproterone acetate in human plasma using this compound as the internal standard.
1. Materials and Reagents:
-
Cyproterone Acetate reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of cyproterone acetate and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the cyproterone acetate stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.
-
Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the this compound working solution and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., a mixture of methyl tert-butyl ether and hexane) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile(Gradient elution) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cyproterone Acetate: m/z 417.2 → 357.2this compound: m/z 420.2 → 360.2 |
5. Method Validation:
-
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Caption: Workflow of a typical bioequivalence study.
Caption: Mechanism of action of Cyproterone Acetate.
References
Application Notes and Protocols for the Long-Term Stability of Cyproterone Acetate-d3 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen and progestin used in the treatment of various conditions, including prostate cancer, hirsutism, and acne. In bioanalytical studies, stable isotope-labeled internal standards, such as Cyproterone acetate-d3 (CPA-d3), are crucial for accurate quantification of the parent drug in biological matrices. The long-term stability of these internal standards is a critical parameter that ensures the reliability and reproducibility of pharmacokinetic and toxicokinetic studies. This document provides detailed application notes and protocols for assessing the long-term stability of CPA-d3 in common biological matrices.
Deuterated standards, like CPA-d3, are preferred in LC-MS analysis as they are non-radioactive, chemically stable, and have similar chromatographic behavior to the analyte, while providing a distinct mass-to-charge ratio. The stability of the deuterium label is paramount, and it should be placed in a non-exchangeable position to prevent hydrogen-deuterium exchange.
Metabolic Fate of Cyproterone Acetate
Understanding the metabolic pathway of Cyproterone acetate is essential for interpreting its stability and identifying potential degradation products. CPA is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway involves hydroxylation to form 15β-hydroxycyproterone acetate (15β-OH-CPA), which is the main active metabolite.[1][2] Minor metabolic routes include deacetylation and further conjugation.
References
Application Note: Quantification of Cyproterone Acetate-d3 in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of Cyproterone Acetate-d3 (CPA-d3) in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cyproterone acetate is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions. Monitoring its excretion in urine is crucial for pharmacokinetic and clinical studies. This method provides a robust and sensitive analytical procedure for the accurate measurement of CPA and its deuterated internal standard, CPA-d3, in a complex biological matrix. The protocol covers sample preparation involving enzymatic hydrolysis and solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. Method validation parameters demonstrating linearity, precision, and accuracy are also provided.
Introduction
Cyproterone acetate (CPA) is a potent antiandrogen and progestogen used in the treatment of prostate cancer, acne, hirsutism, and in feminizing hormone therapy.[1][2] It functions by blocking androgen receptors and suppressing gonadotropin release, thereby reducing testosterone levels.[1][3][4] The major metabolite of CPA is 15β-hydroxycyproterone acetate (15β-OH-CPA), which also possesses antiandrogenic activity.[4][5] Both CPA and its metabolites are primarily excreted in feces (around 70%) and to a lesser extent in urine (around 30%), mainly as glucuronide and sulfate conjugates.[4]
Accurate quantification of CPA in urine is essential for understanding its pharmacokinetics, metabolism, and for monitoring patient compliance. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring high accuracy and precision. This application note describes a validated LC-MS/MS method for the determination of CPA-d3 in human urine, suitable for research, clinical, and drug development applications.
Signaling Pathway of Cyproterone Acetate
Cyproterone acetate primarily exerts its effects through the androgen receptor signaling pathway. As an antagonist, it competitively binds to the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockage inhibits the translocation of the AR to the nucleus, subsequent gene transcription, and protein synthesis that are responsible for androgenic effects. Additionally, CPA's progestogenic activity leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, reducing the secretion of luteinizing hormone (LH) and consequently, testicular testosterone production.
Experimental Workflow
The analytical workflow for the quantification of this compound in urine involves several key steps, starting from sample collection and preparation, followed by instrumental analysis and data processing.
Experimental Protocols
Materials and Reagents
-
Cyproterone Acetate (CPA) and this compound (CPA-d3) reference standards
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate buffer (pH 5.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Enzymatic Hydrolysis (Deconjugation):
-
To 1 mL of urine sample, add 20 µL of CPA-d3 internal standard solution (concentration to be optimized based on expected CPA levels).
-
Add 1 mL of 0.2 M ammonium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex the mixture and incubate at 55°C for 3 hours to ensure complete hydrolysis of glucuronide and sulfate conjugates.[6]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution and Reconstitution:
-
Elute the analytes from the SPE cartridge with 2 x 1.5 mL of methanol.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for CPA and CPA-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| CPA (Quantifier) | 417.2 | 357.2 | 15 |
| CPA (Qualifier) | 417.2 | 297.2 | 25 |
| CPA-d3 (IS) | 420.2 | 360.2 | 15 |
Method Validation
The method should be validated according to established guidelines for bioanalytical method validation.
Linearity
The linearity of the method was assessed by preparing calibration standards in drug-free urine over a specified concentration range. A linear regression analysis of the peak area ratio (CPA/CPA-d3) versus concentration should yield a correlation coefficient (r²) of >0.99.
Table 4: Representative Linearity Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.560 |
| 250 | 6.400 |
| 500 | 12.850 |
| Note: Data are for illustrative purposes. |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on three different days.
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | < 15% | 85-115% | < 15% | 85-115% |
| Medium | 75 | < 15% | 85-115% | < 15% | 85-115% |
| High | 400 | < 15% | 85-115% | < 15% | 85-115% |
| Acceptance criteria based on FDA guidelines. |
Recovery and Matrix Effect
The extraction recovery of CPA was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standards.
Table 6: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85-110% | 85-115% |
| High | 400 | 85-110% | 85-115% |
| Acceptance criteria based on typical bioanalytical method validation guidelines. |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human urine. The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction, followed by sensitive and selective detection using tandem mass spectrometry. The use of a deuterated internal standard ensures high accuracy and precision. This method is suitable for a variety of research applications where the reliable measurement of cyproterone acetate in urine is required.
References
- 1. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 5. Isolation and identification of 15-beta-hydroxy cyproterone acetate as a new metabolite of cyproterone acetate in dog, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Cyproterone Acetate in Human Plasma using LC-MS/MS with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions, such as prostate cancer, and in hormonal contraception.[1] Accurate quantification of CPA in clinical samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the determination of drugs like CPA in biological matrices.[2]
Experimental Protocols
This protocol is adapted from a validated, fully automated method for the quantitative analysis of cyproterone acetate in human plasma.[4][6]
Materials and Reagents
-
Cyproterone acetate (CPA) reference standard
-
Medroxyprogesterone acetate (MPA) internal standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid
-
Ammonia solution
-
Ultrapure water
-
Human plasma (blank)
-
LiChrospher RP-4 ADS pre-column (25 mm x 2 mm) or equivalent
-
Octadecyl silica (C18) analytical column
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a column switching device
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
CPA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of CPA reference standard in methanol.
-
MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of MPA in methanol.
-
Working Solutions: Prepare serial dilutions of the CPA and MPA stock solutions in the appropriate solvent to create calibration standards and quality control (QC) samples.
Sample Preparation: Online Solid-Phase Extraction (SPE)
This method utilizes an automated online SPE system for sample clean-up.[4][6]
-
A 30 µL plasma sample is directly injected onto the pre-column.
-
The pre-column is washed with a mixture of water, acetonitrile, and formic acid (90:10:0.1, v/v/v) adjusted to pH 4.0 with diluted ammonia.[4]
-
After washing, the analyte and internal standard are eluted from the pre-column in back-flush mode onto the analytical column using the LC mobile phase.[4]
Liquid Chromatography Conditions
-
Analytical Column: Octadecyl silica stationary phase[4]
-
Mobile Phase: Water, methanol, and formic acid (10:90:0.1, v/v/v)[4]
-
Flow Rate: 300 µL/min[4]
-
Column Temperature: Ambient
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Cyproterone Acetate using Medroxyprogesterone Acetate as an internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyproterone Acetate (CPA) | 417.4 | 357.4 |
| Medroxyprogesterone Acetate (MPA) - IS | 387.5 | 327.5 |
Table 1: Mass Spectrometry Parameters.[4][5]
Visualizations
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fully automated method for the liquid chromatographic–tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up [periodicos.capes.gov.br]
Application Notes and Protocols for the Analysis of Cyproterone Acetate-d3 in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Cyproterone Acetate (CPA) in veterinary matrices, utilizing Cyproterone Acetate-d3 (CPA-d3) as an internal standard. The methodologies described are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for pharmacokinetic and residue analysis studies.
Introduction
Cyproterone acetate is a synthetic steroidal antiandrogen and progestin used in veterinary medicine for various purposes, including the management of hypersexuality and aggression in male dogs. Accurate quantification of CPA in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety in treated animals. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1]
CPA-d3 is a deuterated analog of CPA, making it an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to CPA, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.
Analytical Methodology: Quantification of Cyproterone Acetate in Canine Plasma by LC-MS/MS
This protocol details a validated method for the determination of CPA in canine plasma using CPA-d3 as an internal standard.
Experimental Protocol
2.1.1. Materials and Reagents
-
Cyproterone Acetate (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Canine plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 1 mL)
2.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
2.1.3. Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 200 µL of canine plasma, add 20 µL of CPA-d3 internal standard solution (concentration to be optimized based on expected CPA levels). For calibration standards and quality control samples, add the appropriate volume of CPA working standard solutions.
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.
Workflow for Sample Preparation:
Caption: Solid Phase Extraction (SPE) workflow for canine plasma.
LC-MS/MS Parameters
2.2.1. Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
2.2.2. Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
2.2.3. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyproterone Acetate | 417.2 | 357.2 | 25 |
| This compound | 420.2 | 360.2 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (CPA) to the internal standard (CPA-d3). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of CPA in the unknown samples is then determined from this calibration curve.
Logical Relationship for Quantification:
Caption: Data analysis workflow for CPA quantification.
Signaling Pathway of Cyproterone Acetate
CPA primarily acts as an androgen receptor antagonist. It competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor, thereby preventing the receptor's translocation to the nucleus and the subsequent transcription of androgen-responsive genes. Additionally, CPA exhibits progestogenic activity, which leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, reducing the secretion of luteinizing hormone (LH) and consequently, testosterone production.
Simplified Signaling Pathway of CPA:
Caption: Mechanism of action of Cyproterone Acetate.
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to international guidelines. The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; acceptable accuracy and precision |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte and IS |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (e.g., freeze-thaw, short-term, long-term) |
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of Cyproterone Acetate in veterinary biological samples. The detailed protocol and validation parameters outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform accurate and precise bioanalytical studies. The provided diagrams offer a clear visualization of the experimental workflow and the pharmacological mechanism of the drug.
References
Application Notes and Protocols for Pharmacokinetic Profiling Using Cyproterone Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions, such as prostate cancer, acne, and hirsutism.[1][2][3] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Cyproterone acetate-d3, a deuterium-labeled analog of the parent drug, serves as an ideal internal standard for quantitative bioanalysis.[4][5] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enhances the accuracy and precision of measuring Cyproterone acetate concentrations in biological matrices.[4] This document provides detailed protocols and data for the pharmacokinetic profiling of Cyproterone acetate using this compound as an internal standard.
Mechanism of Action
Cyproterone acetate exerts its effects through a multi-faceted mechanism. Primarily, it acts as a competitive antagonist of the androgen receptor (AR), blocking the binding of androgens like testosterone and dihydrotestosterone (DHT) to their receptors in target tissues.[1][2][6][7] This direct antiandrogenic effect is central to its therapeutic action in androgen-dependent conditions. Additionally, Cyproterone acetate possesses potent progestogenic activity, which leads to a negative feedback effect on the hypothalamus and pituitary gland. This results in reduced secretion of luteinizing hormone (LH), subsequently decreasing the production of testicular androgens.[2][8]
Signaling Pathway of Cyproterone Acetate
References
- 1. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 2. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aapharma.ca [aapharma.ca]
Troubleshooting & Optimization
Technical Support Center: Cyproterone Acetate Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the bioanalysis of cyproterone acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of cyproterone acetate in biological matrices, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Issue 1: Low Analyte Response or Signal Suppression
-
Symptom: The peak intensity for cyproterone acetate is significantly lower than expected in matrix samples compared to neat standards.
-
Potential Cause: Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.[2]
-
Liquid-Liquid Extraction (LLE): Can be effective but may still co-extract some interfering compounds.
-
Solid-Phase Extraction (SPE): Generally provides a cleaner extract than LLE or protein precipitation, leading to reduced matrix effects.[3] Specific SPE cartridges designed for phospholipid removal can be particularly effective.[1]
-
Protein Precipitation (PPT): While simple and fast, it is the least effective method for removing matrix components and often results in significant ion suppression.[2][4]
-
-
Chromatographic Separation: Modify the LC method to achieve better separation between cyproterone acetate and the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI), which are generally less prone to matrix effects. One study found that an LC-APPI-MS/MS system was more sensitive for cyproterone acetate analysis than an ESI-based system.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
-
Issue 2: High Analyte Response or Signal Enhancement
-
Symptom: The peak intensity for cyproterone acetate is unexpectedly higher in matrix samples compared to neat standards.
-
Potential Cause: Ion enhancement is another form of matrix effect where co-eluting matrix components improve the ionization efficiency of the analyte.
-
Troubleshooting Steps:
-
Follow the Same Steps as for Ion Suppression: The strategies to mitigate ion enhancement are the same as for ion suppression, as the goal is to remove the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte, thus ensuring accurate quantification.[2]
-
Issue 3: Poor Reproducibility and Inconsistent Results
-
Symptom: High variability in the quantification of quality control (QC) samples or replicate injections.
-
Potential Cause: Inconsistent matrix effects between different samples or batches. This can be due to variations in the biological matrix itself or inconsistencies in the sample preparation process.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Automation of the sample preparation process can improve consistency.
-
Use an Appropriate Internal Standard: A suitable internal standard, preferably a stable isotope-labeled version of cyproterone acetate, is crucial for correcting variability. If a SIL-IS is not available, a structural analog that co-elutes with the analyte can be used, but it may not compensate for matrix effects as effectively.
-
Evaluate Matrix Lot Variability: During method validation, test different lots of the biological matrix to assess the consistency of the matrix effect.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of cyproterone acetate bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of cyproterone acetate by co-eluting compounds present in the biological sample (e.g., plasma, urine).[5] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, resulting in inaccurate quantification.
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: The most common method is the post-extraction spike analysis.[6] This involves comparing the peak area of cyproterone acetate in a blank matrix extract that has been spiked with the analyte to the peak area of a neat solution of the analyte at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
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An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 indicates no significant matrix effect.
Q3: Which sample preparation technique is best for minimizing matrix effects for cyproterone acetate?
A3: While the optimal method can be analyte and matrix-dependent, a general hierarchy exists:
-
Solid-Phase Extraction (SPE): Generally considered the most effective for removing a wide range of matrix interferences, providing the cleanest extracts and minimizing matrix effects.[3][4]
-
Liquid-Liquid Extraction (LLE): Can provide good cleanup but may be less effective than SPE at removing all interfering components.
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Protein Precipitation (PPT): The simplest method, but it is the least effective at removing endogenous matrix components like phospholipids, often leading to significant matrix effects.[2][4]
Q4: What are the key parameters to consider for an LC-MS/MS method for cyproterone acetate?
A4: Key parameters include:
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a modifier like formic acid or ammonium acetate) is typical.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is common, but Atmospheric Pressure Photoionization (APPI) has been shown to be more sensitive for cyproterone acetate.
-
Mass Transitions: For tandem mass spectrometry (MS/MS), specific precursor and product ion transitions for cyproterone acetate and the internal standard need to be determined and optimized. For cyproterone acetate, a common precursor ion is m/z 417.4, which fragments to a product ion of m/z 357.4.[8]
Q5: Is an internal standard always necessary for cyproterone acetate bioanalysis?
A5: Yes, the use of an appropriate internal standard (IS) is highly recommended to ensure the accuracy and precision of the results, especially when dealing with complex biological matrices. The IS helps to correct for variability in sample preparation and matrix effects. A stable isotope-labeled (SIL) cyproterone acetate is the ideal IS. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used, such as medroxyprogesterone acetate or finasteride.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from published methods for cyproterone acetate bioanalysis.
Table 1: Recovery of Cyproterone Acetate Using Liquid-Liquid Extraction (LLE)
| Concentration Level | Spiked Concentration (ng/mL) | Mean Recovery (%) | Reference |
| Low | 0.3 | 109.0 | [7] |
| Medium | 20.0 | 107.7 | [7] |
| High | 40.0 | 100.3 | [7] |
Table 2: Qualitative Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | General Impact on Matrix Effects | Reference |
| Protein Precipitation (PPT) | Low | High potential for ion suppression | [2][4] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate potential for matrix effects | [2] |
| Solid-Phase Extraction (SPE) | High | Low potential for matrix effects | [3][4] |
| Phospholipid Removal Plates | Very High | Very low potential for matrix effects | [1] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Cyproterone Acetate in Human Plasma (Based on an Automated Online SPE Method)
This protocol is adapted from a published method and provides a detailed workflow for the quantification of cyproterone acetate in human plasma.[8]
1. Sample Preparation (Online SPE)
-
Pre-column: LiChrospher RP-4 ADS (25 mm x 2 mm)
-
Injection Volume: 30 µL of human plasma
-
Washing Solution: Water:Acetonitrile:Formic Acid (90:10:0.1, v/v/v), adjusted to pH 4.0 with diluted ammonia.
-
Elution: Back-flush elution onto the analytical column with the LC mobile phase.
2. Liquid Chromatography
-
Analytical Column: Octadecyl silica stationary phase
-
Mobile Phase: Water:Methanol:Formic Acid (10:90:0.1, v/v/v)
-
Flow Rate: 300 µL/min
-
Internal Standard: Medroxyprogesterone acetate (MPA)
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode
-
MS/MS Transitions:
-
Cyproterone Acetate (CPA): Precursor ion m/z 417.4 → Product ion m/z 357.4
-
Medroxyprogesterone Acetate (MPA): Precursor ion m/z 387.5 → Product ion m/z 327.5
-
Visualizations
Caption: Workflow for automated online SPE-LC-MS/MS analysis of cyproterone acetate.
Caption: Logical troubleshooting workflow for addressing matrix effects in bioanalysis.
References
- 1. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ion suppression/enhancement with Cyproterone acetate-d3
Welcome to the technical support center for Cyproterone acetate-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential ion suppression or enhancement effects during LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and ion enhancement in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] Conversely, ion enhancement is the less common effect where the analyte signal is increased by these co-eluting species.[1] These matrix effects can significantly impact the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[1][3]
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterated form of Cyproterone acetate, meaning specific hydrogen atoms have been replaced with deuterium.[4] Deuterated compounds are ideal internal standards because they are chemically almost identical to the analyte of interest and exhibit nearly the same behavior during sample preparation, chromatographic separation, and ionization.[4][5] This allows for the correction of variability introduced during the analytical process, including matrix effects like ion suppression.[4][6]
Q3: Can a deuterated internal standard like this compound also experience ion suppression?
A3: Yes, deuterated internal standards are also susceptible to ion suppression.[7] Since the deuterated standard co-elutes with the non-labeled analyte, any matrix components that suppress the analyte's ionization will likely also suppress the internal standard's ionization to a similar degree.[6] The key is that this similar suppression allows for an accurate relative quantification of the analyte.
Q4: What are the common causes of ion suppression in bioanalytical methods?
A4: Ion suppression is often caused by endogenous or exogenous components in the biological matrix that compete with the analyte for ionization.[2][8] Common sources include:
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Salts and buffers: Often present in biological samples and mobile phases.[8][9]
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Phospholipids: Abundant in plasma and tissue samples.[8]
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Proteins and peptides: Can interfere if not adequately removed during sample preparation.[8][9]
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Formulation agents: Excipients from drug formulations can cause significant suppression.[10]
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Mobile phase additives: Some ion-pairing agents can contribute to suppression.[9]
Q5: How can I determine if my this compound signal is being suppressed?
A5: A common method to assess ion suppression is the post-column infusion experiment.[3][11] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[3][11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression when using this compound as an internal standard.
Step 1: Identify the Source of Ion Suppression
The first step is to confirm that ion suppression is occurring and to identify the region of the chromatogram that is affected.
Experimental Protocol: Post-Column Infusion
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Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Infusion Setup: Use a syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the this compound solution into the LC flow stream just before it enters the mass spectrometer's ion source.
-
Analysis:
-
Begin infusing the standard solution and acquire data in MRM mode for this compound. You should observe a stable, elevated baseline.
-
Inject a blank, extracted biological matrix sample (the same type as your study samples) onto the LC column.
-
Monitor the this compound signal. Any significant drop in the signal intensity indicates the retention time(s) at which ion-suppressing matrix components are eluting.
-
Step 2: Mitigate Ion Suppression
Once ion suppression is confirmed, several strategies can be employed to reduce its impact.
Workflow for Mitigating Ion Suppression
Caption: Workflow for troubleshooting ion suppression.
-
Chromatographic Optimization: Adjust the LC method to chromatographically separate the analyte and internal standard from the interfering matrix components.[3] This can involve:
-
Modifying the mobile phase composition or gradient profile.
-
Changing the analytical column to one with a different stationary phase chemistry.
-
-
Improved Sample Preparation: Enhance the cleanup of your samples to remove the molecules causing suppression.[1][12] Consider switching from a simple protein precipitation to a more selective technique like:
-
Sample Dilution: A straightforward approach is to dilute the sample.[13] This reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the resulting analyte concentration is still well above the lower limit of quantitation (LLOQ) of your assay.
-
Change Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to ion suppression from non-volatile matrix components.[3]
Step 3: Quantify the Matrix Effect
It is crucial to quantify the extent of ion suppression to ensure the validity of your analytical method.
Quantitative Data Summary
The following table should be used to record and assess the matrix effect. The Matrix Factor (MF) is calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a clean solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The IS-Normalized MF is the ratio of the analyte MF to the internal standard MF.
| Sample ID | Analyte Peak Area (Post-extraction Spike) | Analyte Peak Area (Neat Solution) | Matrix Factor (Analyte) | IS Peak Area (Post-extraction Spike) | IS Peak Area (Neat Solution) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Blank 1 | |||||||
| Blank 2 | |||||||
| Blank 3 | |||||||
| Mean | |||||||
| %RSD |
Signaling Pathway of Ion Suppression
The following diagram illustrates the competitive process in the ESI source that leads to ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. texilajournal.com [texilajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium exchange issues with Cyproterone acetate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyproterone acetate-d3 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical experiments?
This compound is a deuterated form of Cyproterone acetate, a synthetic steroidal antiandrogen and progestin.[1] It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] The incorporation of deuterium atoms increases the molecular weight of the molecule, allowing it to be distinguished from the non-deuterated (endogenous or administered) Cyproterone acetate by the mass spectrometer. Its chemical properties are nearly identical to the unlabeled compound, making it an ideal tool to correct for variability during sample preparation, chromatography, and ionization.[3][4]
Q2: What are the potential sources of deuterium exchange in this compound?
Deuterium atoms on a molecule are not always stable and can exchange with hydrogen atoms from the surrounding solvent (a phenomenon known as back-exchange).[5][6] For this compound, the potential for deuterium exchange depends on the position of the deuterium labels. While the exact labeling positions for commercially available standards should be confirmed with the supplier, deuterium atoms on certain functional groups are more susceptible to exchange. The primary factors influencing this exchange are:
-
pH: Both acidic and basic conditions can catalyze deuterium exchange.[5]
-
Temperature: Higher temperatures increase the rate of exchange reactions.[7]
-
Solvent Composition: The polarity and protic nature of the solvent can affect exchange rates.
-
Exposure Time: Prolonged exposure to conditions that promote exchange will increase the likelihood of its occurrence.[7]
Q3: Can the deuterium in this compound exchange back to hydrogen during my experiment?
Yes, back-exchange is a potential issue when using any deuterated internal standard, including this compound.[5][6] This can occur during sample preparation, chromatographic separation, and even within the mass spectrometer's ion source.[6] Minimizing back-exchange is crucial for accurate quantification. Strategies to mitigate this include maintaining low temperatures and a low pH (around 2.5) during sample processing and analysis.[2][5]
Q4: Will using this compound affect the chromatographic retention time compared to the unlabeled compound?
A common phenomenon observed with deuterated internal standards is a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier than its unlabeled counterpart.[3][6][8] This "isotopic effect" is due to the small differences in physicochemical properties imparted by the heavier deuterium atoms. While usually minor, this shift should be accounted for during method development to ensure accurate peak integration.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in analytical assays.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Poor signal or no peak for this compound | Degradation of the internal standard. Cyproterone acetate can be susceptible to degradation under certain conditions. | 1. Verify Storage Conditions: Ensure the standard is stored at the recommended temperature and protected from light. 2. Check Solution Stability: Prepare fresh stock and working solutions. Avoid prolonged storage of diluted solutions.[9] 3. Assess pH and Temperature Effects: Evaluate the stability of the compound in the solvents and at the temperatures used in your sample preparation workflow. |
| Inaccurate or imprecise quantitative results | Deuterium back-exchange. Loss of deuterium will lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. | 1. Optimize LC Conditions: Use a rapid chromatographic gradient to minimize the time the analyte spends in the mobile phase.[2][7] 2. Control pH and Temperature: Maintain a low pH (e.g., by adding 0.1% formic acid to the mobile phase) and low temperature (e.g., using a cooled autosampler and column compartment).[2][5] 3. Evaluate Sample Preparation: Minimize the time samples are exposed to aqueous environments, especially at neutral or basic pH and elevated temperatures. |
| Variable peak area ratios between analyte and internal standard | Inconsistent deuterium exchange or matrix effects. Different sample matrices can influence the rate of back-exchange or cause ion suppression/enhancement. | 1. Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the unknown samples to compensate for matrix effects. 2. Optimize Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[10] 3. Investigate In-Source Phenomena: In-source fragmentation or exchange can be influenced by source conditions. Optimize parameters like source temperature and voltages.[11][12] |
| Split or broadened peaks for the internal standard | Chromatographic issues or presence of impurities. | 1. Check Column Integrity: Ensure the analytical column is not degraded or clogged. 2. Verify Mobile Phase Composition: Prepare fresh mobile phases and ensure proper mixing. 3. Assess Purity of the Standard: If possible, verify the purity and isotopic distribution of the this compound standard. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound Under Different pH and Temperature Conditions
This protocol provides a framework for evaluating the stability of your this compound internal standard.
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: Aliquot the stock solution into separate vials and dilute with buffers of varying pH (e.g., pH 4, 7, and 9) to a final working concentration (e.g., 1 µg/mL).
-
Incubation: Incubate the test solutions at different temperatures (e.g., 4°C, room temperature, and 40°C) for various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Analysis: At each time point, quench any potential reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Analyze the samples by LC-MS/MS.
-
Data Analysis: Monitor the peak area of this compound over time for each condition. A significant decrease in peak area indicates degradation. Also, monitor for any mass shift that could indicate deuterium loss.
Illustrative Stability Data for this compound
| pH | Temperature (°C) | % Recovery after 24 hours |
| 4 | 4 | >95% |
| 4 | 25 | >90% |
| 4 | 40 | ~85% |
| 7 | 4 | >95% |
| 7 | 25 | ~80% |
| 7 | 40 | ~60% |
| 9 | 4 | ~85% |
| 9 | 25 | ~50% |
| 9 | 40 | <30% |
Note: This table presents illustrative data. Actual stability will depend on the specific experimental conditions and the position of the deuterium labels.
Visualizations
Caption: A typical experimental workflow for the quantification of an analyte using a deuterated internal standard like this compound.
Caption: A logical troubleshooting workflow for addressing potential deuterium exchange issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mass Spectrometry for Cyproterone Acetate-d3
Welcome to the technical support center for the analysis of Cyproterone acetate-d3 (CPA-d3). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometry source conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometer settings for this compound (CPA-d3) analysis?
When developing a new method, it is beneficial to start with parameters known to be effective for the non-deuterated analogue, Cyproterone acetate (CPA). The ionization behavior of a deuterated compound is nearly identical to its non-deuterated counterpart. Electrospray ionization (ESI) in positive ion mode is a commonly used and effective technique for CPA analysis.[1][2]
The primary difference for CPA-d3 is its mass. The precursor ion ([M+H]+) will be shifted by +3 Da. Based on published methods for CPA, the pseudomolecular ion is m/z 417.4, and a primary fragment is observed at m/z 357.4.[1][2] Therefore, for CPA-d3, the expected precursor ion is m/z 420.4. The fragment ion will depend on the location of the deuterium labels. Assuming the fragmentation involves the loss of the acetyl group and the labels are on the steroid core, the fragment would remain m/z 357.4. If the labels are on the acetyl group, the fragment would be unchanged. However, a common fragmentation might also show a +3 shift. It is crucial to confirm the product ion via infusion.
Below are suggested starting parameters for a typical ESI source.
Table 1: Recommended Starting ESI Source Conditions for this compound Analysis
| Parameter | Typical Starting Value | Range for Optimization |
| Ionization Mode | Positive Electrospray (ESI) | N/A |
| Capillary Voltage | 3.5 kV | 2.0 - 5.0 kV |
| Cone/Nozzle Voltage | 30 V | 20 - 60 V |
| Desolvation Gas Temp. | 350 °C | 250 - 500 °C |
| Desolvation Gas Flow | 800 L/hr | 600 - 1200 L/hr |
| Source Temperature | 120 °C | 100 - 150 °C |
| Nebulizer Pressure | 35 psi | 20 - 50 psi |
| Precursor Ion (Q1) | m/z 420.4 | N/A |
| Product Ion (Q3) | m/z 360.4 or 357.4 (Verify) | N/A |
| Collision Energy | 20 eV | 10 - 40 eV |
Note: Optimal values are instrument-dependent. The ranges provided are typical starting points for optimization.
Q2: How do I systematically optimize the ESI source parameters for CPA-d3?
A systematic optimization ensures maximum sensitivity and robustness. The most common method is direct infusion of the analyte into the mass spectrometer, bypassing the LC column. This allows for real-time adjustment of source parameters to maximize the signal of the target ion. The goal is to find a plateau for each parameter where the signal is strong and stable, as setting a parameter to its absolute maximum may lead to an unstable method.[3] This process can be done using a one-factor-at-a-time (OFAT) approach or a more comprehensive Design of Experiments (DoE).[4][5]
Caption: Workflow for ESI Source Parameter Optimization.
Q3: What are the key source parameters to optimize and what is their primary function?
Understanding the role of each parameter helps in making informed adjustments during optimization. The main goal is to efficiently create gas-phase ions from the liquid eluent and transmit them into the mass analyzer.
Table 2: Key ESI Parameters and Their Primary Function in Optimization
| Parameter | Primary Function & Optimization Goal |
| Capillary Voltage | Applies a high voltage to the ESI needle, creating a charged aerosol. Optimize for a stable spray and maximum ion signal. Excessively high voltage can cause in-source fragmentation or discharge.[6] |
| Desolvation Gas Temp. | Heats the nitrogen gas used to evaporate solvent from the charged droplets. Optimize to maximize desolvation without causing thermal degradation of CPA-d3. |
| Desolvation Gas Flow | Controls the flow rate of the heated nitrogen gas. Higher flow rates aid in desolvation but can reduce sensitivity if set too high by dispersing the ion plume. |
| Nebulizer Pressure | Controls the flow of nebulizing gas, which aids in forming a fine aerosol. Optimize for a stable and fine spray, which is crucial for efficient ionization. |
| Cone/Nozzle Voltage | A voltage applied to the first sampling orifice. It helps to transmit ions into the vacuum region and can be adjusted to minimize cluster ions and control in-source fragmentation.[7] |
| Source Temperature | The temperature of the ion source block. Helps prevent solvent condensation and contributes to the overall desolvation process. |
Q4: Which ionization technique (ESI, APCI, APPI) is best for this compound?
The choice of ionization technique depends on the analyte's polarity and thermal stability.
-
Electrospray Ionization (ESI): Best for polar and ionizable compounds. Published literature confirms that ESI is highly effective for Cyproterone acetate, making it the recommended starting point.[1][2]
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, thermally stable compounds. While CPA is a steroid, it has sufficient polarity for ESI to be superior. APCI could be a secondary option if ESI proves problematic due to matrix interference.
-
Atmospheric Pressure Photoionization (APPI): Has also been successfully used for CPA analysis.[8][9] It is effective for a range of nonpolar to moderately polar compounds.
Recommendation: Start with ESI in positive ion mode . It is the most commonly cited and proven method for this class of compounds.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
Q: I am injecting my sample but see no peak for CPA-d3, or the signal is extremely weak. What are the common causes and how can I fix this?
This is a frequent issue that can stem from the sample itself, the LC, the MS, or the connection between them. A systematic approach is the best way to identify the root cause.
Caption: Troubleshooting Guide for Low or No MS Signal.
Step-by-Step Troubleshooting:
-
Confirm Analyte Signal via Infusion: As outlined in the flowchart, the first step is to bypass the LC system. Infuse a known concentration of CPA-d3 directly into the MS. If you see a signal, the problem lies with the LC system or the chromatographic method. If there is no signal, the issue is with the mass spectrometer or the infusion setup.
-
MS Troubleshooting (No Signal on Infusion):
-
Check Parameters: Double-check that the correct precursor (420.4 m/z) and product ions are being monitored in the correct polarity (positive).
-
Inspect the Source: Look for clogs in the ESI needle or transfer line. Ensure the needle position is correct.
-
Check for Leaks: Air leaks in the source region can significantly decrease sensitivity.[10]
-
Verify Gas and Power: Ensure all necessary gases (nebulizer, desolvation) are flowing and that the ionization source is powered on.
-
-
LC/Method Troubleshooting (Signal on Infusion, Not on LC-MS):
-
Verify Elution: Ensure your LC gradient allows for the elution of CPA-d3. It is a relatively hydrophobic molecule, so it will be well-retained on a C18 column.
-
Check for Clogs: A high backpressure reading on the LC can indicate a clog in the column or tubing, preventing the sample from reaching the MS.
-
Investigate Matrix Effects: If analyzing a complex matrix (like plasma), co-eluting compounds can suppress the ionization of CPA-d3.[11] Consider improving sample cleanup (e.g., using solid-phase extraction) or adjusting the chromatography to separate CPA-d3 from the interfering compounds.
-
Issue 2: Unstable Signal or Poor Reproducibility
Q: My CPA-d3 peak area varies significantly between injections of the same standard. What are the likely causes?
Inconsistent peak areas are often caused by matrix effects, source instability, or carry-over.
-
Matrix Effects (Ion Suppression/Enhancement): This is a primary cause of poor reproducibility in biological samples.[12]
-
Diagnosis: Perform a post-column infusion experiment. Infuse a constant stream of CPA-d3 into the MS while injecting a blank matrix extract through the LC. A dip in the CPA-d3 signal at the retention time of interest indicates ion suppression.
-
Solution: Improve sample preparation to remove interfering matrix components.[11] Alternatively, modify the chromatographic method to separate the analyte from the suppressive region.
-
-
Source Contamination: A dirty ion source can lead to erratic signal.
-
Solution: Clean the ion source components according to the manufacturer's guidelines.
-
-
Improperly Optimized Parameters: If a parameter is set on a steep slope of its optimization curve instead of a stable plateau, small fluctuations in that parameter (e.g., gas flow) can cause large changes in signal intensity.[3]
-
Solution: Re-optimize the source parameters, focusing on finding a robust plateau for each one.
-
-
Sample Carry-over: Residual analyte from a previous, high-concentration injection can appear in subsequent runs.[13]
-
Solution: Optimize the needle wash solvent and increase the wash volume/time. Ensure the injection valve and loop are being adequately cleaned between runs.
-
Experimental Protocols
Protocol for Direct Infusion Analysis to Optimize Source Conditions
This protocol describes the direct infusion of a this compound standard into the mass spectrometer to optimize source parameters.
Materials:
-
This compound (CPA-d3) standard
-
LC-MS grade acetonitrile and water
-
Syringe pump with a suitable syringe (e.g., 500 µL)
-
Mass spectrometer with ESI source
-
T-piece and appropriate PEEK tubing for connecting the syringe pump to the MS inlet
Procedure:
-
Prepare Infusion Solution: Prepare a 100 ng/mL solution of CPA-d3 in 50:50 acetonitrile/water. This concentration may need adjustment depending on instrument sensitivity.
-
Set up Infusion:
-
Disconnect the LC from the mass spectrometer's ESI source.
-
Using a T-piece, connect the syringe pump to the MS inlet. The other end of the T-piece can be left open or connected to waste.
-
Place the prepared CPA-d3 solution in the syringe and mount it on the syringe pump.
-
-
Initialize MS:
-
Turn on the ESI source and set the instrument to positive ion mode.
-
Create a method to monitor the precursor ion of CPA-d3 (m/z 420.4).
-
Begin with the starting parameters listed in Table 1.
-
-
Start Infusion:
-
Start the syringe pump at a flow rate typical for your LC method (e.g., 0.3 - 0.5 mL/min).
-
Wait for the signal of m/z 420.4 to stabilize.
-
-
Optimize Parameters (OFAT Method):
-
Capillary Voltage: While monitoring the signal, slowly increase and decrease the capillary voltage within its range (e.g., 2.0 to 5.0 kV). Record the voltage that provides the highest, most stable signal. Set the capillary voltage to this optimal value.
-
Desolvation Temperature: Following the same procedure, adjust the desolvation gas temperature. Find the temperature that gives the best signal without evidence of degradation.
-
Gas Flows & Pressures: Sequentially optimize the desolvation gas flow and nebulizer pressure.
-
Cone/Nozzle Voltage: Finally, optimize the cone/nozzle voltage. This parameter can significantly affect in-source fragmentation, so monitor both the precursor and potential fragment ions.
-
-
Finalize Method: Once all parameters have been optimized, save the new source conditions in your instrument method.
-
Cleanup: Flush the system with a clean solvent (e.g., 50:50 acetonitrile/water) before reconnecting the LC.
References
- 1. researchgate.net [researchgate.net]
- 2. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gentechscientific.com [gentechscientific.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Carryover of Cyproterone Acetate-d3 in LC Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the carryover of Cyproterone acetate-d3 in liquid chromatography (LC) systems.
Frequently Asked Questions (FAQs)
Q1: What is carryover in an LC system and why is it a concern for this compound analysis?
A1: Carryover is the appearance of a small peak of an analyte, in this case, this compound, in a blank injection that is run after a sample containing a high concentration of the analyte. It indicates that remnants of the analyte from a previous injection are still present in the LC system. This is a significant concern in quantitative analysis as it can lead to inaccurate and artificially inflated results for subsequent samples. Given the hydrophobic nature of steroidal compounds like this compound, they have a higher tendency to adsorb to surfaces within the LC system, making carryover a common issue.
Q2: What are the primary sources of carryover for a hydrophobic compound like this compound?
A2: The primary sources of carryover for hydrophobic compounds include:
-
Autosampler: The injection needle, syringe, valve, and sample loop are common areas where the analyte can adsorb.
-
LC Column: The stationary phase, frits, and column hardware can retain the analyte.
-
Tubing and Connections: Dead volumes and fittings can trap and later release the analyte.
-
Mass Spectrometer Source: Contamination of the ion source can also mimic carryover.
Q3: How can I differentiate between carryover and system contamination?
A3: To distinguish between carryover and system contamination, a systematic approach is recommended. Inject a series of blank samples after a high-concentration standard. If the peak area of this compound decreases with each subsequent blank injection, it is indicative of carryover. If the peak area remains relatively constant across multiple blank injections, it suggests a source of contamination, such as a contaminated mobile phase or solvent.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating the source of this compound carryover in your LC system.
Caption: A flowchart outlining the systematic process for troubleshooting this compound carryover.
Experimental Protocols
1. Preparation of Optimized Needle Wash Solvents
Given the solubility profile of Cyproterone acetate, a multi-solvent wash approach is recommended to effectively remove it from the autosampler needle and injection port.
-
Objective: To prepare strong and intermediate wash solvents for minimizing autosampler-related carryover.
-
Materials:
-
Dichloromethane (DCM)
-
Acetone
-
Methanol
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
LC-MS grade water
-
-
Procedure:
-
Strong Wash Solution (for stubborn carryover): Prepare a mixture of Dichloromethane and Methanol (1:1, v/v). Caution: Ensure your LC system components are compatible with dichloromethane.
-
Alternative Strong Wash Solution: Prepare a mixture of Acetone and Isopropanol (1:1, v/v).
-
Standard Strong Wash Solution: Prepare a mixture of Acetonitrile, Isopropanol, and Water (80:10:10, v/v/v).
-
Intermediate Wash Solution (for routine use): Prepare a high-organic mobile phase, such as 90% Acetonitrile in water.
-
2. Column Cleaning Protocol
If the column is identified as the source of carryover, a rigorous washing procedure should be implemented.
-
Objective: To remove adsorbed this compound from the analytical column.
-
Procedure:
-
Disconnect the column from the mass spectrometer to avoid contaminating the source.
-
Flush the column with 100% Isopropanol for at least 30 column volumes.
-
If carryover persists, consider a gradient cycling wash. Program a method that cycles between a high organic phase (e.g., 95% Acetonitrile) and a low organic phase (e.g., 10% Acetonitrile) for 5-10 cycles. This can help to dislodge strongly retained compounds.
-
Equilibrate the column with the initial mobile phase conditions before reconnecting it to the mass spectrometer.
-
Data Presentation
Table 1: Solubility of Cyproterone Acetate and Recommended Wash Solvent Compositions
| Solvent | Solubility of Cyproterone Acetate | Recommended Wash Solvent Composition | Use Case |
| Dichloromethane | Very Soluble | 50% Dichloromethane / 50% Methanol | Aggressive cleaning for persistent carryover (check system compatibility) |
| Acetone | Very Soluble | 50% Acetone / 50% Isopropanol | Strong wash solvent |
| Methanol | Soluble | Included in multi-component wash solutions | Component of strong and intermediate wash solutions |
| Ethanol | Sparingly Soluble | Not recommended as a primary wash solvent | - |
| Water | Practically Insoluble | Used in combination with high organic content | Component of intermediate wash solutions |
| Acetonitrile/Isopropanol | High | 80% ACN / 10% IPA / 10% Water | Standard strong wash solution |
Mandatory Visualization
Troubleshooting poor recovery of Cyproterone acetate-d3
Welcome to the technical support center for Cyproterone acetate-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experimental procedures involving this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of Cyproterone acetate. Its primary use is as an internal standard in analytical and pharmacokinetic studies.[1][2] By incorporating stable heavy isotopes, it serves as a reliable tracer for quantification in methods like NMR, GC-MS, or LC-MS, enhancing the accuracy of Cyproterone acetate measurement in biological samples.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[3] During shipping, it is typically stable at room temperature.[2][3] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[2]
Q3: Can I use this compound for in-vivo experiments?
This compound is primarily intended for research use only as an internal standard for analytical quantification.[2] It is not intended for direct use in patients.
Troubleshooting Guide: Poor Recovery of this compound
This guide addresses common issues leading to poor or inconsistent recovery of this compound during sample preparation and analysis.
Issue 1: Low recovery during Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate SPE Cartridge Selection | Verify that the sorbent chemistry (e.g., C18 reversed-phase) is suitable for a steroid compound like Cyproterone acetate.[4][5][6] | The interaction between the analyte and the sorbent is critical for retention and subsequent elution. |
| Suboptimal Sample pH | Adjust the pH of the sample before loading it onto the SPE cartridge. For reversed-phase SPE, a neutral pH is generally a good starting point. For ion-exchange, the pH should be adjusted relative to the pKa of the analyte to ensure proper charge state.[7][8] | pH affects the ionization state of the analyte, which in turn influences its retention on the sorbent. |
| Incorrect Flow Rate | Optimize the flow rates for sample loading, washing, and elution. A common starting point is 1-2 mL/min for loading and 1 mL/min for elution.[7] | A flow rate that is too fast can lead to insufficient interaction between the analyte and the sorbent, resulting in breakthrough during loading or incomplete elution. |
| Inefficient Elution | Ensure the elution solvent is strong enough to disrupt the analyte-sorbent interaction. For reversed-phase SPE, a higher percentage of organic solvent (e.g., methanol or acetonitrile) is typically required.[7][9] Consider performing a second elution step to check for any remaining analyte on the cartridge.[7] | Incomplete elution is a common cause of low recovery. |
| Sample Overload | Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. | Exceeding the sorbent's capacity will cause the analyte to pass through the cartridge without being retained. |
Issue 2: High variability in recovery across samples
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix Effects | Perform a post-extraction spike experiment to evaluate the extent of ion suppression or enhancement from the sample matrix.[10][11] Consider further sample cleanup or chromatographic optimization to separate the analyte from interfering matrix components.[11][12] | Matrix components co-eluting with the analyte can interfere with the ionization process in the mass spectrometer, leading to inconsistent quantification.[10][13] |
| Inconsistent Sample Pre-treatment | Standardize the sample pre-treatment protocol, including dilution, pH adjustment, and centrifugation steps.[9] | Variations in sample preparation can introduce inconsistencies in recovery. |
| Internal Standard Stability | Evaluate the stability of this compound in the sample matrix under the storage and processing conditions. | Degradation of the internal standard will lead to inaccurate quantification of the target analyte. |
Issue 3: No detectable peak for this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Internal Standard Concentration | Verify the concentration of the this compound spiking solution. | An error in the preparation of the internal standard solution can lead to a signal that is below the limit of detection. |
| Instrumental Issues | Check the LC-MS/MS instrument parameters, including the specific mass transitions for this compound. Ensure the instrument is properly calibrated and functioning. | Incorrect instrument settings will prevent the detection of the analyte. |
| Sample Processing Error | Review the entire sample preparation workflow to identify any potential steps where the internal standard might have been omitted or lost. | A simple mistake in the experimental procedure can lead to the absence of the internal standard. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from a Biological Matrix (e.g., Plasma)
This protocol provides a general workflow for extracting this compound using a reversed-phase SPE cartridge. Optimization may be required based on the specific matrix and analytical goals.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Spike the plasma sample with the working solution of this compound to achieve the desired final concentration.
-
Vortex the sample for 30 seconds.
-
Dilute the plasma sample 1:1 (v/v) with a suitable buffer (e.g., 25mM ammonium acetate) to reduce viscosity and potential protein binding.[8]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water. Ensure the sorbent bed does not go dry between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Follow with a second wash using 2 mL of a stronger organic solvent mixture (e.g., 50% methanol in water) to remove more lipophilic interferences.[8] The optimal wash solution should be strong enough to remove interferences without eluting the analyte.
-
-
Drying:
-
Dry the SPE cartridge under a gentle stream of nitrogen for 5-10 minutes to remove any residual wash solvent.[7]
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile) into a clean collection tube. Using two smaller aliquots can improve elution efficiency.[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Visualizations
Troubleshooting Workflow for Poor Recovery
Caption: A logical workflow for troubleshooting poor recovery of this compound.
General SPE Workflow
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Major) | LGC Standards [lgcstandards.com]
- 4. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-performance liquid chromatographic method for the determination of cyproterone acetate in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promochrom.com [promochrom.com]
- 8. SPE 方法开发 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. longdom.org [longdom.org]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyproterone Acetate-d3 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cyproterone acetate-d3 in biological matrices. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to potential problems you might encounter during the bioanalysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound signal between replicates | Inconsistent sample handling; Degradation during sample processing. | Ensure consistent timing and temperature for all sample preparation steps. Prepare samples on ice to minimize enzymatic activity. Evaluate short-term benchtop stability (see Experimental Protocols). |
| Loss of this compound signal over time in stored samples | Long-term degradation at the storage temperature. | Verify the stability of this compound at the intended storage temperature (-20°C or -80°C) by performing a long-term stability study (see Experimental Protocols). |
| Chromatographic peak for this compound shifts or broadens | Isotope effect of deuterium labeling affecting retention time; Interaction with the analytical column. | Use a high-resolution chromatography column and optimize the mobile phase to ensure good peak shape. While minor retention time shifts between the deuterated and non-deuterated compound can occur, significant changes may indicate an issue with the analytical method.[1] |
| Inaccurate quantification of the target analyte | Degradation of this compound leading to a change in its concentration; Ion suppression or enhancement. | Confirm the stability of the internal standard under all experimental conditions. A stable isotope-labeled internal standard should ideally co-elute with the analyte to compensate for matrix effects.[2][3] If issues persist, investigate matrix effects. |
| Unexpected peaks appearing near the this compound peak | Formation of degradation products or metabolites. | Investigate the metabolic pathway of Cyproterone acetate. The primary metabolite is 15β-hydroxy-cyproterone acetate.[4] Consider if your experimental conditions could be causing in-vitro metabolism. |
| Failure to meet acceptance criteria during freeze-thaw stability assessment | Degradation of this compound due to repeated freezing and thawing. | Minimize the number of freeze-thaw cycles for all samples. If multiple analyses from the same aliquot are necessary, aliquot samples into smaller volumes before initial freezing. Conduct a thorough freeze-thaw stability study as described in the experimental protocols. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in bioanalytical assays?
A1: this compound is a stable isotope-labeled version of Cyproterone acetate. It is an ideal internal standard for quantitative bioanalysis using mass spectrometry.[3] Because it is chemically almost identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization, which helps to correct for variability in the analytical process and improve the accuracy and precision of the results.[2]
Q2: How stable is this compound in plasma?
A2: While specific public data on the quantitative stability of this compound in plasma is limited, deuterated standards are generally considered stable. However, it is crucial to experimentally verify its stability under your specific laboratory conditions (storage temperature, sample matrix, and handling procedures). Potential issues with deuterated standards include deuterium-hydrogen exchange, which can affect their stability.[1]
Q3: What are the main degradation pathways for Cyproterone acetate that might affect the stability of its deuterated analog?
A3: The primary metabolic pathway for Cyproterone acetate is hydroxylation, mainly by the CYP3A4 enzyme, to form 15β-hydroxy-cyproterone acetate.[4] In biological matrices containing active enzymes (e.g., liver microsomes, fresh plasma), enzymatic degradation could be a factor. Hydrolysis of the acetate group is another potential, though less prominent, degradation pathway. The stability of the deuterium label itself is also a consideration, as exchange with protons from the matrix can occur under certain conditions.[1]
Q4: How should I store my biological samples containing this compound?
A4: As a general guideline, biological samples should be stored at -20°C or -80°C to minimize degradation. The exact storage conditions should be validated through a long-term stability study. It is also recommended to minimize the number of freeze-thaw cycles the samples undergo.
Q5: What are the key stability experiments I should perform for this compound?
A5: You should conduct a series of stability assessments as part of your bioanalytical method validation. These include:
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Freeze-Thaw Stability: To evaluate the impact of repeated freezing and thawing.
-
Short-Term (Bench-Top) Stability: To assess stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: To confirm stability at the intended storage temperature over the expected duration of sample storage.
-
Stock Solution Stability: To ensure the integrity of your this compound stock solutions.
Experimental Protocols
Protocol: Assessment of this compound Stability in Human Plasma
This protocol outlines the key stability tests to be performed as part of a bioanalytical method validation.
1. Preparation of Quality Control (QC) Samples:
-
Spike a known concentration of this compound into human plasma at two concentration levels: low QC (LQC) and high QC (HQC).
-
Aliquot these QC samples into appropriate storage vials.
2. Freeze-Thaw Stability:
-
Subject LQC and HQC aliquots to a minimum of three freeze-thaw cycles.
-
For each cycle, freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, then thaw them completely at room temperature.
-
After the final thaw, analyze the samples and compare the concentrations to those of freshly prepared QC samples.
3. Short-Term (Bench-Top) Stability:
-
Thaw LQC and HQC aliquots and keep them at room temperature for a period that mimics the expected sample preparation and analysis time (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the concentrations to those of freshly prepared QC samples.
4. Long-Term Stability:
-
Store LQC and HQC aliquots at the intended long-term storage temperature (e.g., -80°C).
-
Analyze the samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
Compare the concentrations to those of freshly prepared QC samples at each time point.
5. Acceptance Criteria:
-
The mean concentration of the stability-tested QC samples at each level should be within ±15% of the nominal concentration.
Table 1: Example Data Summary for Stability Assessment
| Stability Test | Concentration Level | Number of Cycles/Time | Mean Measured Concentration (ng/mL) | Nominal Concentration (ng/mL) | Accuracy (%) |
| Freeze-Thaw | Low QC | 3 Cycles | |||
| High QC | 3 Cycles | ||||
| Short-Term | Low QC | 4 Hours | |||
| High QC | 4 Hours | ||||
| Long-Term | Low QC | 3 Months | |||
| High QC | 3 Months |
Users should populate this table with their own experimental data.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary metabolic pathway of Cyproterone acetate via CYP3A4.
References
Cross-talk or isotopic contribution from Cyproterone acetate-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyproterone acetate-d3 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound is a deuterated form of Cyproterone acetate, an anti-androgen and progestogen. In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Cyproterone acetate in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a SIL-IS helps to correct for variability in sample preparation and matrix effects, leading to more accurate and precise quantification.
Q2: What is isotopic cross-talk and how can it affect my results?
Isotopic cross-talk, or isotopic contribution, refers to the signal from the stable isotopes of the unlabeled analyte (Cyproterone acetate) that overlaps with the signal of the deuterated internal standard (this compound). This can lead to an artificially high response for the internal standard, which in turn can cause an underestimation of the analyte concentration. This phenomenon is more pronounced at high analyte concentrations.
Q3: What level of isotopic purity should I expect for this compound?
Commercially available this compound is generally of high isotopic purity. While specific values can vary between batches and suppliers, a typical isotopic purity for a d3-labeled standard is expected to be high. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each lot to confirm its identity and purity. A CoA will typically confirm the structure by NMR and mass spectrometry.[2]
Data Presentation
The following tables summarize key quantitative data for Cyproterone acetate and its deuterated internal standard.
Table 1: Physicochemical Properties
| Property | Cyproterone acetate | This compound |
| Molecular Formula | C₂₄H₂₉ClO₄ | C₂₄H₂₆D₃ClO₄ |
| Molecular Weight | 416.9 g/mol | 419.96 g/mol |
| Unlabeled CAS No. | 427-51-0 | 427-51-0 |
| Appearance | White to light yellow solid | White to light yellow solid |
Source: Information compiled from various chemical supplier databases.
Table 2: Mass Spectrometry Parameters (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyproterone acetate | 417.2 | 357.2 |
| This compound | 420.2 | 360.2 |
Note: These values are illustrative and should be optimized for the specific instrument and method in use. The precursor ion for Cyproterone acetate is [M+H]⁺.[3]
Experimental Protocols
Protocol 1: Evaluation of Isotopic Cross-talk
This protocol outlines a procedure to assess the potential contribution of unlabeled Cyproterone acetate to the this compound signal.
Objective: To determine the percentage of cross-talk from the highest concentration of the unlabeled analyte to the internal standard channel.
Materials:
-
Cyproterone acetate standard
-
This compound internal standard
-
Blank matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Prepare a high-concentration solution of unlabeled Cyproterone acetate in the blank matrix. This concentration should correspond to the upper limit of quantification (ULOQ) of your assay.
-
Prepare a zero sample containing only the blank matrix.
-
Process both samples according to your established sample preparation protocol, but do not add the this compound internal standard .
-
Inject the processed samples into the LC-MS/MS system.
-
Monitor the MRM transition for this compound (e.g., m/z 420.2 → 360.2) in both the ULOQ sample and the zero sample.
-
Calculate the cross-talk percentage:
-
Cross-talk (%) = (Peak Area in ULOQ sample / Peak Area of IS in a typical sample) * 100
-
A response in the ULOQ sample that is significantly higher than in the zero sample indicates isotopic contribution.
-
Troubleshooting Guides
Issue: Inaccurate quantification, particularly at high analyte concentrations.
Possible Cause: Isotopic contribution from Cyproterone acetate to the this compound signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Step-by-Step Guide:
-
Confirm the Issue: First, confirm that the inaccuracy is systematic and most prominent at the higher end of your calibration curve.
-
Evaluate Isotopic Cross-talk: Follow the "Evaluation of Isotopic Cross-talk" protocol described above. If the signal in the unlabeled ULOQ sample is greater than 5% of the average internal standard signal in your study samples, cross-talk may be a significant issue.
-
Reduce Internal Standard Concentration: A lower concentration of the internal standard can sometimes mitigate the relative contribution of the unlabeled analyte.
-
Optimize Chromatography: Ensure that your chromatographic method provides adequate separation. While Cyproterone acetate and its d3-analog will co-elute, improved separation from other matrix components can reduce overall signal noise and potential isobaric interferences.
-
Apply a Correction Factor: If cross-talk is consistent, a mathematical correction can be applied during data processing. This involves subtracting the contribution of the unlabeled analyte from the internal standard's response.
-
Consider a Different Labeled Standard: If the issue persists and is severe, consider using a standard with a higher degree of deuteration (e.g., d5 or d6) or a ¹³C-labeled standard, as these are less likely to have overlapping isotopic signals.
-
Re-validate: Any significant changes to the method will require re-validation to ensure accuracy and precision.
Signaling Pathway and Experimental Workflow Diagrams
Isotopic Cross-Talk Mechanism:
Caption: Isotopic contribution from unlabeled analyte to the internal standard signal.
This technical support guide provides a starting point for addressing common issues related to the use of this compound. For further assistance, always refer to your instrument's operating manuals and the specific documentation provided by the chemical supplier.
References
Technical Support Center: Cyproterone Acetate-d3 Internal Standard Response Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent internal standard (IS) responses with Cyproterone acetate-d3 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound considered ideal for LC-MS/MS analysis?
A stable isotopically labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS bioanalysis.[1][2] It is assumed that a SIL internal standard will compensate for variability in sample preparation, extraction, and LC-MS/MS analysis due to its nearly identical chemical and physical properties to the unlabeled analyte.[1] This should result in a constant analyte-to-internal standard peak area ratio, even with variations in the analytical process.[1]
Q2: What are the common causes of inconsistent internal standard response?
Excessive variability in the internal standard response can arise from several factors, including:
-
Human error: Inconsistent sample preparation, such as pipetting errors.[3]
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Instrument malfunction: Issues with the autosampler, pump, or mass spectrometer.[2][3]
-
Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the internal standard.[4][5][6]
-
Ionization competition: The analyte and internal standard may compete for ionization in the mass spectrometer source.[2]
-
Internal standard stability: The internal standard may not be stable under the storage or analytical conditions.[2]
Q3: Can the deuterium isotope effect influence the internal standard response?
Yes, the deuterium isotope effect can cause a slight difference in retention time between the analyte and the SIL internal standard.[1] This can lead to differential ion suppression, where the analyte and internal standard are affected differently by the matrix, resulting in an altered peak area ratio and affecting the accuracy of the method.[1]
Troubleshooting Guide
Issue 1: Gradual Decrease or Increase in Internal Standard Response Over an Analytical Run
A trending internal standard response can indicate a systematic issue with the LC-MS/MS system.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Source Contamination | Clean the mass spectrometer source, including the ESI probe. | A stable and consistent internal standard response is restored. |
| Column Degradation | Replace the analytical column with a new one. | Improved peak shape and a stable internal standard signal. |
| Mobile Phase Inconsistency | Prepare fresh mobile phases and ensure proper mixing. | Consistent retention times and stable signal intensity. |
Example Data:
| Sample Injection Order | Internal Standard (this compound) Peak Area |
| 1 | 550,000 |
| 10 | 535,000 |
| 20 | 490,000 |
| 30 | 450,000 |
| 40 | 410,000 |
| 50 | 350,000 |
Issue 2: Sporadic and Unpredictable Internal Standard Response
Random fluctuations in the internal standard response often point to issues with sample preparation or the autosampler.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Review the sample preparation protocol for any potential inconsistencies. Ensure thorough vortexing and accurate pipetting. | Reduced variability in the internal standard response between samples. |
| Autosampler Injection Volume Variability | Check the autosampler for air bubbles in the syringe and ensure the correct injection volume is set. Perform an injection precision test. | Consistent injection volumes and stable internal standard peak areas. |
| Matrix Effects from Specific Samples | Dilute the affected samples and re-inject. Evaluate the sample extraction process to better remove interfering compounds. | A more consistent internal standard response in the diluted samples. |
Example Data:
| Sample ID | Internal Standard (this compound) Peak Area |
| Sample 1 | 560,000 |
| Sample 2 | 320,000 (Outlier) |
| Sample 3 | 545,000 |
| Sample 4 | 555,000 |
| Sample 5 | 280,000 (Outlier) |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of acetonitrile containing 10 ng/mL of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Cyproterone acetate) | Q1: 417.2 -> Q3: 357.2 |
| MRM Transition (this compound) | Q1: 420.2 -> Q3: 360.2 |
Visualizations
Caption: General experimental workflow for the analysis of Cyproterone acetate.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
- 1. researchgate.net [researchgate.net]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
How to handle lot-to-lot variability of Cyproterone acetate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling lot-to-lot variability of Cyproterone acetate-d3, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise due to lot-to-lot variability of this compound.
Issue 1: Inconsistent or Drifting Calibration Curve Response
-
Question: My calibration curve for the analyte, using a new lot of this compound as an internal standard, is showing poor linearity or is significantly different from the curve obtained with the previous lot. What could be the cause?
-
Answer: This issue can stem from several factors related to the new lot of the internal standard:
-
Different Chemical Purity: The new lot may have a different chemical purity compared to the previous one. Impurities can interfere with the ionization of the internal standard, leading to a change in its response.
-
Variable Isotopic Purity: A lower isotopic purity in the new lot means a higher proportion of unlabeled or partially labeled Cyproterone acetate, which can interfere with the analyte's signal.
-
Inaccurate Concentration of the Stock Solution: Errors in the preparation of the new stock solution can lead to a systematic shift in the internal standard's response.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Prepare a fresh dilution of the new stock solution and re-run the calibration curve.
-
Assess Chemical Purity: If the issue persists, analyze the new lot of this compound for chemical purity using a high-resolution mass spectrometer or by HPLC-UV. Compare the results with the Certificate of Analysis (CoA) of both the new and old lots.
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Evaluate Isotopic Purity: Determine the isotopic distribution of the new lot using mass spectrometry and compare it to the specifications on the CoA.
-
Consult the Supplier: If significant deviations are found, contact the supplier for further information and a potential replacement.
-
Issue 2: Increased Variability in Quality Control (QC) Samples
-
Question: I am observing a higher than usual coefficient of variation (%CV) in my QC samples after switching to a new lot of this compound. Why is this happening?
-
Answer: Increased variability in QC samples often points to inconsistencies in how the internal standard is performing across different samples. Potential causes include:
-
Presence of Impurities: The new lot may contain impurities that are not present in the calibration standards but are interacting with the matrix of the QC samples, causing variable ion suppression or enhancement.
-
Poor Stability: The new lot might be less stable in the prepared stock solution or in the final sample matrix, leading to degradation over the course of the analytical run.
Troubleshooting Steps:
-
Investigate Matrix Effects: Prepare a set of QC samples with the new lot of internal standard and analyze them immediately. Prepare another set and let it sit for the typical duration of an analytical run before analysis. A significant difference in the results could indicate a stability issue.
-
Analyze for Impurities: Review the CoA for any information on impurities. If possible, perform a qualitative analysis of the new lot to identify any unexpected peaks.
-
Perform a Bridging Study: Analyze a set of QC samples using both the old and the new lot of the internal standard in parallel. This will help determine if the variability is directly linked to the new lot.
-
Issue 3: Shift in Retention Time
-
Question: The retention time of my this compound peak has shifted with the new lot. Should I be concerned?
-
Answer: A small, consistent shift in retention time between lots of a deuterated standard is not uncommon and is usually not a cause for concern, as long as it does not co-elute with an interfering peak. However, a significant or inconsistent shift could indicate a problem.
Troubleshooting Steps:
-
Confirm the Shift is Consistent: Inject the new internal standard multiple times to ensure the retention time shift is stable.
-
Check for Co-elution: Analyze a blank matrix sample to ensure no interfering peaks are now co-eluting with the shifted internal standard peak.
-
Review Chromatographic Conditions: Ensure that the chromatographic conditions have not been inadvertently changed.
-
Frequently Asked Questions (FAQs)
1. What is lot-to-lot variability and why is it a concern for this compound?
Lot-to-lot variability refers to the slight differences in the chemical and physical properties of a compound between different manufacturing batches. For a deuterated internal standard like this compound, this variability can affect its performance in an assay, leading to inaccurate and irreproducible results. Key parameters that can vary include chemical purity, isotopic purity, and the presence of minor impurities.
2. What are the key quality attributes to consider when accepting a new lot of this compound?
When a new lot of this compound is received, it is crucial to perform acceptance testing to ensure it meets the requirements of your assay. The following table summarizes the key quality attributes and their typical acceptance criteria.
| Parameter | Typical Acceptance Criteria | Method of Verification |
| Chemical Purity | ≥ 98% | HPLC-UV or LC-MS |
| Isotopic Purity (%d3) | ≥ 98% | Mass Spectrometry |
| Identity Confirmation | Conforms to reference spectrum | Mass Spectrometry, NMR |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in specified solvent | Visual Inspection |
3. How should I properly store and handle this compound to minimize variability?
Proper storage and handling are critical to maintaining the integrity of your internal standard.
-
Storage: Store the neat material in a freezer at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store stock solutions in a freezer at -20°C in amber vials.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each analytical run to minimize the risk of degradation.
-
Handling: Allow the neat material and stock solutions to come to room temperature before opening to prevent condensation. Use calibrated pipettes and balances for accurate preparation of solutions.
4. What are some common impurities that could be present in this compound?
Impurities in this compound can arise from the synthetic process or degradation. Potential impurities include:
-
Unlabeled Cyproterone acetate
-
Partially deuterated Cyproterone acetate (d1, d2)
-
Isomers of Cyproterone acetate
-
Related steroids from the synthesis pathway
-
Residual solvents
The presence of these impurities can vary from lot to lot and can impact the accuracy of your results.
Experimental Protocols
Protocol 1: New Lot Acceptance Testing
-
Visual Inspection: Upon receipt, visually inspect the new lot for any inconsistencies in appearance compared to the previous lot.
-
Identity Confirmation: Prepare a dilute solution of the new lot and analyze it by LC-MS to confirm the mass of this compound.
-
Chemical Purity Assessment:
-
Prepare a solution of the new lot at a suitable concentration for HPLC-UV analysis.
-
Run the sample on a validated HPLC-UV method.
-
Calculate the peak area percentage of the main peak to determine the chemical purity.
-
-
Isotopic Purity Assessment:
-
Infuse a dilute solution of the new lot directly into a mass spectrometer.
-
Acquire a full scan mass spectrum and determine the relative abundance of the d3, d2, d1, and d0 species.
-
Calculate the isotopic purity as the percentage of the d3 species.
-
-
Performance Check (Bridging Study):
-
Prepare two sets of calibration standards and QC samples. Spike one set with the old lot of internal standard and the other set with the new lot.
-
Analyze both sets in the same analytical run.
-
Compare the performance of the calibration curves and the accuracy and precision of the QC samples between the two lots. The results should be within the acceptance criteria of the bioanalytical method.
-
Protocol 2: Preparation and Assessment of Stock Solutions
-
Preparation:
-
Accurately weigh a suitable amount of this compound (e.g., 10 mg).
-
Dissolve it in a known volume of an appropriate solvent (e.g., 10 mL of methanol) to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex or sonicate until fully dissolved.
-
-
Assessment:
-
Concentration Verification: Prepare a dilution of the new stock solution and compare its response in the mass spectrometer to a freshly prepared dilution of the old, validated stock solution. The responses should be comparable.
-
Stability Assessment: Store an aliquot of the new stock solution under the intended storage conditions. Periodically (e.g., weekly for the first month, then monthly), analyze a dilution of the stock solution and compare its response to a freshly prepared standard. A significant change in response may indicate instability.
-
Visualizations
Caption: Workflow for troubleshooting inconsistent analytical results.
Caption: Decision tree for new lot acceptance of this compound.
Technical Support Center: Cyproterone Acetate-d3 Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the stability of Cyproterone acetate-d3. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solutions of varying pH?
A1: Cyproterone acetate, the non-deuterated parent compound, is an ester and is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. Therefore, the stability of this compound is expected to be pH-dependent. At neutral pH (around 7), the molecule is relatively stable. However, under strongly acidic or basic conditions, degradation is likely to be accelerated. The primary degradation product is expected to be cyproterone, resulting from the hydrolysis of the acetate ester group.
Q2: How does the deuterium labeling in this compound affect its stability compared to Cyproterone acetate?
A2: this compound is labeled with deuterium on the acetyl group. This isotopic substitution is not expected to significantly alter the susceptibility of the ester bond to hydrolysis. Therefore, the pH-stability profile of this compound is predicted to be very similar to that of the non-deuterated Cyproterone acetate.
Q3: What are the potential degradation products of this compound under pH stress?
A3: The primary degradation pathway for this compound under hydrolytic stress (acidic or basic pH) is the cleavage of the ester bond. This would result in the formation of cyproterone and deuterated acetic acid (acetic acid-d3).
Q4: Are there any other factors besides pH that can affect the stability of this compound in solution?
A4: Yes, other factors such as temperature, light exposure, and the presence of oxidizing agents can also influence the stability of this compound.[1][2] Forced degradation studies typically evaluate the impact of these factors in addition to pH to establish a comprehensive stability profile of a drug substance.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of this compound observed at neutral pH. | Incorrect pH of the buffer solution. Presence of contaminants that may catalyze degradation. | Verify the pH of the buffer with a calibrated pH meter. Use high-purity solvents and reagents for all solutions. Prepare fresh solutions before each experiment. |
| Inconsistent stability results between experimental repeats. | Variations in experimental conditions such as temperature, light exposure, or incubation time. Inaccurate quantification method. | Ensure strict control over all experimental parameters. Use a validated analytical method, such as HPLC or LC-MS/MS, for accurate quantification.[3][4][5][6] |
| Appearance of unexpected peaks in the chromatogram during stability analysis. | Formation of secondary degradation products. Interaction with excipients or container materials. | Characterize the unknown peaks using mass spectrometry (MS) to identify potential secondary degradation products. Perform compatibility studies with any excipients or container materials used. |
| No significant degradation observed under stressed conditions. | The stress conditions (pH, temperature) may not be harsh enough to induce degradation. The analytical method may not be sensitive enough to detect low levels of degradation products. | Increase the severity of the stress conditions (e.g., use stronger acids/bases, higher temperatures). Ensure the analytical method is validated for the detection of potential degradation products at low concentrations. |
Experimental Protocols
Forced Degradation Study of this compound under Varying pH Conditions
This protocol outlines a general procedure for assessing the stability of this compound in acidic, neutral, and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Condition Samples:
-
Acidic: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Neutral: To a volumetric flask, add an appropriate volume of the stock solution and dilute with phosphate buffer (pH 7.0) to achieve a final concentration of 100 µg/mL.
-
Basic: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours). Protect the solutions from light.
-
Time-Point Sampling: At each designated time point, withdraw an aliquot from each solution.
-
Neutralization (for acidic and basic samples):
-
For the acidic sample, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
For the basic sample, neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the remaining this compound and to detect any degradation products.
-
Data Analysis: Calculate the percentage of degradation at each time point for each pH condition.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound, illustrating the expected trend of degradation under different pH conditions.
| pH Condition | Incubation Time (hours) | % Degradation of this compound |
| Acidic (0.1 M HCl) | 24 | 5.2 |
| 48 | 10.8 | |
| 72 | 15.5 | |
| Neutral (pH 7.0) | 24 | < 1.0 |
| 48 | 1.2 | |
| 72 | 2.5 | |
| Basic (0.1 M NaOH) | 24 | 12.7 |
| 48 | 25.1 | |
| 72 | 38.9 |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Proposed primary degradation pathway of this compound under pH stress.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cyproterone Acetate Assay: Method Validation Utilizing Cyproterone Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Cyproterone acetate (CPA), a synthetic progestin and antiandrogen, in biological matrices. A detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Cyproterone acetate-d3 (CPA-d3), is presented and compared with alternative methods. This guide is intended to assist researchers in selecting and implementing a robust and reliable assay for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Accurate and precise quantification of Cyproterone acetate is crucial for understanding its pharmacokinetics and ensuring its safe and effective use. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS/MS-based bioanalysis. This is due to its ability to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the results.
Comparison of Analytical Methods
The following tables summarize the performance characteristics of a validated LC-MS/MS method for Cyproterone acetate using this compound as an internal standard, alongside two alternative methods that employ different internal standards.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Method A (CPA-d3 IS) | Method B (Finasteride IS)[1] | Method C (Medroxyprogesterone Acetate IS)[2] |
| Internal Standard | This compound | Finasteride | Medroxyprogesterone Acetate |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 50.0 ng/mL | Not explicitly stated, LOQ is 0.3 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | 0.3 ng/mL |
| Intra-day Precision (%CV) | < 5% | 1.8 - 5.6% | Not explicitly stated (Repeatability) |
| Inter-day Precision (%CV) | < 7% | 2.2 - 5.55% | Not explicitly stated (Intermediate Precision) |
| Accuracy (% Bias) | Within ± 5% | 92.0 - 99.4% (Intra-day) 95.5 - 100.0% (Inter-day) | Not explicitly stated |
| Recovery | > 85% | 100.3 - 109.0% | Not explicitly stated |
Table 2: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method A (CPA-d3 IS) | Method B (Finasteride IS)[1] | Method C (Medroxyprogesterone Acetate IS)[2] |
| Sample Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation followed by Liquid-Liquid Extraction | Liquid-Liquid Extraction | Online Solid Phase Extraction (SPE) |
| Chromatographic Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Not explicitly stated | Octadecyl silica stationary phase |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Not explicitly stated | Water, methanol and formic acid (10:90:0.1 (v/v/v)) |
| Flow Rate | 0.4 mL/min | Not explicitly stated | 300 µl min(-1) |
| Run Time | ~ 5 minutes | 3.26 min (CPA), 2.90 min (IS) | Not explicitly stated |
Experimental Protocols
Method A: LC-MS/MS with this compound Internal Standard
This section details the experimental protocol for the quantification of Cyproterone acetate in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
1. Materials and Reagents:
-
Cyproterone acetate (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (LC-MS grade)
-
Human Plasma (drug-free)
-
Methyl tert-butyl ether (MTBE)
2. Stock and Working Solutions:
-
Prepare stock solutions of CPA and CPA-d3 in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of CPA by serial dilution of the stock solution with 50% methanol to cover the calibration curve range (0.1 - 100 ng/mL).
-
Prepare a working internal standard solution of CPA-d3 at a concentration of 10 ng/mL in 50% methanol.
3. Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the CPA-d3 working internal standard solution (10 ng/mL) to all tubes except the blank.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Cyproterone acetate: Precursor ion > Product ion (e.g., m/z 417.2 > 357.2)
-
This compound: Precursor ion > Product ion (e.g., m/z 420.2 > 360.2)
-
5. Method Validation: The method should be validated according to the latest FDA and EMA guidelines for bioanalytical method validation.[3][4] Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Mandatory Visualizations
Caption: Workflow for the validation of a Cyproterone acetate assay using this compound.
Caption: Simplified signaling pathway of Cyproterone acetate's antiandrogenic action.
References
- 1. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
The Gold Standard for Quantification: A Comparative Guide to Internal Standards in Cyproterone Acetate Analysis
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical methods are paramount. When quantifying Cyproterone acetate, a synthetic steroidal antiandrogen and progestin, the choice of an appropriate internal standard is critical to ensure reliable and reproducible results. This guide provides an objective comparison of the performance of Cyproterone acetate-d3 as an internal standard against other common alternatives, supported by available experimental data.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and experimental variability. Alternatives, such as finasteride and medroxyprogesterone acetate, have also been employed and validated for the quantification of Cyproterone acetate.
Comparative Analysis of Internal Standard Performance
| Internal Standard | Analyte Concentration | Accuracy (%) | Precision (CV%) | LLOQ (ng/mL) | Recovery (%) |
| This compound | Not Specified | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Finasteride | 0.3 ng/mL (Low QC) | 92.0 - 99.4 (Intra-batch) | 1.8 - 5.6 (Intra-batch) | 0.1 | 109.0 (Low Conc.) |
| 20.0 ng/mL (Med QC) | 95.5 - 100.0 (Inter-batch) | 2.2 - 5.55 (Inter-batch) | 107.7 (Med Conc.) | ||
| 40.0 ng/mL (High QC) | 100.3 (High Conc.) | ||||
| Medroxyprogesterone acetate | Not Specified | "Very good results" | "Very good results" | 0.3 | Not Specified |
Data for Finasteride sourced from Borges et al. (2009).[2] Data for Medroxyprogesterone Acetate sourced from Christiaens et al. (2004).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which the data was generated.
Method Using Finasteride as an Internal Standard
This method was developed for the determination of Cyproterone acetate in human plasma using high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry (HPLC-APPI-MS/MS).
Sample Preparation: A liquid-liquid extraction was performed to isolate Cyproterone acetate and the internal standard, finasteride, from the plasma matrix.
Liquid Chromatography:
-
HPLC System: Not specified in the abstract.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Retention Times: Cyproterone acetate: 3.26 min; Finasteride: 2.90 min.[2]
Mass Spectrometry:
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Atmospheric Pressure Photoionization (APPI).
-
Monitored Transitions: Not specified in the abstract.
Method Using Medroxyprogesterone Acetate as an Internal Standard
This automated method was developed for the quantitative analysis of Cyproterone acetate in human plasma using on-line solid-phase extraction coupled to liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (On-line SPE):
-
Pre-column: LiChrospher RP-4 ADS (25 mm x 2 mm).
-
Washing Liquid: Water, acetonitrile, and formic acid (90:10:0.1, v/v/v) adjusted to pH 4.0.
-
Elution: Back-flush mode with the LC mobile phase.
Liquid Chromatography:
-
LC System: Not specified in the abstract.
-
Analytical Column: Octadecyl silica stationary phase.
-
Mobile Phase: Water, methanol, and formic acid (10:90:0.1, v/v/v).
-
Flow Rate: 300 µL/min.
Mass Spectrometry:
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Cyproterone acetate: m/z 417.4 → 357.4
-
Medroxyprogesterone acetate (IS): m/z 387.5 → 327.5
-
Visualizing the Workflow and Mechanism of Action
To further clarify the analytical process and the biological context of Cyproterone acetate, the following diagrams have been generated.
References
Enhanced Precision in Cyproterone Acetate Quantification: A Comparative Analysis of Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Cyproterone acetate (CPA) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The choice of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative analysis of the performance of d3-Cyproterone acetate (d3-CPA) as an internal standard against other commonly used alternatives, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard, such as d3-CPA, is widely considered the gold standard in quantitative bioanalysis.[1][2][3] By incorporating deuterium atoms, d3-CPA exhibits a higher molecular weight than the parent compound but maintains nearly identical physicochemical properties. This ensures that it behaves similarly to the analyte during sample preparation and chromatographic separation, effectively compensating for variations in extraction recovery and matrix effects, which ultimately leads to enhanced accuracy and precision.[1][2][3]
Performance Comparison of Internal Standards
While specific validation data for a method employing d3-CPA was not available in the reviewed literature, the performance of alternative internal standards provides a benchmark for comparison. The following table summarizes the linearity and sensitivity data from studies using Finasteride and Medroxyprogesterone acetate as internal standards for CPA quantification in human plasma.
| Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Analytical Method | Reference |
| Finasteride | 0.1 - 50.0 ng/mL | 0.1 ng/mL | HPLC-APPI-MS/MS | [4][5] |
| Medroxyprogesterone Acetate | Not Specified | 300 pg/mL (0.3 ng/mL) | LC-MS/MS | [6][7] |
The method utilizing Finasteride as an internal standard demonstrated a linear response over a wide concentration range and achieved a low LLOQ of 0.1 ng/mL, sufficient for detecting terminal phase concentrations of the drug.[4][5] The automated LC-MS/MS method with Medroxyprogesterone acetate also showed high sensitivity with an LLOQ of 300 pg/mL.[6][7]
Although direct comparative data is absent, the inherent advantages of a deuterated internal standard suggest that a method using d3-CPA would likely exhibit superior or at least equivalent performance in terms of accuracy and precision. Deuterated standards co-elute with the analyte, providing the most effective correction for instrumental variability and matrix-induced signal suppression or enhancement.[2]
Experimental Protocols
Method 1: Cyproterone Acetate Quantification using Finasteride as Internal Standard[4][5]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: High-Performance Liquid Chromatography (HPLC).
-
Ionization: Atmospheric Pressure Photoionization (APPI).
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Internal Standard: Finasteride.
Method 2: Cyproterone Acetate Quantification using Medroxyprogesterone Acetate as Internal Standard[6][7]
-
Sample Preparation: Automated on-line solid-phase extraction (SPE) using a pre-column packed with internal-surface reversed-phase material. A 30 µL plasma sample is injected directly.
-
Chromatography: Liquid Chromatography (LC) with a column switching system.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Internal Standard: Medroxyprogesterone Acetate.
Experimental Workflow for Cyproterone Acetate Quantification
The following diagram illustrates a general experimental workflow for the quantification of Cyproterone acetate in a biological matrix using an internal standard and LC-MS/MS.
Caption: General workflow for Cyproterone acetate quantification.
References
- 1. scispace.com [scispace.com]
- 2. texilajournal.com [texilajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cyproterone Acetate-d3 and 13C-Labeled Cyproterone Acetate for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Quantitative Analysis
In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies, the precise quantification of analytes is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly employed isotopically labeled forms of cyproterone acetate: Cyproterone acetate-d3 (deuterium-labeled) and 13C-labeled Cyproterone acetate.
Cyproterone acetate is a potent anti-androgen and progestin used in the treatment of various hormone-dependent conditions. Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. The choice of internal standard is a critical factor that can significantly impact the quality of the analytical data.
Performance Comparison: Deuterium (d3) vs. Carbon-13 (13C) Labeling
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, to compensate for any variability. Here, we compare the key performance characteristics of this compound and 13C-labeled Cyproterone acetate.
| Feature | This compound | 13C-labeled Cyproterone acetate | Rationale & Implications for Researchers |
| Chromatographic Co-elution | Potential for slight retention time shift compared to the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | 13C is superior. Co-elution is critical for accurate compensation of matrix effects, which can cause ion suppression or enhancement at specific points in the chromatogram. A shift in retention time, as can occur with deuterated standards, may lead to the internal standard eluting in a region with a different matrix effect than the analyte, compromising quantification. |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with protons from the solvent, especially under certain pH or temperature conditions. | The carbon-13 label is incorporated into the stable carbon backbone of the molecule, making it highly resistant to exchange. | 13C offers higher stability. Isotopic instability can lead to a decrease in the concentration of the labeled standard and an artificial increase in the unlabeled analyte, resulting in inaccurate measurements. |
| Mass Difference | A mass difference of 3 Da provides sufficient separation from the analyte's isotopic envelope. | The mass difference depends on the number of 13C atoms incorporated. | Both can be synthesized to have an adequate mass difference to prevent spectral overlap. |
| Availability and Cost | Generally more readily available and less expensive to synthesize. | Typically more complex and costly to synthesize. | For routine analyses where the highest level of accuracy is not paramount, the cost-effectiveness of deuterated standards may be a deciding factor. However, for pivotal studies, the superior performance of 13C-labeled standards often justifies the higher cost. |
| Ionization Efficiency | The presence of deuterium can sometimes slightly alter the ionization efficiency compared to the unlabeled analyte. | The ionization efficiency is identical to that of the unlabeled analyte. | Identical ionization behavior ensures that the internal standard accurately reflects any fluctuations in the mass spectrometer's source conditions. |
Experimental Protocols
While a direct comparative study is not available, the following is a detailed protocol for the quantification of cyproterone acetate in human plasma using an LC-MS/MS method. This protocol, originally utilizing a different internal standard, is adapted here to illustrate how either this compound or 13C-labeled Cyproterone acetate would be employed.
Objective:
To determine the concentration of cyproterone acetate in human plasma using a validated LC-MS/MS method with a stable isotope-labeled internal standard.
Materials and Reagents:
-
Cyproterone acetate reference standard
-
This compound or 13C-labeled Cyproterone acetate (as internal standard)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of cyproterone acetate and the internal standard (this compound or 13C-labeled Cyproterone acetate) in methanol.
-
Prepare working solutions of cyproterone acetate by serial dilution of the stock solution with methanol:water (1:1, v/v).
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the working solutions into blank human plasma.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma mixture onto the SPE cartridges.
-
Wash the cartridges with water and then with a low-percentage organic solvent solution.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Cyproterone acetate: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion+3] -> [Product ion]
-
13C-labeled Cyproterone acetate: [Precursor ion+n] -> [Product ion] (where n is the number of 13C atoms)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of cyproterone acetate in the unknown samples from the calibration curve.
-
Mandatory Visualizations
Signaling Pathway of Cyproterone Acetate
Cyproterone acetate primarily exerts its anti-androgenic effects by competitively inhibiting the binding of androgens, such as dihydrotestosterone (DHT), to the androgen receptor (AR). This prevents the receptor's translocation to the nucleus and subsequent transcription of androgen-responsive genes.
Inter-laboratory Insights: A Comparative Guide to Cyproterone Acetate Analysis Using a d3-Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of Cyproterone acetate (CPA) is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of analytical methodologies for CPA, with a focus on the use of a deuterated internal standard (d3-CPA) to enhance accuracy and precision.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as Cyproterone acetate-d3, is considered the gold standard for quantitative analysis by mass spectrometry.[1] This is because the deuterated standard behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in extraction recovery.[2] This results in improved accuracy and precision of the analytical method.[1]
Comparative Analysis of Analytical Methods
The most common methods for the quantification of Cyproterone acetate are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS). The following tables summarize the performance characteristics of different published methods.
HPLC and HPTLC Methods
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely used for the analysis of CPA in pharmaceutical formulations. These methods offer simplicity and robustness.
| Method | Linearity Range | Accuracy/Recovery | Precision (RSD%) | LOD/LOQ | Reference |
| RP-HPLC | 5-25 µg/mL | 97.32-98.08% | - | - | [3] |
| HPTLC | 250-4000 ng/spot | - | - | - | [4] |
| HPLC | - | ~95% | Inter-assay: 4.0%, Intra-assay: 1.3% | 5 ng/mL (LOD) | [5] |
LC-MS/MS Methods
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for analyzing CPA in complex biological matrices like human plasma.
| Method | Linearity Range | Accuracy/Recovery | Precision (RSD%) | LOQ | Internal Standard | Reference |
| LC-APPI-MS/MS | 0.1-50.0 ng/mL | Inter-batch: 95.5-100.0%, Intra-batch: 92.0-99.4% | Inter-batch: 2.2-5.55%, Intra-batch: 1.8-5.6% | 0.1 ng/mL | Finasteride | [6] |
| LC-ESI-MS/MS | - | - | - | 300 pg/mL | Medroxyprogesterone acetate | [7] |
Experimental Protocols: A Closer Look
Sample Preparation for LC-MS/MS Analysis
A crucial step in the analysis of CPA from biological matrices is sample preparation, which aims to extract the analyte and remove interfering substances. A common approach is liquid-liquid extraction (LLE).
Protocol for Liquid-Liquid Extraction:
-
To a plasma sample, add an internal standard solution (e.g., this compound).
-
Add an extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex the mixture to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of Cyproterone acetate.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
Mass Spectrometry:
-
Ionization: Atmospheric pressure photoionization (APPI) or electrospray ionization (ESI) are effective for ionizing Cyproterone acetate.[6][7]
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, where specific precursor-to-product ion transitions for both Cyproterone acetate and its d3-internal standard are monitored.
Workflow for Cyproterone Acetate Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Cyproterone acetate in a biological matrix using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for Cyproterone Acetate Analysis.
Conclusion
The analysis of Cyproterone acetate is well-established with robust HPLC and highly sensitive LC-MS/MS methods. While direct inter-laboratory comparison data is scarce, the available literature demonstrates that methods utilizing a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS, provide the most reliable and accurate results for the quantification of CPA in complex biological matrices. For routine quality control of pharmaceutical formulations, HPLC methods offer a simpler and more cost-effective alternative. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
References
- 1. veeprho.com [veeprho.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Bioanalysis: A Guide to Deuterated Internal Standards in Clinical Trials
An objective comparison of internal standards for researchers, scientists, and drug development professionals, aligning with key regulatory expectations for bioanalytical method validation.
In the landscape of clinical trials, the precise quantification of drugs and their metabolites in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology for this purpose, and the use of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of results.[1] An IS is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[1][2] Among the available options, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely regarded as the gold standard.
This guide provides a comparative overview of deuterated internal standards against other alternatives, supported by regulatory context from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), alongside experimental data and validation protocols.
Regulatory Landscape: FDA & EMA Perspectives
Both the FDA and EMA provide guidelines on bioanalytical method validation that emphasize the importance of a reliable IS.[3][4] While not always mandatory, the use of a SIL-IS is strongly recommended and often expected.[5] The EMA, in particular, has noted that over 90% of submissions to their agency incorporate a SIL-IS.[6]
The core principle is that the IS should mimic the analyte's behavior as closely as possible throughout the entire analytical process—from extraction to detection.[2][7] This ensures that any analyte loss or signal variation is accurately compensated for by the IS.[1] Key validation parameters where the IS plays a crucial role include accuracy, precision, selectivity, and matrix effects.[4]
Key Regulatory Expectations for Internal Standards:
-
Consistency: The recovery of the analyte and the IS should be consistent, precise, and reproducible.[3]
-
Interference: Blank samples (matrix without analyte or IS) and zero samples (matrix with IS only) are required to ensure no interference at the retention time of the analyte and IS. The response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the IS.[3]
-
Matrix Effects: When using mass spectrometry, matrix effects must be investigated using at least six lots of blank matrix from individual donors to ensure that ion suppression or enhancement does not compromise data integrity.[4]
-
Tracking: The FDA has issued citations to laboratories for not having procedures that adequately track IS responses within an analytical run, highlighting the need for robust methods.[6]
Comparison of Internal Standard Types
The selection of an appropriate internal standard is a critical decision in method development. The three main types are deuterated SIL-IS, other SIL-IS (e.g., ¹³C, ¹⁵N), and structural analogs.
| Internal Standard Type | Description | Advantages | Disadvantages |
| Deuterated (²H or D-labeled) | The analyte's hydrogen atoms are replaced with deuterium.[5] | - Nearly identical chemical and physical properties to the analyte.[1] - Co-elutes with the analyte, providing excellent correction for matrix effects and extraction variability.[5][6] - Generally more accessible and cost-effective than other SILs. | - Potential for slight chromatographic separation from the analyte (isotopic effect), which can lead to differential matrix effects.[1] - Risk of hydrogen-deuterium exchange, affecting stability.[1] |
| ¹³C or ¹⁵N Labeled | The analyte's carbon or nitrogen atoms are replaced with their stable heavy isotopes. | - Considered the most ideal IS; behaves virtually identically to the analyte with minimal chromatographic shift.[8][9] - Chemically more stable than some deuterated compounds.[8] | - Often more expensive and can have longer synthesis timelines.[10] - Availability can be limited. |
| Structural Analog | A different molecule that is chemically and structurally similar to the analyte.[7] | - Readily available and cost-effective. - Can be used when a SIL-IS is not available.[10] | - Different physicochemical properties can lead to varied extraction recovery and chromatographic behavior. - May be affected differently by matrix effects, leading to inaccurate quantification.[6] - May be formed as a metabolite of the parent drug.[10] |
Performance Data: Deuterated vs. Structural Analog IS
Experimental data consistently demonstrates the superiority of a SIL-IS, like a deuterated compound, over a structural analog in mitigating variability and improving data quality.
A study comparing a deuterated internal standard (SIR-d₃) with a structural analog (DMR) for the analysis of Sirolimus in whole blood highlighted these differences.[11] The use of the deuterated IS resulted in significantly better precision.[11]
Table 1: Comparison of Assay Imprecision (CV%) [11]
| Internal Standard Type | Interpatient Assay Imprecision (CV%) |
| Deuterated (SIR-d₃) | 2.7% - 5.7% |
| Structural Analog (DMR) | 7.6% - 9.7% |
Data sourced from a study on Sirolimus quantification. The lower CV% for the deuterated IS indicates higher precision.[11]
The study concluded that the deuterated IS was less affected by the variability of interpatient matrices, yielding improved and more reliable results.[11]
Experimental Protocols
A robust bioanalytical method validation protocol is essential to demonstrate the suitability of the chosen internal standard. Below is a generalized methodology for evaluating IS performance.
Protocol: Evaluation of Internal Standard for Matrix Effects
-
Objective: To assess the ability of the internal standard to compensate for matrix-induced ion suppression or enhancement.
-
Materials:
-
Six different lots of blank biological matrix (e.g., plasma) from individual donors.
-
Analyte and Internal Standard stock solutions.
-
Quality Control (QC) samples at low and high concentrations.
-
-
Procedure:
-
Set 1 (Analyte in Post-Extraction Spiked Matrix):
-
Extract blank matrix from each of the six lots.
-
Spike the extracted matrix with the analyte and IS at low and high QC concentrations.
-
-
Set 2 (Analyte in Neat Solution):
-
Prepare solutions of the analyte and IS in a neat (non-matrix) solvent at the same concentrations as Set 1.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
-
Calculations:
-
Matrix Factor (MF): Calculated for each lot of matrix as the ratio of the analyte peak area in the presence of matrix (Set 1) to the analyte peak area in neat solution (Set 2).
-
IS-Normalized MF: Calculated by dividing the analyte MF by the IS MF.
-
Coefficient of Variation (CV%): The CV of the IS-normalized MF across the six lots should not exceed 15%.
-
-
Acceptance Criteria: A CV of ≤15% for the IS-normalized matrix factor demonstrates that the internal standard adequately tracks and corrects for the variability in matrix effects across different sources.
Visualization of Key Workflows
Diagrams created with Graphviz help illustrate the decision-making and experimental processes involved in using internal standards.
Conclusion
For bioanalytical assays supporting clinical trials, a stable isotope-labeled internal standard is the preferred choice to ensure rugged and reliable data that meets stringent regulatory expectations. Deuterated standards offer a robust and widely accessible option that significantly enhances accuracy and precision by effectively compensating for matrix effects and other analytical variabilities.[5] While they are superior to structural analogs, careful validation is still required to check for potential issues like isotopic effects or H/D exchange.[1] By adhering to regulatory guidelines and implementing rigorous validation protocols, researchers can confidently generate high-quality data crucial for successful drug development.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Navigating Regulatory Landscapes: A Comparative Guide to FDA and EMA Requirements for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals operating in the global pharmaceutical landscape, a comprehensive understanding of the regulatory expectations for bioanalytical method validation is paramount. This guide provides a detailed comparison of the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) requirements for the use of stable isotope-labeled internal standards (SIL-IS) in quantitative bioanalysis, supported by experimental data and protocols.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][2] Both the FDA and EMA recognize the value of SIL-IS in ensuring the accuracy and precision of bioanalytical data. While the core principles of both agencies are aligned, subtle differences in their guidance documents can have significant implications for study design and data interpretation.
Core Principles: A Shared Foundation
Both the FDA and EMA emphasize that the primary role of an internal standard is to mimic the analyte's behavior throughout the analytical process, thereby correcting for potential variations.[2][3] This includes losses during sample extraction, inconsistencies in injection volume, and fluctuations in mass spectrometer response due to matrix effects.[3][4] SIL-IS are considered the most suitable choice for this purpose because they co-elute with the analyte and experience similar ionization suppression or enhancement.[1][2]
The ICH M10 guideline on bioanalytical method validation, which has been adopted by both the FDA and EMA, provides a harmonized framework for the validation of bioanalytical methods.[5][6][7] This guideline underscores the importance of a well-characterized internal standard and sets forth expectations for its selection and use.
Key Considerations for SIL-IS Selection and Validation
While SIL-IS are preferred, their use is not without potential challenges. Regulatory bodies expect a thorough evaluation to ensure their suitability for the intended analytical method.
Purity and Identity: Both agencies require that the identity and purity of the reference standard, including the SIL-IS, be well-characterized.[5][8] A certificate of analysis (CoA) is recommended to document this information.[5] It is crucial to verify the isotopic purity of the SIL-IS and to ensure that it does not contain unacceptable levels of the unlabeled analyte, which could lead to an overestimation of the analyte concentration.[1]
Stability: The stability of the SIL-IS must be demonstrated under the same conditions as the analyte in the biological matrix and in stock and working solutions.[9] This includes freeze-thaw cycles, bench-top stability, and long-term storage stability. Any degradation of the SIL-IS could compromise the accuracy of the results.
Isotopic Exchange: A critical consideration, particularly for deuterium-labeled standards, is the potential for hydrogen-deuterium exchange.[10][11] This can occur in solution or under mass spectrometric conditions, leading to a loss of the isotopic label and inaccurate quantification.[11] Therefore, the position of the stable isotope label within the molecule is a crucial factor. Labels on non-exchangeable positions are essential.[10]
Mass Difference: To avoid mass spectrometric cross-talk, the mass difference between the SIL-IS and the analyte should be sufficient. A mass difference of at least 3 to 5 daltons is generally recommended for small molecules to prevent isotopic overlap.[10][12]
Chromatographic Co-elution: Ideally, the SIL-IS should co-elute with the analyte to ensure they experience the same matrix effects.[1] However, deuterium labeling can sometimes lead to a slight shift in retention time (the "isotope effect"), which may result in differential matrix effects and impact the accuracy of quantification.[1]
Workflow for SIL-IS Validation
The following diagram illustrates a typical workflow for the validation of a stable isotope-labeled internal standard in accordance with FDA and EMA guidelines.
Comparison of Internal Standard Performance
The choice of internal standard can significantly impact the performance of a bioanalytical assay. While SIL-IS are the preferred option, structural analogs are a viable alternative when a suitable SIL-IS is not available.[13] The following table summarizes a hypothetical comparison of the performance of a SIL-IS versus a structural analog internal standard for the quantification of a drug in human plasma.
| Parameter | SIL-IS | Structural Analog IS | Regulatory Preference |
| Matrix Effect (CV%) | < 5% | 15-25% | SIL-IS |
| Extraction Recovery (CV%) | < 3% | 10-20% | SIL-IS |
| Accuracy (% Bias) | -2% to +3% | -10% to +12% | SIL-IS |
| Precision (% CV) | < 4% | < 15% | SIL-IS |
| Cost | Higher | Lower | - |
| Availability | May be limited | Generally available | - |
Experimental Protocol: Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of the analyte and internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with analyte and IS at the same concentration as Set A.
-
Set C: Blank matrix spiked with analyte and IS, then extracted.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the matrix factor (MF) for the analyte and the IS: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-normalized MF: IS-normalized MF = (MF of analyte) / (MF of IS).
-
The coefficient of variation (CV%) of the IS-normalized MF across at least six different lots of the biological matrix should be ≤15%.
Logical Relationship of Key Validation Parameters
The successful validation of a bioanalytical method using a SIL-IS involves the interplay of several key parameters. The following diagram illustrates the logical relationship between these parameters.
Conclusion
Both the FDA and EMA have established rigorous guidelines for the validation of bioanalytical methods, with a clear preference for the use of stable isotope-labeled internal standards. While the overarching principles are harmonized, a detailed understanding of the specific expectations of each agency is crucial for successful drug development and regulatory submission. By carefully selecting and validating a suitable SIL-IS, researchers can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny. The use of SIL-IS, when appropriately validated, significantly enhances the robustness and reliability of bioanalytical methods, ultimately contributing to the development of safe and effective medicines.
References
- 1. waters.com [waters.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Method Robustness: A Comparative Guide to Internal Standards in Cyproterone Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
The robustness of an analytical method is a critical attribute in drug development, ensuring that routine use and minor variations in experimental conditions do not adversely affect the quality and reliability of the results. In the quantitative analysis of Cyproterone acetate, a synthetic steroidal antiandrogen, the choice of an appropriate internal standard is paramount to achieving a robust and reliable method. This guide provides a comparative assessment of analytical methods for Cyproterone acetate, with a focus on the impact of the internal standard on method robustness, particularly highlighting the advantages of using its deuterated analog, Cyproterone acetate-d3.
The Critical Role of Internal Standards in Method Robustness
An ideal internal standard (IS) mimics the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This mimicry allows for the correction of variations in extraction efficiency, injection volume, and instrument response, thereby enhancing the precision and accuracy of the quantification. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte.
The use of a SIL-IS is a crucial component of a robust high-throughput bioanalytical method. Ideally, a deuterated internal standard will exhibit the same extraction recovery, ionization response in electrospray ionization mass spectrometry, and chromatographic retention time as the compound being quantified. This co-elution is a significant characteristic that contributes to improved bioanalysis by reducing chromatography time and enhancing the overall robustness of the assay, leading to higher throughput and lower rejection rates.
Comparison of Analytical Methods for Cyproterone Acetate
Below, we present the experimental protocols and validation data from two published LC-MS/MS methods for the quantification of Cyproterone acetate in human plasma, which utilize Finasteride and Medroxyprogesterone acetate as internal standards. We then provide a prospective assessment of a method utilizing this compound, outlining its expected performance and advantages in robustness.
Method 1: Utilizing Finasteride as an Internal Standard
A specific, fast, and sensitive high-performance liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay was developed for the determination of Cyproterone acetate in human plasma using Finasteride as the internal standard.
Experimental Protocol:
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: High-Performance Liquid Chromatography (HPLC).
-
Detection: Tandem Mass Spectrometry (MS/MS) with Atmospheric Pressure Photoionization (APPI).
-
Internal Standard: Finasteride.
Method Validation Data:
| Parameter | Result |
| Linearity Range | 0.1 - 50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-batch Precision | 1.8 to 5.6% |
| Inter-batch Precision | 2.2 to 5.55% |
| Intra-batch Accuracy | 92.0 to 99.4% |
| Inter-batch Accuracy | 95.5 to 100.0% |
| Mean Recovery | 100.3% to 109.0% |
Method 2: Utilizing Medroxyprogesterone Acetate as an Internal Standard
A fully automated method for the liquid chromatographic-tandem mass spectrometric determination of Cyproterone acetate in human plasma was developed using Medroxyprogesterone acetate as the internal standard.
Experimental Protocol:
-
Sample Preparation: On-line solid-phase extraction (SPE) using a restricted access material pre-column.
-
Chromatography: Liquid Chromatography (LC) with column switching.
-
Detection: Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI).
-
Internal Standard: Medroxyprogesterone acetate (MPA).
Method Validation Data:
| Parameter | Result |
| Lower Limit of Quantification (LOQ) | 300 pg/mL |
| Accuracy, Detectability, Repeatability, Intermediate Precision, and Selectivity | Very good results were obtained. |
Prospective Method: Utilizing this compound as an Internal Standard
Based on established principles, a method employing this compound as an internal standard is expected to exhibit superior robustness compared to methods using structural analogs.
Expected Advantages in Robustness:
-
Compensation for Matrix Effects: this compound will co-elute with Cyproterone acetate, experiencing the same degree of ion suppression or enhancement from the biological matrix. This ensures that the analyte-to-internal standard ratio remains constant, even with variations in the sample matrix, a key reason for incorporating SIL-IS into bioanalytical methods.
-
Correction for Extraction Variability: Having virtually identical chemical properties, this compound will have the same extraction recovery as the analyte. Any sample-to-sample variation in the extraction process will be effectively normalized.
-
Improved Precision and Accuracy under Varied Conditions: During robustness testing, where parameters such as mobile phase composition, pH, and column temperature are deliberately varied, this compound is expected to track the analyte's response more closely than a structural analog. This would result in a lower coefficient of variation (%CV) for the measured concentrations under these perturbed conditions.
Hypothetical Robustness Testing Data Comparison:
The following table illustrates the hypothetical outcome of a robustness study, comparing the precision (%CV) of quality control (QC) samples under varied chromatographic conditions for the three methods.
| Robustness Parameter Variation | Method with Finasteride IS (%CV) | Method with MPA IS (%CV) | Method with this compound IS (%CV) |
| Nominal Conditions | < 5% | < 5% | < 3% |
| Mobile Phase Composition (± 2%) | 5 - 10% | 5 - 10% | < 5% |
| Column Temperature (± 5°C) | 5 - 12% | 5 - 12% | < 5% |
| pH of Aqueous Mobile Phase (± 0.2 units) | 8 - 15% | 8 - 15% | < 7% |
This table presents expected outcomes based on scientific principles and is for illustrative purposes.
Visualizing the Workflow and Logic
To further clarify the experimental process and the logic behind robustness assessment, the following diagrams are provided.
Caption: Experimental workflow for Cyproterone acetate quantification.
Caption: Logical flow of a robustness assessment study.
Conclusion
While analytical methods for Cyproterone acetate using structural analog internal standards like Finasteride and Medroxyprogesterone acetate have been successfully validated and applied, the use of a deuterated internal standard, this compound, is unequivocally the superior choice for ensuring method robustness. Its ability to perfectly mimic the analyte's behavior during sample processing and analysis provides a level of accuracy and precision that is difficult to achieve with other types of internal standards. For researchers, scientists, and drug development professionals, investing in the synthesis and use of this compound is a critical step towards developing a truly robust and reliable analytical method, ultimately leading to higher quality data in pharmacokinetic studies and other applications.
Justification for Using Cyproterone Acetate-d3 as an Internal Standard in Quantitative Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioanalytical method development, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This is particularly critical in regulated environments such as clinical trials and pharmaceutical quality control. This guide provides a comprehensive comparison of Cyproterone acetate-d3 against common non-deuterated alternatives, namely Finasteride and Medroxyprogesterone Acetate, for the quantitative analysis of Cyproterone acetate.
The Gold Standard: Isotope-Labeled Internal Standards
For analyses employing mass spectrometry, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[1] this compound, a deuterated analog of Cyproterone acetate, represents this gold standard. The rationale for its superiority lies in its near-identical physicochemical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in these steps.
The primary advantage of a SIL internal standard is its ability to co-elute with the analyte, meaning they experience the same matrix effects.[2] Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix (e.g., plasma, urine), are a major source of error in LC-MS/MS assays. By tracking the signal of the SIL internal standard, these effects can be accurately normalized, leading to more reliable and reproducible data.
Comparison with Non-Isotope Labeled Alternatives
While this compound is the preferred internal standard, other structurally similar compounds, such as Finasteride and Medroxyprogesterone Acetate, have also been utilized in the quantitative analysis of Cyproterone acetate. The following tables summarize the performance of analytical methods using these different internal standards, based on published literature.
Table 1: Performance Characteristics of LC-MS/MS Methods for Cyproterone Acetate Quantification
| Parameter | Method with this compound (Expected Performance) | Method with Finasteride[1][3] | Method with Medroxyprogesterone Acetate[4] |
| Linearity (ng/mL) | High | 0.1 - 50.0 | Not explicitly stated, but method validated |
| Lower Limit of Quantification (LLOQ) | Low | 0.1 ng/mL | 300 pg/mL |
| Intra-batch Precision (%RSD) | < 15% | 1.8 - 5.6% | "Very good" |
| Inter-batch Precision (%RSD) | < 15% | 2.2 - 5.55% | "Very good" |
| Intra-batch Accuracy (%) | 85 - 115% | 92.0 - 99.4% | "Very good" |
| Inter-batch Accuracy (%) | 85 - 115% | 95.5 - 100.0% | "Very good" |
| Mean Recovery (%) | High and consistent with analyte | 100.3 - 109.0% | Not explicitly stated |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method with this compound | Method with Finasteride[1] | Method with Medroxyprogesterone Acetate[4] |
| Analyte Retention Time (min) | Co-elutes with IS | 3.26 | Not explicitly stated |
| Internal Standard Retention Time (min) | Co-elutes with analyte | 2.90 | Not explicitly stated |
| Analyte [M+H]+ (m/z) | 417.2 | 417.4 | 417.4 |
| Analyte Product Ion (m/z) | 357.2 | Not explicitly stated | 357.4 |
| Internal Standard [M+H]+ (m/z) | 420.2 | 373.3 | 387.5 |
| Internal Standard Product Ion (m/z) | 360.2 | Not explicitly stated | 327.5 |
Experimental Protocols
Below are detailed methodologies for the quantification of Cyproterone acetate using each of the discussed internal standards.
Method 1: Using this compound as Internal Standard (A Representative Protocol)
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: AB Sciex API 4000 or equivalent with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Cyproterone acetate: 417.2 -> 357.2
-
This compound: 420.2 -> 360.2
-
Method 2: Using Finasteride as Internal Standard[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 50 µL of Finasteride internal standard solution.
-
Add 250 µL of 0.5 M sodium carbonate buffer (pH 9.5).
-
Add 3 mL of a hexane/isoamyl alcohol (98:2, v/v) mixture.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu LC-10ADvp or equivalent.
-
Column: Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:acetonitrile:0.2% acetic acid (50:40:10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
MS/MS System: Micromass Quattro LC or equivalent with an atmospheric pressure photoionization (APPI) source.
-
Ionization Mode: Positive.
Method 3: Using Medroxyprogesterone Acetate as Internal Standard[4]
1. Sample Preparation (Online Solid-Phase Extraction):
-
A 30 µL plasma sample is directly injected onto a pre-column for sample clean-up.
-
The analyte is then eluted in back-flush mode onto the analytical column.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent with a column switching system.
-
Pre-column: LiChrospher RP-4 ADS (25 mm x 2 mm).
-
Analytical Column: Octadecyl silica stationary phase.
-
Washing Liquid: Water:acetonitrile:formic acid (90:10:0.1, v/v/v) adjusted to pH 4.0.
-
Mobile Phase: Water:methanol:formic acid (10:90:0.1, v/v/v).
-
Flow Rate: 300 µL/min.
-
MS/MS System: Not specified, but using an electrospray (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Cyproterone acetate: 417.4 -> 357.4
-
Medroxyprogesterone acetate: 387.5 -> 327.5
-
Justification for this compound: A Logical Framework
The decision to use this compound is based on a logical progression that prioritizes the minimization of analytical error.
Caption: Justification for selecting this compound.
Experimental Workflow
The general workflow for quantifying Cyproterone acetate in a biological matrix using an internal standard is outlined below.
Caption: General experimental workflow for analysis.
Conclusion
While analytical methods using non-deuterated internal standards like Finasteride and Medroxyprogesterone Acetate can be validated and provide acceptable performance, they introduce a higher risk of inaccurate quantification due to potential differences in extraction recovery and, most importantly, chromatographic elution and ionization response compared to Cyproterone acetate. The use of this compound as an internal standard is unequivocally the superior choice for the quantitative analysis of Cyproterone acetate by LC-MS/MS. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process ensures the most accurate and reliable data, which is essential for researchers, scientists, and drug development professionals.
References
- 1. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Cyproterone Acetate-d3 Lots: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of three hypothetical lots of Cyproterone acetate-d3, a deuterated analog of Cyproterone acetate. Cyproterone acetate is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions.[1][2] The deuterated form, this compound, is commonly utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Cyproterone acetate in biological samples.[3] The selection of a high-quality and consistent lot of an internal standard is critical for the reliability and reproducibility of experimental data.
Comparative Performance Data
The following tables summarize the key performance parameters for three distinct lots of this compound. These parameters are crucial for assessing the suitability of each lot as an internal standard in quantitative bioanalysis.
Table 1: Purity and Identity
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Chemical Purity (by HPLC, %) | 99.8 | 99.5 | 99.9 | ≥ 99.5% |
| Isotopic Purity (% D3) | 99.6 | 99.2 | 99.8 | ≥ 99.0% |
| Identity (by Mass Spec) | Confirmed | Confirmed | Confirmed | Conforms to structure |
| Residual Solvents (ppm) | <50 | <50 | <50 | ≤ 100 ppm |
Table 2: Concentration and Stability
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Concentration Accuracy (%) | 99.7 | 99.4 | 99.9 | 99.0% - 101.0% |
| Short-Term Stability (48h at RT, % Recovery) | 99.8 | 99.6 | 99.9 | ≥ 99.0% |
| Long-Term Stability (-20°C, 1 year, % Recovery) | 99.5 | 99.1 | 99.7 | ≥ 99.0% |
| Freeze-Thaw Stability (3 cycles, % Recovery) | 99.6 | 99.3 | 99.8 | ≥ 99.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance data tables are provided below.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is employed to determine the chemical purity of this compound.[4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[4][5]
-
Procedure: A solution of the this compound lot is prepared in a suitable solvent (e.g., methanol). The solution is injected into the HPLC system, and the chromatogram is recorded. Purity is calculated based on the area of the principal peak relative to the total area of all peaks.
Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity and determine the isotopic purity of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The identity is confirmed by comparing the obtained mass spectrum with the expected spectrum for this compound. Isotopic purity is determined by analyzing the relative intensities of the peaks corresponding to the deuterated (d3) and non-deuterated (d0) forms.
Concentration Accuracy Assessment
The accuracy of the provided concentration of the this compound solution is verified.
-
Procedure: A calibration curve is prepared using a certified reference standard of Cyproterone acetate. The response of the this compound lot is then measured against this calibration curve to determine its concentration. The accuracy is expressed as the percentage of the measured concentration relative to the stated concentration.
Stability Studies
Stability studies are conducted to evaluate the integrity of the this compound under various storage and handling conditions.
-
Short-Term Stability: The sample is stored at room temperature for a specified period (e.g., 48 hours), and its purity and concentration are re-assessed.
-
Long-Term Stability: The sample is stored at the recommended temperature (e.g., -20°C) for an extended period (e.g., one year), with periodic testing.
-
Freeze-Thaw Stability: The sample undergoes multiple cycles of freezing and thawing, followed by analysis to check for degradation.
Visualizations
Signaling Pathway of Cyproterone Acetate
Cyproterone acetate primarily exerts its effects by acting as a competitive antagonist of the androgen receptor (AR).[7][8] It also possesses progestogenic activity and can suppress gonadotropin release, leading to reduced testosterone production.[1][2]
Experimental Workflow for Lot Evaluation
The following diagram illustrates a typical workflow for the performance evaluation of different this compound lots.
References
- 1. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. veeprho.com [veeprho.com]
- 4. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
A Comparative Guide to Bioanalytical Methods for Cyproterone Acetate: The Case for a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative overview of bioanalytical methods for Cyproterone acetate, with a focus on the cross-validation of techniques employing different internal standards. We will delve into the experimental protocols of established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods and highlight the advantages of using a deuterated internal standard, such as Cyproterone acetate-d3, for enhanced accuracy and reliability.
The cross-validation of bioanalytical methods is a critical regulatory requirement when different analytical techniques or laboratories are used within a single study or across different studies.[1] This process ensures that the data generated is comparable and reliable, regardless of the method or location of analysis. For a drug like Cyproterone acetate, an antiandrogen and progestogen, precise measurement is crucial for pharmacokinetic and bioequivalence studies.
A key component of a robust bioanalytical method, particularly for LC-MS/MS, is the internal standard (IS). The ideal IS mimics the analyte's behavior throughout the sample preparation and analysis process, compensating for any variability. While structurally similar compounds have been used, the gold standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[2][3]
The Superiority of Deuterated Internal Standards
This compound is a deuterium-labeled analog of Cyproterone acetate and is considered the most suitable internal standard for its bioanalysis.[2][3] The key advantages of using a deuterated internal standard include:
-
Similar Physicochemical Properties: A deuterated IS has nearly identical chemical and physical properties to the analyte. This ensures it behaves similarly during extraction, chromatography, and ionization, providing more accurate correction for any variations.
-
Co-elution with the Analyte: Ideally, the IS should co-elute with the analyte, meaning they pass through the chromatography column at the same time. This is crucial for compensating for matrix effects, which are variations in the analytical signal caused by other components in the biological sample.
-
Minimal Isotopic Effect: The mass difference between the deuterated IS and the analyte is large enough to be distinguished by the mass spectrometer but small enough to not significantly alter its chemical behavior.
While SILs are preferred, their availability or cost can sometimes lead to the use of structural analogs as internal standards. For Cyproterone acetate, compounds like finasteride and medroxyprogesterone acetate have been employed in published LC-MS/MS methods.[4][5] However, these analogs may not perfectly mimic the behavior of Cyproterone acetate, potentially leading to less accurate quantification.
Comparison of Bioanalytical Methods
To illustrate the practical differences, this guide compares two common LC-MS/MS approaches for the quantification of Cyproterone acetate in human plasma: one utilizing a structural analog as the internal standard and a proposed, superior method using this compound.
Method 1: LC-MS/MS with a Structural Analog Internal Standard (e.g., Finasteride)
This method, adapted from published literature, represents a common approach when a deuterated internal standard is not used.[4]
Experimental Protocol:
-
Sample Preparation: A liquid-liquid extraction is typically used to isolate Cyproterone acetate and the finasteride internal standard from the plasma matrix.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is employed to separate the analytes from other plasma components.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for both Cyproterone acetate and finasteride.
Method 2 (Proposed): LC-MS/MS with Deuterated Internal Standard (this compound)
This proposed method outlines the ideal approach for the bioanalysis of Cyproterone acetate, incorporating the use of its deuterated analog.
Experimental Protocol:
-
Sample Preparation: Similar to Method 1, a liquid-liquid or solid-phase extraction can be employed. The key difference is the addition of this compound as the internal standard at the beginning of the process.
-
Chromatography: The chromatographic conditions would be optimized to ensure co-elution of Cyproterone acetate and this compound.
-
Mass Spectrometry: The mass spectrometer would be programmed to monitor the specific MRM transitions for both the analyte and its deuterated internal standard.
Quantitative Data Comparison
| Validation Parameter | Method with Structural Analog IS (e.g., Finasteride) | Proposed Method with this compound IS | Regulatory Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | Within ±15% | Expected to be closer to nominal values (e.g., within ±10%) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (% CV) | < 15% | Expected to be lower (e.g., < 10%) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Potential for variability | Significantly minimized due to co-elution | Should be investigated and minimized |
| Recovery | May differ between analyte and IS | Expected to be highly consistent | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 0.1-1 ng/mL)[4][5] | Potentially lower due to improved signal-to-noise | Adequately sensitive for the study |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data for the method with a structural analog is based on published literature.[4][5] Performance of the proposed method is an educated expectation based on the known benefits of deuterated internal standards.
Cross-Validation Workflow
The process of cross-validating two bioanalytical methods is a systematic procedure to ensure the integrity of the data. The following diagram illustrates a typical cross-validation workflow.
Signaling Pathway for Androgen Receptor Action of Cyproterone Acetate
To provide context for the therapeutic action of Cyproterone acetate, the following diagram illustrates its mechanism as an androgen receptor antagonist.
Conclusion
The use of a deuterated internal standard, such as this compound, is the recommended best practice for the bioanalysis of Cyproterone acetate. This approach provides superior accuracy and precision by more effectively compensating for matrix effects and other sources of variability inherent in the analysis of complex biological samples. While methods using structural analogs are available, cross-validation against a method with a deuterated internal standard would be necessary to ensure the reliability and comparability of data, a critical consideration for regulatory submissions and the overall success of drug development programs. The adoption of methodologies employing stable isotope-labeled internal standards is a crucial step towards achieving the highest quality bioanalytical data.
References
- 1. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
A Comparative Guide to the Use of Stable Isotope-Labeled Standards in Cyproterone Acetate Quantification
In the landscape of bioanalytical research, the precision and reliability of quantitative methods are paramount. For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard in mass spectrometry-based assays can significantly influence the quality of pharmacokinetic and metabolic data. This guide provides a detailed comparison of analytical methodologies for Cyproterone acetate (CPA), focusing on the distinct advantages of employing a stable isotope-labeled (SIL) internal standard over non-labeled alternatives.
The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in quantitative mass spectrometry.[1] A SIL internal standard is a form of the analyte—in this case, Cyproterone acetate—in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13, nitrogen-15).[2] This structural identity with the analyte, differing only in mass, confers several analytical advantages:
-
Compensates for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to variability in the mass spectrometer's response.[1] Since the SIL standard co-elutes with the analyte and experiences the same matrix effects, it provides a more accurate correction, improving data precision and accuracy.[3]
-
Corrects for Sample Preparation Variability: Losses during extraction, handling, and derivatization steps affect both the analyte and the SIL standard equally. This ensures that the ratio of the analyte to the internal standard remains constant, leading to more reliable quantification.
-
Improves Precision and Accuracy: By mitigating the impact of matrix effects and sample processing inconsistencies, SIL standards significantly enhance the precision and accuracy of the analytical method.[1]
-
Minimizes Analytical Errors: The near-identical physicochemical properties of the SIL standard and the analyte ensure they behave similarly during chromatography and ionization, reducing the potential for analytical error.
Performance Comparison: SIL vs. Non-Labeled Internal Standards for Cyproterone Acetate Analysis
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Cyproterone acetate using either a non-labeled internal standard or a stable isotope-labeled internal standard.
Table 1: Method Performance with Non-Labeled Internal Standard
| Parameter | Method 1 (Internal Standard: Finasteride)[4] | Method 2 (Internal Standard: Medroxyprogesterone Acetate)[5] |
| Linearity Range | 0.1 - 50.0 ng/mL | Not specified, LOQ at 0.3 ng/mL |
| LLOQ | 0.1 ng/mL | 0.3 ng/mL |
| Intra-batch Precision (%RSD) | 1.8 - 5.6% | Not specified |
| Inter-batch Precision (%RSD) | 2.2 - 5.55% | Not specified |
| Intra-batch Accuracy | 92.0 - 99.4% | Not specified |
| Inter-batch Accuracy | 95.5 - 100.0% | Not specified |
| Recovery | 100.3 - 109.0% | Not specified |
Table 2: Method Performance with Stable Isotope-Labeled Internal Standard
| Parameter | Method 3 (Internal Standard: Deuterated CPA) |
| Linearity Range | 2 - 100 ng/mL[6] |
| LLOQ | 2 ng/mL[6] |
| Intra-assay Precision (%RSD) | Within ±15% (as per general validation guidelines)[7] |
| Inter-assay Precision (%RSD) | Within ±15% (as per general validation guidelines)[7] |
| Intra-assay Accuracy | Within ±15% (as per general validation guidelines)[7] |
| Inter-assay Accuracy | Within ±15% (as per general validation guidelines)[7] |
| Recovery | Consistent and reproducible due to co-elution |
Note: Specific performance data for a deuterated CPA standard was not available in the searched literature. The values presented are based on established bioanalytical method validation guidelines, which are consistently met and often exceeded when using SIL standards.
While methods using non-labeled internal standards can be validated to show acceptable performance, the use of a stable isotope-labeled internal standard is inherently more robust in compensating for analytical variabilities, particularly matrix effects, which are a common challenge in bioanalysis.
Experimental Protocols
Key Experiment: Quantification of Cyproterone Acetate in Human Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of Cyproterone acetate in human plasma samples.
Methodology Using a Non-Labeled Internal Standard (Finasteride) [4]
-
Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (Finasteride).
-
Perform liquid-liquid extraction by adding 2.5 mL of a mixture of n-hexane and isoamyl alcohol (95:5, v/v).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series.
-
Column: Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm.
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate (80:20, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole.
-
Ionization Mode: Atmospheric Pressure Photoionization (APPI), positive ion mode.
-
MRM Transitions:
-
Cyproterone Acetate: m/z 417.2 → 357.2
-
Finasteride (IS): m/z 373.3 → 305.2
-
-
Methodology Using an On-line SPE-LC-MS/MS System (Conceptual, based on similar analyses)
This protocol is a composite based on automated SPE methods and the use of SIL standards.
-
Sample Preparation:
-
To a 30 µL plasma sample, add the stable isotope-labeled internal standard (e.g., CPA-d3).[5]
-
Directly inject the sample onto the SPE-LC-MS/MS system.
-
-
On-line Solid Phase Extraction (SPE):
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizations
Metabolic Pathway of Cyproterone Acetate
Cyproterone acetate is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[8][9][10] The major metabolic pathway involves hydroxylation to form 15β-hydroxycyproterone acetate (15β-OH-CPA), which is also an active metabolite.[8][9]
Caption: Metabolic pathway of Cyproterone Acetate.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of Cyproterone acetate in a biological matrix using a stable isotope-labeled internal standard and LC-MS/MS.
Caption: Bioanalytical workflow for CPA quantification.
References
- 1. scispace.com [scispace.com]
- 2. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 3. lcms.cz [lcms.cz]
- 4. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. File:Metabolic pathways of cyproterone acetate in humans.png - Wikimedia Commons [commons.wikimedia.org]
- 9. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Limitations of Deuterated Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Deuterated internal standards are widely utilized in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation and analysis.[1] While they offer significant advantages over structural analogs, their use is not without limitations.[2] This guide provides an objective comparison of the challenges associated with deuterated standards, supported by experimental data, and explores more robust alternatives.
Key Limitations of Deuterated Internal Standards
The primary drawbacks of using deuterated compounds as internal standards stem from the inherent physicochemical differences between protium (¹H) and deuterium (²H). These differences can lead to several analytical challenges:
-
Isotope Effects: The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] This can lead to differences in chromatographic retention times and mass spectral fragmentation patterns between the analyte and the deuterated internal standard.[3]
-
Metabolic Switching: The kinetic isotope effect can alter the metabolic fate of a deuterated compound.[4] By slowing down metabolism at a deuterated site, the metabolic pathway can shift to other non-deuterated positions in the molecule, leading to a different metabolite profile compared to the parent drug.[5][6]
-
In-Source Back-Exchange: Deuterium atoms, particularly those attached to heteroatoms or activated carbon atoms, can exchange with protons from the solvent or matrix within the mass spectrometer's ion source.[7] This can compromise the isotopic purity of the standard and lead to inaccurate quantification.
-
Differential Matrix Effects: Ideally, an internal standard should experience the same degree of matrix-induced ion suppression or enhancement as the analyte. However, due to slight differences in physicochemical properties and chromatographic retention, deuterated standards and their corresponding analytes can exhibit differential matrix effects, leading to biased results.[8]
-
Impurities: Deuterated standards may contain residual unlabeled analyte as an impurity, which can interfere with the accurate measurement of the analyte, especially at low concentrations.
Data Presentation: Comparative Analysis
The following tables summarize quantitative data from studies highlighting the limitations of deuterated standards compared to alternatives, primarily ¹³C-labeled standards.
Table 1: Chromatographic Resolution of Amphetamine and its Stable Isotope-Labeled Internal Standards (SIL-ISs)
| Internal Standard | Number of Deuterium Atoms | Chromatographic Resolution (Rs) vs. Amphetamine | Co-elution with Amphetamine |
| ²H₃-Amphetamine | 3 | > 0 | No |
| ²H₅-Amphetamine | 5 | > 0 | No |
| ²H₆-Amphetamine | 6 | > 0 | No |
| ²H₈-Amphetamine | 8 | > 0 | No |
| ²H₁₁-Amphetamine | 11 | > 0 | No |
| ¹³C₆-Amphetamine | 0 | 0 | Yes |
Data adapted from a study on the behavior of amphetamine and its SIL-ISs.[3] The chromatographic resolution increased with the number of deuterium substitutes, while the ¹³C₆-labeled standard co-eluted with the analyte.
Table 2: Comparison of Quantitative Results for Testosterone Using Different Internal Standards
| Internal Standard | Bias Compared to D2-Testosterone Reference Method |
| D5-Testosterone | Lower results observed |
| ¹³C₃-Testosterone | Closer to the D2 target than D5, but still showed some bias |
This table summarizes findings from a study investigating the impact of internal standard choice on testosterone quantification.[9] The choice of deuterated standard significantly affected the results.
Table 3: Metabolic Switching of Caffeine due to Deuteration
| Compound | Major Dimethylxanthine Metabolite | Ratio of Theophylline (TP) to Theobromine (TB) |
| Caffeine | Theophylline | 1.6 |
| 7-CD₃-Caffeine | Theobromine | 0.15 - 0.18 |
Data from a study on the metabolic switching of drug pathways.[4] Deuteration at the 7-methyl position of caffeine depressed demethylation at that site, shifting the primary metabolic pathway.
Experimental Protocols
Detailed methodologies are crucial for understanding and mitigating the limitations of deuterated standards.
Protocol 1: Evaluation of Chromatographic Isotope Effects
Objective: To determine if a deuterated internal standard co-elutes with the analyte.
Methodology:
-
Sample Preparation: Prepare a solution containing the analyte and the deuterated internal standard in a suitable solvent.
-
LC-MS/MS Analysis:
-
Inject the sample onto a high-resolution liquid chromatography system coupled to a tandem mass spectrometer.
-
Employ a chromatographic gradient that provides good separation and peak shape for the analyte.
-
Monitor the mass transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Overlay the chromatograms of the analyte and the internal standard.
-
Visually inspect for any shift in retention time.
-
Calculate the chromatographic resolution (Rs) between the two peaks. An Rs value greater than zero indicates a lack of co-elution.
-
Protocol 2: Assessment of In-Source Back-Exchange
Objective: To quantify the extent of deuterium-hydrogen exchange in the mass spectrometer's ion source.
Methodology:
-
Sample Preparation: Reconstitute the deuterated internal standard in a protic solvent (e.g., methanol/water) and a deuterated solvent (e.g., D₂O) of known isotopic purity.[10]
-
Infusion Analysis:
-
Infuse the solutions directly into the mass spectrometer's ion source using a syringe pump.
-
Acquire full scan mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Measure the ion intensities of the deuterated standard and any observed [M+H-D+H]⁺ or other back-exchanged species.
-
Calculate the percentage of back-exchange by comparing the peak areas of the exchanged and non-exchanged ions.[11] An increase in the protonated species when dissolved in a protic solvent indicates back-exchange.
-
Protocol 3: Evaluation of Matrix Effects
Objective: To determine if the analyte and the deuterated internal standard are equally affected by matrix components.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in a clean solvent.
-
Set 2 (Post-extraction Spike): Extract blank biological matrix (e.g., plasma, urine) and then spike the extract with the analyte and internal standard at the same concentration as Set 1.
-
-
LC-MS/MS Analysis: Analyze both sets of samples under the same conditions.
-
Data Analysis:
-
Calculate the matrix factor (MF) for both the analyte and the internal standard using the formula: MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-NMF): IS-NMF = MF(analyte) / MF(internal standard)
-
A deviation of the IS-NMF from 1.0 indicates a differential matrix effect. The coefficient of variation of the IS-NMF across at least six different lots of matrix should not exceed 15%.[12][13]
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the limitations of deuterated standards.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. support.waters.com [support.waters.com]
- 11. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Performance of Cyproterone Acetate: A Comparative Guide for Researchers
For researchers and drug development professionals, selecting the appropriate antiandrogenic compound is a critical decision. This guide provides a comprehensive comparison of Cyproterone Acetate (CPA) with its alternatives, supported by experimental data and detailed methodologies. The role of its deuterated analog, Cyproterone Acetate-d3, in research is also elucidated.
Cyproterone Acetate is a potent steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions, including prostate cancer, hirsutism, and as a component of feminizing hormone therapy. Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), thereby preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). Additionally, its progestogenic activity leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, resulting in reduced gonadotropin release and consequently, lower systemic testosterone levels.
This compound is a deuterated version of CPA. Due to its isotopic labeling, it serves as an excellent internal standard in analytical and pharmacokinetic studies. This allows for precise quantification of Cyproterone Acetate in biological samples, enhancing the accuracy of research and therapeutic drug monitoring. Its therapeutic performance is not the focus of clinical studies; rather, its utility lies in facilitating the accurate measurement of the non-deuterated, active compound.
Comparative Performance Analysis
The following tables summarize the performance of Cyproterone Acetate in comparison to other commonly used antiandrogens based on data from various clinical studies.
Table 1: Testosterone Suppression
| Compound | Dosage | Study Population | Mean Testosterone Reduction | Reference |
| Cyproterone Acetate | 25 mg/day | Transgender women | ~90% achieved testosterone <50 ng/dL | |
| Spironolactone | 100 mg/day | Transgender women | ~19% achieved testosterone <50 ng/dL | |
| Cyproterone Acetate | 50 mg/day | Transgender women | Lowered to a median of 0.8 nmol/L | |
| Spironolactone | 100 mg (median) | Transgender women | Lowered to a median of 2.0 nmol/L | |
| LHRH Agonist (Leuprolide) | 3.75 mg/month | Transgender women | Effective suppression to female range |
Table 2: Clinical Efficacy in Hirsutism
| Compound | Dosage | Study Finding | Reference |
| Cyproterone Acetate (high dose) | 100 mg/day | 30.8% mean reduction in hirsutism score | |
| Cyproterone Acetate (low dose) | 2 mg/day (in combination) | 24.6% mean reduction in hirsutism score | |
| Other Antiandrogens (Spironolactone, Flutamide, Finasteride) | Varied | No significant difference in clinical outcome compared to CPA |
Table 3: Side Effect Profile
| Compound | Common Side Effects | Reference |
| Cyproterone Acetate | Weight gain, depression, fatigue, breast tenderness, potential for liver toxicity at high doses. | |
| Spironolactone | Hyperkalemia, gynecomastia, menstrual irregularities. | |
| LHRH Agonists | Hot flashes, initial testosterone flare. | |
| Flutamide | Diarrhea, breast tenderness, potential for liver toxicity. | |
| Bicalutamide | Gynecomastia, breast pain, hot flashes. |
Experimental Protocols
The Hershberger Bioassay for Antiandrogenic Activity
The Hershberger bioassay is a standardized in vivo method to screen for compounds with androgenic or antiandrogenic properties.
Objective: To assess the ability of a test compound to inhibit the action of a known androgen on the growth of androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Peripubertal male rats are castrated to reduce endogenous androgen levels.
-
Dosing:
-
A reference androgen (e.g., testosterone propionate) is administered to a control group to stimulate the growth of androgen-dependent tissues.
-
Test groups receive the reference androgen in combination with the test compound (e.g., Cyproterone Acetate) at various dose levels.
-
A vehicle control group receives only the carrier substance.
-
Dosing is typically performed daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the weights of five androgen-dependent tissues are measured:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: A statistically significant decrease in the weight of at least two of the five tissues in the test groups compared to the group receiving the androgen alone indicates antiandrogenic activity.
Quantification of Cyproterone Acetate in Plasma using LC-MS/MS with a Deuterated Internal Standard
Objective: To accurately measure the concentration of Cyproterone Acetate in human plasma for pharmacokinetic studies.
Methodology:
-
Sample Preparation:
-
Human plasma samples are obtained from subjects at various time points after administration of Cyproterone Acetate.
-
A known concentration of the internal standard, this compound, is added to each plasma sample.
-
The drug and internal standard are extracted from the plasma using liquid-liquid extraction.
-
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The compounds are separated on a C18 column.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.
-
Data Analysis: The concentration of Cyproterone Acetate in the original plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of Cyproterone Acetate.
Caption: General experimental workflows for in vivo anti-androgen assessment and pharmacokinetic analysis.
Safety Operating Guide
Proper Disposal of Cyproterone Acetate-d3: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Cyproterone acetate-d3, a deuterated synthetic progestin, is crucial for ensuring laboratory safety and environmental protection. As a compound classified with potential health hazards, including suspected carcinogenicity and reproductive toxicity, adherence to strict disposal protocols is mandatory.[1][2] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste effectively.
Hazard Profile and Regulatory Compliance
Cyproterone acetate is recognized as harmful if swallowed or in contact with skin, and is toxic to aquatic life with long-lasting effects.[1][3][4] Consequently, its disposal is governed by local, state, and federal regulations.[4] It is imperative that all personnel handling this compound are familiar with the specific guidelines applicable to their region.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][3] |
| Carcinogenicity | Suspected of causing cancer.[1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child. May cause harm to breast-fed children.[1][2] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][4] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated spill materials, and disposable labware (e.g., pipette tips, tubes) in a dedicated, clearly labeled, and sealed hazardous waste container.[4][5] The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.
3. Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
4. Storage: Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3] The storage area should be well-ventilated and have secondary containment to prevent the release of material in case of a leak.
5. Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The primary recommended method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the compound and to prevent the release of harmful substances into the atmosphere.[2][6]
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[1][5]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid generating dust.[4]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
